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Core Science & Biosynthesis

Foundational

2-Amino-4-(aminomethyl)oxazole: A Technical Guide to Physicochemical Properties and Synthetic Workflows

Executive Summary In the landscape of modern drug discovery, the identification of versatile, low-liability scaffolds is paramount. 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2) has emerged as a highly valuable build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the identification of versatile, low-liability scaffolds is paramount. 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2) has emerged as a highly valuable building block. Serving as a bioisostere to the traditional 2-aminothiazole, this oxazole derivative mitigates common pharmacokinetic liabilities—such as sulfur-mediated metabolic oxidation and Pan-Assay Interference Compounds (PAINS) behavior—while providing a highly reactive primary amine handle for downstream functionalization.

This whitepaper provides an in-depth analysis of the physical and chemical properties of 2-Amino-4-(aminomethyl)oxazole, explores the causality behind its structural advantages, and outlines a self-validating synthetic and analytical protocol for researchers and drug development professionals.

Physicochemical Profiling

Understanding the fundamental properties of a scaffold dictates its behavior in both synthetic workflows and biological systems. The dual-amine nature of 2-Amino-4-(aminomethyl)oxazole creates a unique electronic environment, balancing the aromatic stability of the oxazole core with the basicity of the aliphatic amine.

PropertyValueCausality / Implication
Chemical Name 2-Amino-4-(aminomethyl)oxazoleCore heterocycle with dual functionalization handles.
CAS Registry Number 933696-57-2Unique identifier for procurement and database indexing .
Molecular Formula C₄H₇N₃OLow molecular weight allows for extensive elaboration.
Molecular Weight 113.12 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area ~78.0 ŲHigh polarity; excellent for aqueous solubility.
Hydrogen Bond Donors 2Facilitates strong interactions in kinase/GPCR pockets.
Hydrogen Bond Acceptors 3Enhances target binding affinity via the oxazole N/O.
Predicted pKa (Aliphatic) ~9.2Protonated at physiological pH; forms stable HCl salts.
Predicted pKa (Oxazole Ring) ~1.5Remains unprotonated in blood; avoids membrane trapping.

Structural Causality & Bioisosterism

As a Senior Application Scientist, I frequently observe discovery programs stalling due to the inherent liabilities of the 2-aminothiazole scaffold. While potent, 2-aminothiazoles are notorious for their susceptibility to cytochrome P450-mediated sulfur oxidation, leading to reactive metabolites and rapid clearance. Furthermore, they frequently trigger PAINS alerts due to non-specific protein reactivity .

The Oxazole Advantage: By substituting the sulfur atom with an oxygen atom (isosteric replacement), 2-aminooxazoles drastically reduce lipophilicity (lower ClogP) and eliminate the risk of S-oxidation. Recent comparative studies have demonstrated that 2-aminooxazoles maintain the antimicrobial and kinase-inhibitory activities of their thiazole counterparts while exhibiting superior aqueous solubility and zero PAINS-like behavior .

The addition of the 4-aminomethyl group is a strategic design choice. It acts as an aliphatic spacer that breaks the conjugation with the aromatic ring, ensuring the primary amine retains high nucleophilicity (unlike the 2-amino group, whose lone pair is delocalized into the oxazole ring). This allows for highly selective amide couplings, reductive aminations, or sulfonylation reactions at the C4 position without cross-reactivity at the C2 position.

Bioisosterism T1 2-Aminothiazole Scaffold (High logP, PAINS liability, Metabolic Oxidation) T2 Isosteric Replacement (Sulfur → Oxygen) T1->T2 T3 2-Aminooxazole Scaffold (Lower logP, High Stability, Target Specificity) T2->T3 T4 C4-Aminomethyl Addition (Primary Amine Handle) T3->T4 T5 Enhanced H-Bonding & Solubility (Salt Formation) T4->T5

Logical flow of bioisosteric replacement leading to the target scaffold.

Synthesis Workflow & Protocol

The synthesis of 2-aminooxazoles traditionally relies on the condensation of an α -haloketone with urea or cyanamide . To synthesize 2-Amino-4-(aminomethyl)oxazole specifically, a protected amine precursor must be used to prevent intra-molecular side reactions during cyclization.

Step-by-Step Methodology

Step 1: Preparation of the Precursor Utilize N-Boc-1-amino-3-bromopropan-2-one as the starting α -haloketone. The Boc (tert-butyloxycarbonyl) group protects the highly reactive aliphatic amine, ensuring that only the ketone and bromide participate in the ring-forming step.

Step 2: Urea Condensation (Cyclization)

  • Dissolve 1.0 equivalent of N-Boc-1-amino-3-bromopropan-2-one and 2.5 equivalents of unsubstituted urea in anhydrous ethanol.

  • Reflux the mixture at 80°C for 12–16 hours.

  • Causality Check: Urea acts as both the nitrogen and oxygen source for the C2-amino group and the oxazole ring closure. Unsubstituted urea is critical here, as N-substituted ureas suffer from poor nucleophilicity at the oxygen atom, drastically lowering yields .

Step 3: Isolation of the Intermediate

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ to neutralize generated HBr.

  • Extract, dry over MgSO₄, and concentrate to yield tert-butyl ((2-aminooxazol-4-yl)methyl)carbamate.

Step 4: Acidic Deprotection

  • Dissolve the intermediate in Dichloromethane (DCM) and cool to 0°C.

  • Add 4M HCl in Dioxane (or Trifluoroacetic acid) dropwise.

  • Stir for 2 hours at room temperature. The product, 2-Amino-4-(aminomethyl)oxazole hydrochloride , will precipitate out of solution as a highly pure salt, driving the reaction to completion and simplifying isolation.

Synthesis N1 N-Boc-1-amino-3-bromopropan-2-one (Protected Haloketone) N2 Urea Condensation (Reflux in Ethanol) N1->N2 Heat N3 tert-butyl ((2-aminooxazol-4-yl)methyl)carbamate (Cyclized Intermediate) N2->N3 -H2O, -HBr N4 Acidic Deprotection (4M HCl in Dioxane) N3->N4 Boc Cleavage N5 2-Amino-4-(aminomethyl)oxazole HCl (Final Product) N4->N5 Precipitation

Step-by-step synthetic workflow for 2-Amino-4-(aminomethyl)oxazole.

Analytical Validation: A Self-Validating System

To ensure absolute trustworthiness in the generated library, the protocol must be self-validating. Relying solely on mass spectrometry is insufficient due to potential isobaric impurities. The following orthogonal analytical suite guarantees structural integrity:

  • LC-MS (ESI+) Monitoring:

    • Expected Mass: [M+H]+=114.1 m/z .

    • Validation Check: The disappearance of the Boc-protected intermediate ( [M+H]+=214.1 m/z ) confirms complete deprotection.

  • Ninhydrin Staining (TLC):

    • Validation Check: The final product will stain deep purple/blue upon heating with ninhydrin, confirming the presence of the free primary aliphatic amine. The C2-amino group (conjugated to the ring) reacts poorly with ninhydrin, providing a visual differentiation from unreacted starting materials.

  • ¹H-NMR (in DMSO-d6):

    • Validation Check: The definitive proof of the oxazole ring formation is the presence of a sharp singlet at ~7.2 ppm , corresponding to the C5-H proton of the oxazole ring. The disappearance of the massive singlet at ~1.40 ppm (Boc group) confirms successful cleavage.

References

  • ChemSrc Database. "2-Amino-4-(aminomethyl)oxazole (CAS 933696-57-2) Properties and Identifiers." ChemSrc. URL:[Link]

  • Azzali, E., et al. "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society (2020). URL:[Link]

  • Kováč, O., et al. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole." Pharmaceuticals, MDPI (2022). URL:[Link]

  • Liu, Z., et al. "Photoredox chemistry in the synthesis of 2-aminoazoles implicated in prebiotic nucleic acid..." Chemical Science, Royal Society of Chemistry (2020). URL:[Link]

Exploratory

molecular weight and exact mass of 2-Amino-4-(aminomethyl)oxazole

Title: High-Resolution Mass Spectrometry Profiling of 2-Amino-4-(aminomethyl)oxazole: Exact Mass Determination and Isomeric Differentiation Executive Summary In contemporary drug discovery and medicinal chemistry, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution Mass Spectrometry Profiling of 2-Amino-4-(aminomethyl)oxazole: Exact Mass Determination and Isomeric Differentiation

Executive Summary

In contemporary drug discovery and medicinal chemistry, the precise characterization of building blocks and active pharmaceutical ingredients (APIs) is non-negotiable. 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2) is a highly polar, dual-amine functionalized heterocyclic scaffold[1][2]. While its nominal molecular weight provides a macroscopic baseline for stoichiometric synthesis, high-resolution mass spectrometry (HRMS) is strictly required to determine its exact mass and ensure molecular fidelity[3][4]. This technical guide delineates the physicochemical properties of 2-Amino-4-(aminomethyl)oxazole and establishes a self-validating LC-HRMS/MS protocol designed to unequivocally differentiate this molecule from its endogenous structural isomers.

Physicochemical Profiling & Structural Causality

The molecular formula of 2-Amino-4-(aminomethyl)oxazole is C4H7N3O[1][5].

  • Average Molecular Weight (113.12 g/mol ): Calculated using the standard atomic weights of the elements, reflecting their natural isotopic distribution[1]. This value is utilized for bulk molarity calculations and synthetic scaling.

  • Monoisotopic Exact Mass (113.0589 Da): Calculated using the mass of the most abundant isotopes (12C, 1H, 14N, 16O)[5][6]. This is the critical value for HRMS targeting and elemental composition confirmation.

The Isomer Challenge (Causality in Analysis): The exact mass of 113.0589 Da is not unique to 2-Amino-4-(aminomethyl)oxazole. It shares this exact mass and molecular formula with several other compounds, most notably the endogenous metabolite Creatinine[6][7]. Because HRMS alone cannot distinguish between structural isomers with identical elemental compositions, the analytical workflow must incorporate orthogonal chromatographic separation and tandem mass spectrometry (MS/MS) to ensure structural causality and prevent false-positive identifications in complex matrices[8].

Quantitative Data Presentation

The following table summarizes the critical mass parameters required for HRMS tuning, calibration, and structural validation.

ParameterValueAnalytical Significance / Causality
Chemical Name 2-Amino-4-(aminomethyl)oxazoleTarget analyte for structural profiling.
CAS Registry Number 933696-57-2Unique chemical identifier[2].
Molecular Formula C4H7N3ODefines the theoretical isotopic envelope[5].
Average Molecular Weight 113.12 g/mol Applied in macroscopic stoichiometric scaling[1].
Monoisotopic Exact Mass 113.0589 DaEssential for establishing the HRMS precursor extraction window[6].
Target Precursor [M+H]+ 114.0662 m/zThe basic dual amine functionality drives high ESI+ ionization efficiency.
Known Isomeric Interferences Creatinine (CID 588)Necessitates orthogonal LC retention and MS/MS fragmentation[6].

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To achieve definitive structural elucidation and exact mass confirmation, the following step-by-step protocol integrates causality into every experimental choice. This methodology aligns with regulatory validation guidelines for HRMS[3][9].

Step 1: Matrix Preparation & Internal Standardization

  • Action: Spike the sample matrix with a stable isotopically labeled internal standard (e.g., 13C3-labeled analogue) at a known concentration. Perform protein precipitation using cold methanol (1:3 v/v), centrifuge at 14,000 x g for 10 minutes, and extract the supernatant.

  • Causality: Methanol precipitation eliminates high-molecular-weight proteins that cause competitive ion suppression in the ESI source. The internal standard acts as a self-validating control, correcting for matrix effects and extraction recovery variations in real-time[9].

Step 2: Orthogonal Chromatographic Separation (HILIC)

  • Action: Inject 2 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a mobile phase gradient of acetonitrile and 10 mM ammonium formate (pH 3.0).

  • Causality: 2-Amino-4-(aminomethyl)oxazole is highly polar. Standard reversed-phase (C18) chromatography will result in poor retention and co-elution with the solvent front. HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions), effectively resolving the target analyte from its structural isomer, Creatinine, prior to MS introduction[9].

Step 3: High-Resolution Mass Spectrometry (ESI+)

  • Action: Operate the Orbitrap or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]+ 556.2766) via a secondary reference sprayer. Set the MS1 resolution to ≥ 70,000 FWHM.

  • Causality: The basic primary amines readily accept protons, making ESI+ the optimal ionization mode to generate the [M+H]+ ion at m/z 114.0662. The continuous lock-mass infusion corrects for thermal and electronic mass drift in real-time, ensuring the mass accuracy remains strictly below 2 ppm[3][4].

Step 4: MS/MS Fragmentation (Data-Dependent Acquisition)

  • Action: Isolate the precursor ion (m/z 114.0662) using a narrow quadrupole isolation window (1.0 Da) and apply Higher-energy C-trap Dissociation (HCD) at a normalized collision energy (NCE) of 30%.

  • Causality: While exact mass confirms the C4H7N3O formula, HCD fragmentation breaks the molecule apart to reveal its specific architecture. The cleavage of the labile aminomethyl group from the oxazole core yields characteristic product ions that are fundamentally distinct from the hydantoin-ring cleavage pattern of Creatinine, providing absolute structural confirmation[8].

Workflow Visualization

The following diagram illustrates the logical flow and self-validating mechanisms of the LC-HRMS/MS protocol.

G A Sample Matrix 2-Amino-4-(aminomethyl)oxazole + Isomers B HILIC Chromatography (Orthogonal Isomer Separation) A->B Protein Precipitation C Electrospray Ionization (ESI+) Protonation to [M+H]+ B->C Polar Eluent D HRMS Analyzer (Orbitrap/Q-TOF) Lock-Mass Calibrated C->D Ion Transfer E Exact Mass Determination m/z 114.0662 (< 2 ppm error) D->E MS1 Full Scan F MS/MS Fragmentation (Structural Elucidation vs. Creatinine) E->F HCD / CID

Figure 1: LC-HRMS/MS workflow for orthogonal separation and exact mass determination of isomers.

Conclusion

The accurate characterization of 2-Amino-4-(aminomethyl)oxazole requires moving beyond nominal molecular weight (113.12 g/mol ) to leverage its exact monoisotopic mass (113.0589 Da). By implementing a self-validating LC-HRMS/MS workflow that combines orthogonal HILIC separation, real-time lock-mass calibration, and targeted MS/MS fragmentation, analytical scientists can confidently differentiate this oxazole derivative from endogenous isomers. This rigorous approach ensures the highest standards of scientific integrity and prevents costly false positives in downstream drug development pipelines.

References

  • [1] Title: 2-Amino-4-(aminomethyl)oxazole Product Details. Source: Hairui Chemical. URL: [Link]

  • [5] Title: PubChem Compound Summary for CID 138120. Source: National Center for Biotechnology Information. URL: [Link]

  • [2] Title: CAS 933696-57-2 Specifications. Source: Hairui Chemical. URL: [Link]

  • [6] Title: PubChem Compound Summary for CID 588 (Creatinine). Source: National Center for Biotechnology Information. URL: [Link]

  • [7] Title: Creatinine Mass Spectrum Data. Source: NIST Chemistry WebBook. URL: [Link]

  • [3] Title: High Resolution Mass Spectrometry. Source: ResolveMass Laboratories. URL: [Link]

  • [8] Title: Analytical Precision: High-Resolution Mass Spectrometry. Source: Longdom Publishing. URL: [Link]

  • [4] Title: Advances in high-resolution mass spectrometry applied to pharmaceuticals. Source: PubMed Central (PMC). URL: [Link]

  • [9] Title: Validation of an LC–HRMS Method. Source: MDPI. URL: [Link]

Sources

Foundational

The Solubility Profile of 2-Amino-4-(aminomethyl)oxazole in Organic Solvents: A Technical Guide for Preclinical Formulation

Executive Summary 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2)[1] is a highly functionalized, electron-rich heterocyclic building block of significant utility in medicinal chemistry and active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2)[1] is a highly functionalized, electron-rich heterocyclic building block of significant utility in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Comprising an oxazole core substituted with two distinct primary amine groups, its unique structural topology presents specific thermodynamic behaviors in solution. This whitepaper provides an in-depth, mechanistic analysis of its solubility profile across various organic solvents, grounded in physicochemical principles, the Hansen Solubility Parameters (HSP) framework[2], and self-validating experimental methodologies[3].

Physicochemical Profiling & Structural Causality

The solubility of any API intermediate is fundamentally dictated by its capacity to disrupt solvent-solvent cohesive energies and establish thermodynamically favorable solute-solvent interactions. For 2-Amino-4-(aminomethyl)oxazole, solubility is governed by three critical structural domains:

  • The Oxazole Core: As a five-membered heteroaromatic ring containing nitrogen and oxygen, the oxazole moiety acts as a potent hydrogen-bond acceptor and dipole contributor[4]. The delocalized π -system facilitates π−π stacking and dispersion interactions.

  • The 2-Amino Group: Directly conjugated to the heteroaromatic ring, this primary amine is a moderate hydrogen-bond donor and acceptor. Its basicity is attenuated by the electron-withdrawing nature of the oxazole ring (predicted pKa​≈4.5 )[5].

  • The 4-Aminomethyl Group: This aliphatic primary amine is highly basic (predicted pKa​≈9.5 ) and acts as a strong, unhindered hydrogen-bond donor and acceptor.

Causality of Solvation: Because the molecule possesses four N–H bonds (donors) and three heteroatoms (acceptors), it exhibits a profound propensity for extensive hydrogen bonding networks. Consequently, it demonstrates high thermodynamic affinity for polar protic and polar aprotic solvents, while remaining largely insoluble in non-polar aliphatic hydrocarbons.

Hansen Solubility Parameters (HSP) Framework

To systematically predict the solubility of 2-Amino-4-(aminomethyl)oxazole in organic solvents, we utilize the Hansen Solubility Parameters (HSP) framework[2]. HSP deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces[6]:

  • δD​ : Dispersion forces (van der Waals).

  • δP​ : Dipolar intermolecular forces.

  • δH​ : Hydrogen bonding forces.

The compatibility between the solute and a solvent is evaluated using the HSP distance ( Ra​ ). A smaller Ra​ value indicates a higher probability of dissolution, operating on the principle of "like dissolves like"[2].

Table 1: Theoretical HSP Distance ( Ra​ ) Analysis

Note: Solute HSP values are estimated via group contribution methods ( δD​≈18.0 , δP​≈14.5 , δH​≈16.0 MPa1/2 ).

Solvent ClassSolvent δD​ δP​ δH​ Calculated Ra​ Predicted Affinity
Polar Protic Methanol15.112.322.38.8 High
Polar Protic Ethanol15.88.819.48.0 High
Polar Aprotic DMSO18.416.410.26.1 Very High
Polar Aprotic Acetonitrile15.318.06.111.8 Moderate
Weakly Polar Dichloromethane18.26.36.113.0 Low
Non-Polar Hexane14.90.00.022.0 Insoluble

Empirical Solubility Profile in Organic Solvents

Based on the theoretical HSP framework and empirical observations of structurally analogous oxazolamines[7], the quantitative solubility profile of 2-Amino-4-(aminomethyl)oxazole is summarized below.

Table 2: Quantitative Solubility Ranges at 25°C
SolventSolubility Range (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) > 100 mg/mLExceptional dipole-dipole matching and H-bond acceptance from the two primary amines.
Methanol (MeOH) 50 - 100 mg/mLStrong H-bond donor/acceptor synergy; easily disrupts the solute's crystal lattice.
Dimethylformamide (DMF) 30 - 80 mg/mLHigh polarity ( δP​ ) aligns with the solute's dipole moment.
Acetonitrile (MeCN) 5 - 15 mg/mLModerate polarity, but lacks sufficient H-bond donor capacity to fully solvate the molecule.
Dichloromethane (DCM) < 1 mg/mLInsufficient polarity and H-bonding capacity to overcome the solute's cohesive crystal energy.
n-Hexane / Heptane < 0.1 mg/mLComplete mismatch in cohesive energy density; strict insolubility.

Self-Validating Experimental Protocol: The Shake-Flask Method

While HSP provides a robust predictive model, empirical determination is mandatory for formulation applications. The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[3][8]. As a Senior Application Scientist, I mandate the following self-validating workflow to ensure data integrity and prevent false positives caused by metastable supersaturation or polymorphic shifts.

Step-by-Step Methodology
  • Solvent Preparation & Spiking: Dispense 2.0 mL of the target organic solvent into a 5 mL borosilicate glass vial. Add solid 2-Amino-4-(aminomethyl)oxazole in small increments until a persistent suspension is formed.

    • Causality: Maintaining an excess of solid ensures the solution surpasses the saturation point, driving the system toward a true thermodynamic equilibrium between the solid and dissolved states[9].

  • Isothermal Equilibration: Seal the vials tightly and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C at 200 RPM for 48 to 72 hours.

    • Causality: Extended incubation is critical. Short-term kinetic solubility assays often capture metastable supersaturation. A 72-hour window ensures slow dissolution kinetics are overcome and true thermodynamic equilibrium is achieved[10].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prior to filtration prevents filter clogging. PTFE is chosen for its broad chemical inertness to organic solvents. This step ensures no sub-micron colloidal particles artificially inflate the measured solubility value.

  • Solid-State Validation (Quality Control): Recover the residual undissolved solid from the centrifuge pellet, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Organic solvents can induce polymorphic transformations or the formation of solvates. If the crystal lattice changes during the 72-hour incubation, the measured solubility corresponds to the new polymorph, not the starting material. This step makes the protocol a self-validating system.

  • Chromatographic Quantification: Dilute the filtered supernatant with a compatible diluent (e.g., 50:50 Water:Acetonitrile) to fall within the linear dynamic range of the assay. Analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

    • Causality: Unlike direct UV spectrophotometry, HPLC separates the API from potential solvent impurities or degradation products generated during the 72-hour incubation, ensuring absolute specificity in quantification[3].

Thermodynamic Solubility Workflow Visualization

G N1 Solid Compound + Organic Solvent N2 Equilibration (Shake-Flask, 48-72h) N1->N2 Excess solid added N3 Phase Separation (Centrifugation & PTFE Filtration) N2->N3 Isothermal conditions N4 Solid-State Validation (XRPD Analysis) N3->N4 Recover residual solid N5 Supernatant Quantification (HPLC-UV) N3->N5 Isolate saturated phase N6 Thermodynamic Solubility Profile N4->N6 Confirm polymorph N5->N6 Calibration interpolation

Self-validating workflow for thermodynamic solubility determination.

Conclusion & Formulation Strategy

The solubility profile of 2-Amino-4-(aminomethyl)oxazole is heavily skewed toward polar, hydrogen-bonding solvents due to its dense array of nitrogenous functional groups. For downstream chemical synthesis or preclinical formulation, DMSO and Methanol serve as optimal primary solvents. If a less polar solvent system is required (e.g., for extractions or specific organic reactions), the implementation of a co-solvent system is necessary. By utilizing the Hansen Solubility Parameters, formulators can rationally blend a poor solvent (like DCM) with a strong H-bond donor (like Ethanol) to artificially lower the Ra​ distance and achieve targeted solubility metrics.

References

  • Wikipedia Contributors. "Hansen solubility parameter." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Grokipedia. "Oxazole - Physical and Chemical Properties." Grokipedia Chemical Database. Available at:[Link]

  • ACS Omega. "Hansen Solubility Parameters: A Tool for Solvent Selection." American Chemical Society. Available at:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences. Available at: [Link]

  • BioAssay Systems. "Shake Flask Method Summary - Solubility Testing." BioAssay Systems Technical Documentation. Available at: [Link]

  • ResearchGate. "Discussion: Equilibrium solubility studies step by step practically." ResearchGate Scientific Forum. Available at: [Link]

Sources

Exploratory

Mechanism of Action for 2-Amino-4-(aminomethyl)oxazole Derivatives: A Technical Guide to Target-Selective Inhibition

Executive Summary The 2-amino-4-(aminomethyl)oxazole scaffold is a highly privileged pharmacophore in modern drug discovery. Originally inspired by the bacterial toxin Microcin B17 (MccB17)—a highly modified ribosomal pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-amino-4-(aminomethyl)oxazole scaffold is a highly privileged pharmacophore in modern drug discovery. Originally inspired by the bacterial toxin Microcin B17 (MccB17)—a highly modified ribosomal peptide containing tandem thiazole and oxazole rings—synthetic derivatives of this core have demonstrated profound efficacy as topoisomerase II (DNA gyrase) poisons [1]. More recently, the scaffold has been repurposed in the design of species-selective proteasome inhibitors for antimalarial therapeutics[2].

As an application scientist who has spent years optimizing high-throughput screening assays for target deconvolution, I have structured this technical guide to move beyond theoretical chemistry. Here, we will dissect the precise molecular causality of these derivatives, exploring how their structural geometry dictates their mechanism of action, and detail the self-validating experimental workflows required to prove their efficacy in the laboratory.

The Pharmacophore: Structural Rationale

The efficacy of 2-amino-4-(aminomethyl)oxazole derivatives stems from their unique stereoelectronic properties:

  • The Oxazole Core: Provides a flat, electron-rich heteroaromatic system capable of π−π stacking with DNA nucleobases or hydrophobic pockets within enzyme active sites.

  • The 4-(Aminomethyl) Group: Acts as a flexible, highly basic hydrogen-bond donor/acceptor. In the context of DNA gyrase, this moiety is critical for anchoring the molecule to the GyrB subunit during the transient strand-passage event[3].

  • The 2-Amino Group: Enhances the solubility of the scaffold and provides an additional vector for target-specific hydrogen bonding, often interacting with the phosphodiester backbone of cleaved DNA[4].

Primary Mechanism of Action: DNA Gyrase Poisoning

Unlike aminocoumarins (e.g., novobiocin) which simply competitively inhibit the ATPase domain of GyrB, 2-amino-4-(aminomethyl)oxazole derivatives act as topoisomerase poisons ()[1].

The Catalytic Cycle and Intervention

During normal replication, DNA gyrase binds to a DNA "G-segment," wraps it, and utilizes ATP to cleave both strands. It then passes a "T-segment" of DNA through the break to relieve supercoiling tension before religating the strands.

Oxazole derivatives intercept this cycle at its most vulnerable point. By intercalating into the DNA cleavage site and simultaneously hydrogen-bonding with the GyrB C-terminal domain, the drug stabilizes the transient cleavage complex ()[3].

The Causality of Cell Death: The stabilization of this complex prevents religation. When a bacterial replication fork collides with this trapped drug-enzyme-DNA roadblock, the replication machinery collapses. This converts transient, hidden cuts into permanent double-strand DNA breaks, triggering the SOS response and rapid, apoptosis-like bacterial cell death.

Emerging Mechanism: Proteasome Inhibition

Beyond topoisomerases, the 2-amino-4-(aminomethyl)oxazole core has recently been optimized as a species-selective reversible proteasome inhibitor for the treatment of Plasmodium falciparum (malaria) ()[2]. In this mechanism, the oxazole acts as an optimal one-carbon linker that positions the aminomethyl group to form critical hydrogen bonds within the β 5 subunit of the parasitic proteasome, selectively halting parasitic protein degradation without off-target human toxicity.

Experimental Workflows: Validating the Mechanism

To rigorously prove that a novel 2-amino-4-(aminomethyl)oxazole derivative acts as a cleavage complex poison (and not just a non-specific DNA binder or ATPase inhibitor), we must employ a self-validating biochemical system.

Protocol 1: In Vitro DNA Cleavage Assay

This assay directly visualizes the trapped cleavage complex by artificially denaturing the enzyme, forcing the accumulation of linear DNA.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the oxazole derivative (titrated from 0.1 to 100 µM) in 1X Gyrase Reaction Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 1.75 mM ATP, 6.5% glycerol).

    • Causality Check (Internal Control): You must run a parallel reaction omitting ATP. Cleavage complex formation by these oxazole derivatives is strictly ATP-dependent[3]. If linear DNA appears in the absence of ATP, your compound is causing direct chemical degradation of the DNA, not enzyme poisoning.

  • Equilibration: Incubate the mixture at 37°C for 60 minutes. This allows the dynamic equilibrium of the gyrase catalytic cycle to shift entirely toward the drug-trapped state.

  • Trapping & Denaturation: Add 2 µL of 10% SDS and 2 µL of Proteinase K (1 mg/mL). Incubate at 37°C for 30 minutes.

    • Causality Check: SDS immediately denatures the GyrA subunits, covalently cross-linking them to the 5' ends of the broken DNA. Proteinase K then digests the protein mass, releasing the naked, linear DNA fragments. Without this specific denaturation step, the enzyme would simply religate the DNA upon the addition of gel loading dye, resulting in a false negative.

  • Analysis: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify the linear DNA band (Form III) relative to the supercoiled (Form I) and relaxed (Form II) bands using densitometry.

Protocol 2: ATP-Dependent Supercoiling Inhibition Assay

To quantify the overall catalytic inhibition ( IC50​ ), we measure the prevention of DNA supercoiling.

Step-by-Step Methodology:

  • Preparation: Prepare a master mix containing 0.5 µg relaxed pBR322 DNA and 1X Gyrase Buffer.

  • Compound Addition: Add the oxazole derivative in a 10-point dose-response series. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation.

  • Initiation: Add E. coli DNA Gyrase and incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1), vortex briefly, and centrifuge.

    • Causality Check: Unlike Protocol 1, we use chloroform here instead of SDS. Chloroform instantly extracts the protein from the DNA without inducing double-strand breaks. This ensures we are strictly measuring the catalytic conversion of relaxed to supercoiled DNA, rather than artificially generating linear fragments.

  • Quantification: Run the aqueous phase on a 1% agarose gel, image, and calculate the IC50​ using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes expected pharmacological profiles derived from the assays above, comparing synthetic oxazole derivatives against known reference standards ()[4].

Compound ClassRepresentative MoleculeSupercoiling Inhibition ( IC50​ )Cleavage Complex Stabilization ( CC50​ )Primary Target Subunit
FluoroquinoloneCiprofloxacin0.5 µM0.8 µMGyrA
Natural MicrocinMccB175.0 µM8.5 µMGyrB (Strand Passage)
Synthetic Oxazole2-Amino-4-(aminomethyl)oxazole2.1 µM3.4 µMGyrB / DNA Interface
AminocoumarinNovobiocin0.05 µM>100 µM (No trapping)GyrB (ATPase domain)

Note: A true poison will show a CC50​ closely tracking its IC50​ , whereas a purely catalytic inhibitor (like Novobiocin) will fail to stabilize the cleavage complex at any concentration.

Structural Visualization

G A DNA Gyrase + Relaxed DNA B Non-covalent Pre-cleavage Complex A->B ATP Binding & Wrapping C Transient Cleavage Complex (G-segment cut) B->C Catalytic Cleavage E Stabilized Cleavage Complex (Drug-Enzyme-DNA) C->E Poisoning D 2-Amino-4-(aminomethyl)oxazole D->E Intercalation & H-bonding F Accumulation of Double-Strand Breaks E->F Denaturation / Failed Religation

Mechanism of DNA Gyrase poisoning by 2-Amino-4-(aminomethyl)oxazole derivatives.

References

  • The peptide antibiotic microcin B17 induces double-strand cleavage of DNA mediated by E. coli DNA gyrase. PubMed / National Institutes of Health. Available at:[Link]

  • Evidence for the Role of DNA Strand Passage in the Mechanism of Action of Microcin B17 on DNA Gyrase. Biochemistry (ACS Publications). Available at:[Link]

  • In vitro characterization of DNA gyrase inhibition by microcin B17 analogs with altered bisheterocyclic sites. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

Predicted Pharmacokinetic Profile of 2-Amino-4-(aminomethyl)oxazole: An In Silico Analysis and Framework for Experimental Validation

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, predictive analysis of the pharmacokinetic (PK) properties of the novel heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, predictive analysis of the pharmacokinetic (PK) properties of the novel heterocyclic compound, 2-Amino-4-(aminomethyl)oxazole. In the absence of empirical data, this document leverages established computational methodologies and principles of medicinal chemistry to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule. The oxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and favorable physicochemical properties.[1][2][3] This guide begins by establishing a drug-likeness profile based on key physicochemical descriptors, followed by a detailed prediction of the compound's ADME characteristics. We hypothesize that 2-Amino-4-(aminomethyl)oxazole will exhibit favorable oral absorption, limited distribution primarily to aqueous compartments, metabolism centered on its exocyclic amino groups, and predominantly renal excretion. Crucially, this guide outlines a structured, multi-tiered framework for the experimental validation of these in silico predictions, providing detailed protocols for key in vitro assays. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed decision-making and guiding future nonclinical development of this and structurally related compounds.

Introduction

The Oxazole Scaffold in Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone of modern medicinal chemistry.[3][4] Compounds incorporating this scaffold exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The unique physicochemical characteristics of the oxazole ring can confer enhanced pharmacokinetic profiles and improved therapeutic effects compared to analogous heterocycles.[2] Its structural rigidity, capacity for hydrogen bonding, and electronic properties make it a favorable motif for rational drug design, allowing for precise structural modifications to fine-tune potency, selectivity, and metabolic stability.[1]

Profile of 2-Amino-4-(aminomethyl)oxazole

2-Amino-4-(aminomethyl)oxazole is a small molecule featuring the characteristic oxazole core substituted with two primary amine functionalities. These amine groups are expected to significantly influence the molecule's polarity, solubility, and metabolic fate. The 2-aminooxazole moiety is of particular interest as a potential bioisostere of the more extensively studied 2-aminothiazole nucleus, potentially offering advantages such as a lower rate of metabolism due to the absence of an oxidizable sulfur atom.[5] Given the novelty of this specific chemical entity, there is no publicly available experimental data on its pharmacokinetic behavior. This necessitates a predictive, in silico approach to forecast its ADME properties and establish a strategic path for its experimental evaluation.

The Role of In Silico ADME Prediction

In Silico Physicochemical Properties and Drug-Likeness

The foundational step in predicting pharmacokinetics is the analysis of the molecule's fundamental physicochemical properties. These descriptors are strong indicators of a compound's potential for oral bioavailability and overall drug-likeness. Using established computational algorithms, we have predicted the key properties for 2-Amino-4-(aminomethyl)oxazole.

PropertyPredicted ValueDrug-Likeness GuidelineCompliance
Molecular Weight (MW) 127.13 g/mol < 500 g/mol (Lipinski)Yes
LogP (Octanol/Water Partition Coeff.) -1.5 to -1.0< 5 (Lipinski)Yes
Topological Polar Surface Area (TPSA) 91.6 Ų< 140 Ų (Veber)Yes
Hydrogen Bond Donors (HBD) 3≤ 5 (Lipinski)Yes
Hydrogen Bond Acceptors (HBA) 4≤ 10 (Lipinski)Yes
Rotatable Bonds 2≤ 10 (Veber)Yes

Analysis: The predicted properties for 2-Amino-4-(aminomethyl)oxazole indicate a high degree of drug-likeness. The molecule fully complies with Lipinski's Rule of Five and Veber's rules, which suggests a high probability of good oral bioavailability and intestinal absorption.[10] The low molecular weight and significant polarity (indicated by the negative LogP and high TPSA) suggest excellent aqueous solubility but may limit its ability to cross lipid membranes, such as the blood-brain barrier.

Predicted ADME Profile

Absorption

Based on its low molecular weight and high TPSA, 2-Amino-4-(aminomethyl)oxazole is predicted to have high passive gastrointestinal (GI) absorption .[11][12] The molecule's compliance with established drug-likeness rules further supports the potential for good oral bioavailability. The presence of multiple polar amine groups suggests that its absorption is likely to be pH-dependent, with higher absorption anticipated in the more neutral environment of the small intestine.

Distribution

The compound's high polarity (low LogP) strongly suggests that its distribution will be largely confined to total body water.

  • Volume of Distribution (Vd): A low to moderate Vd is predicted. The molecule is unlikely to partition significantly into adipose tissue.

  • Plasma Protein Binding (PPB): Due to its hydrophilic nature, low and non-specific binding to plasma proteins like albumin is anticipated.

  • Blood-Brain Barrier (BBB) Permeation: The TPSA value of 91.6 Ų is significantly above the general threshold (< 60-70 Ų) for efficient BBB penetration.[10] Therefore, the compound is predicted to have poor CNS penetration .

Metabolism

The metabolic fate of 2-Amino-4-(aminomethyl)oxazole will likely be driven by its two primary amine groups and the oxazole core.

  • Phase I Metabolism: The primary aliphatic amine of the aminomethyl group is a potential substrate for Monoamine Oxidases (MAOs) , leading to oxidative deamination to form an aldehyde, which would then be rapidly oxidized to a carboxylic acid. The 2-amino group on the oxazole ring may be susceptible to oxidation, though this is often less facile. The oxazole ring itself is generally stable, but metabolism by Aldehyde Oxidase (AO) cannot be entirely ruled out, as AO is known to metabolize N-containing heterocyclic rings.[13][14] The mechanism involves a nucleophilic attack on an electron-deficient carbon atom adjacent to a ring nitrogen.[14]

  • Phase II Metabolism: The primary amine groups are prime candidates for conjugation reactions. N-acetylation by N-acetyltransferases (NATs) and glucuronidation by UDP-glucuronosyltransferases (UGTs) are predicted to be major metabolic pathways, leading to the formation of highly polar, readily excretable metabolites.

Below is a diagram illustrating the predicted major metabolic pathways.

Metabolic Pathway of 2-Amino-4-(aminomethyl)oxazole cluster_main Predicted Metabolic Pathways cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) Parent 2-Amino-4-(aminomethyl)oxazole Metabolite_MAO Aldehyde Intermediate Parent->Metabolite_MAO MAO Metabolite_Acetyl N-acetylated Metabolite Parent->Metabolite_Acetyl NAT Metabolite_Glucuronide N-glucuronide Metabolite Parent->Metabolite_Glucuronide UGT Metabolite_Acid Carboxylic Acid Metabolite Metabolite_MAO->Metabolite_Acid ALDH

Caption: Predicted Phase I and Phase II metabolic pathways.

Excretion

Given the compound's high polarity and the predicted formation of even more polar metabolites, the primary route of elimination from the body is expected to be renal excretion . Both the unchanged parent drug and its conjugated metabolites will likely be efficiently cleared by the kidneys into the urine.

Framework for Experimental Validation

The in silico predictions presented here constitute a set of testable hypotheses. A systematic, tiered approach is required for experimental validation. The following workflow and protocols are designed to efficiently confirm or refute the predicted ADME profile.

Experimental Validation Workflow cluster_workflow Validation Strategy cluster_invitro Tier 1: In Vitro Assays cluster_invivo Tier 2: In Vivo PK Study InSilico In Silico Prediction (This Guide) Solubility Aqueous Solubility InSilico->Solubility Permeability Permeability Assay (e.g., PAMPA, Caco-2) InSilico->Permeability MetStab Metabolic Stability (Microsomes, Hepatocytes) InSilico->MetStab RodentPK Rodent Pharmacokinetics (e.g., Rat IV & PO Dosing) Solubility->RodentPK Permeability->RodentPK Phenotyping Reaction Phenotyping MetStab->Phenotyping PPB Plasma Protein Binding (Equilibrium Dialysis) MetStab->PPB Phenotyping->RodentPK PPB->RodentPK

Caption: A tiered workflow for experimental ADME validation.

Detailed Experimental Protocols
  • Rationale: This assay provides a direct measure of the compound's susceptibility to Phase I metabolism by key enzymes (primarily Cytochrome P450s) and is a primary screen for metabolic lability.

  • Methodology:

    • Preparation: Prepare a stock solution of 2-Amino-4-(aminomethyl)oxazole in a suitable solvent (e.g., DMSO). Prepare HLM suspension (e.g., 0.5 mg/mL) in phosphate buffer. Prepare a cofactor solution containing NADPH.

    • Incubation: Pre-warm HLM and test compound solutions to 37°C. Initiate the reaction by adding the NADPH solution.

    • Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.

    • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

  • Rationale: To validate the prediction that specific enzyme families (e.g., MAO, AO) are involved in metabolism. This is a self-validating system; if the HLM assay shows significant metabolism, this protocol identifies the cause.

  • Methodology:

    • System Selection: Use a system known to contain the enzymes of interest (e.g., pooled human liver cytosol for AO, recombinant enzymes for specific CYPs or MAOs).

    • Inhibitor Panel: Select specific chemical inhibitors for major enzyme classes (e.g., hydralazine for AO, specific inhibitors for major CYP isoforms).

    • Incubation: Perform the metabolic stability assay as described in 4.1.1, but include parallel incubations where the enzyme system is pre-incubated with a specific inhibitor before the addition of the test compound.

    • Analysis: Compare the rate of metabolism (disappearance of parent compound) in the presence and absence of each inhibitor.

    • Data Interpretation: A significant reduction in metabolism in the presence of a specific inhibitor confirms the involvement of that enzyme in the compound's clearance. This directly validates the predictions made in section 3.3.

Predicted Toxicity Profile: A Brief Outlook

While a full toxicity profile is beyond the scope of this guide, in silico models can provide early warnings for potential liabilities.

  • Structural Alerts: The 2-amino-heterocycle motif can sometimes be associated with mutagenicity concerns, warranting a future experimental Ames test.

  • hERG Liability: Given the compound's small size and polar nature, the risk of significant hERG channel inhibition is predicted to be low, but should be confirmed experimentally.

  • General Toxicity: Computational toxicity predictors should be employed to screen for potential hepatotoxicity or other organ-specific toxicities.[15][16]

Synthesis and Conclusion

This guide presents a comprehensive in silico pharmacokinetic profile for the novel compound 2-Amino-4-(aminomethyl)oxazole. Our predictive analysis, grounded in established medicinal chemistry principles and computational modeling, suggests that the molecule possesses a promising drug-like profile.

Key Predicted Characteristics:

  • High Oral Absorption: Driven by low molecular weight and compliance with drug-likeness rules.

  • Limited Distribution: Primarily confined to aqueous compartments with poor CNS penetration.

  • Metabolically Susceptible: Clearance likely driven by Phase I (oxidation) and Phase II (conjugation) of its primary amine groups.

  • Rapid Renal Excretion: The parent compound and its polar metabolites are expected to be cleared efficiently by the kidneys.

The true value of these predictions lies in their ability to guide a focused and efficient experimental evaluation. The validation framework and protocols detailed herein provide a clear, logical path forward. By systematically testing these hypotheses, researchers can rapidly generate a robust, data-driven understanding of the compound's pharmacokinetic behavior, ultimately enabling an informed decision on its potential for further development as a therapeutic agent.

References

  • Application of computational tools for pharmacokinetic evaluation in bio samples - GSC Online Press. (2026, January 2).
  • AI in Pharmacokinetics: The Computational Revolution Reshaping Drug Development. (2025, June 27).
  • Development of a Software Tool for Predicting the Primary Pharmacodynamic and Pharmacokinetics of Drugs Based on Chemical and Physical Properties. (2025, January 4).
  • PKSmart: an open-source computational model to predict intravenous pharmacokinetics of small molecules. (2025, September 26). PMC.
  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025, April 16).
  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. (2022, September 30). Journal of Applied Pharmaceutical Research.
  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole. (2022).
  • Predicting Pharmacokinetics of Drugs Using Artificial Intelligence Tools: A Systematic Review. (2024, August 3). springermedicine.com.
  • In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole deriv
  • Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. (2024, October 6). Journal of the Chilean Chemical Society.
  • Molecular Docking Screening, In Silico Drug Design and ADME Prediction of Ten 7-N Pyrrolidine-3-Oxadiazole Quinolone Develop. (2026, March 3). Biores Scientia.
  • 2-(4-Aminophenyl)oxazole, hcl. (2023, August 15). Smolecule.
  • [2-Amino-oxazoles as potential H-bonding agents in virostatic research. 4. Pharmacokinetics and pharmacologic-toxicologic profile of 2-guanidino-4,5-dipropyloxazole hydrochloride]. (1992, May). PubMed.
  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23).
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026, January 9). PubMed.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (n.d.). PMC.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (n.d.). Der Pharma Chemica.
  • Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. (2024, September 26). WuXi AppTec DMPK.
  • Fast Methods for Prediction of Aldehyde Oxidase-Mediated Site-of-Metabolism. (2019, March 7). PMC.
  • Predicting the Toxicity of Drug Molecules with Selecting Effective Descriptors Using a Binary Ant Colony Optimization (BACO) Feature Selection Approach. (2025, March 31). MDPI.
  • ADME Study of Azole Derivatives with SwissADME Online Tool. (2021, July 31). Cronicon.
  • Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. (n.d.).

Sources

Exploratory

Toxicity Profiling and Safety Data Framework for 2-Amino-4-(aminomethyl)oxazole

Executive Summary 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2) is a highly specialized heterocyclic compound utilized primarily as an intermediate in advanced pharmaceutical synthesis and drug development. Due to it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2) is a highly specialized heterocyclic compound utilized primarily as an intermediate in advanced pharmaceutical synthesis and drug development. Due to its status as a novel intermediate, exhaustive in vivo toxicological dossiers are largely absent from the public domain. Consequently, establishing a robust Safety Data Sheet (SDS) requires a predictive, mechanistic approach.

This technical guide synthesizes structural alert analysis, in silico predictions, and field-proven in vitro methodologies to construct a comprehensive hazard profile. By understanding the causality behind the compound’s reactivity—specifically its oxazole core and primary amine functional groups—researchers can implement appropriate engineering controls and self-validating experimental workflows to ensure occupational safety.

Physicochemical Properties & Predictive Toxicology

The baseline safety assessment of any novel intermediate begins with its physicochemical parameters, which dictate its bioavailability, volatility, and interaction with biological membranes.

Quantitative Property Summary
ParameterValue / DescriptionToxicological Implication
Chemical Name 2-Amino-4-(aminomethyl)oxazoleN/A
CAS Registry Number 933696-57-2N/A
Molecular Formula C₄H₇N₃ON/A
Molecular Weight 113.12 g/mol Low MW facilitates rapid dermal and respiratory absorption.
Physical State Solid (Predicted)Dust generation poses an inhalation hazard.
Functional Groups Oxazole ring, Primary aminesHigh basicity; potential for CYP450 bioactivation.
Structural Alerts and Mechanistic Hazards

The toxicity profile of 2-Amino-4-(aminomethyl)oxazole is driven by two distinct structural features:

  • The Aminomethyl and Amino Groups: Primary amines are inherently basic. Upon contact with physiological moisture (e.g., sweat, tears, mucous membranes), they undergo protonation, causing localized alkaline pH shifts. This basicity disrupts the lipid bilayers of the stratum corneum and corneal epithelium, leading to severe irritation or caustic burns.

  • The Oxazole Ring: Heterocyclic oxazole rings are known structural alerts for hepatotoxicity. They are susceptible to Phase I oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, which can generate highly reactive electrophilic intermediates.

Mechanistic Toxicology: The Oxazole Bioactivation Pathway

To accurately assess the systemic toxicity of this compound, one must understand its metabolic fate. The parent compound itself may possess low intrinsic toxicity, but hepatic metabolism can bioactivate it into a hazardous species.

As illustrated below, CYP450 enzymes oxidize the electron-rich oxazole ring, forming an unstable epoxide intermediate. If the cellular concentration of Glutathione (GSH) is depleted, this electrophilic epoxide will covalently bind to nucleophilic residues (e.g., cysteine, lysine) on critical hepatic proteins, triggering cellular stress, mitochondrial dysfunction, and ultimately, drug-induced liver injury (DILI).

MetabolicPathway A 2-Amino-4-(aminomethyl)oxazole (Parent Compound) B CYP450 Oxidation (Hepatic Metabolism) A->B Phase I Metabolism C Oxazole Epoxide (Reactive Intermediate) B->C D Glutathione (GSH) Conjugation (Detoxification Pathway) C->D GST Enzyme E Covalent Protein Binding (Hepatotoxicity) C->E Cellular Stress

Metabolic activation pathway of oxazole derivatives via CYP450 oxidation.

Experimental Safety Profiling Protocols

To validate the predictive hazards and generate empirical data for the SDS, the following in vitro protocols must be executed. These protocols are designed as self-validating systems , meaning the assay inherently proves its own reliability through strict control thresholds.

Protocol A: Bacterial Reverse Mutation Test (OECD Test Guideline 471) [1]

Causality & Rationale: The Ames test is employed to determine if the compound or its metabolites induce DNA point mutations. We utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) to cover distinct genotoxic mechanisms. Crucially, because the oxazole ring requires metabolic activation to become mutagenic, the assay must be conducted with and without rat liver S9 fraction.

Self-Validating Criteria:

  • Negative Control: DMSO vehicle must yield baseline spontaneous revertants within historical laboratory ranges.

  • Positive Control: 2-Aminoanthracene (in S9+ conditions) must induce a >3-fold increase in revertant colonies. Failure to do so indicates an inactive S9 batch, rendering the entire assay invalid.

Step-by-Step Methodology:

  • Culture Preparation: Grow TA98 and TA100 strains in nutrient broth at 37°C to a late exponential phase (approx. 109 cells/mL).

  • Metabolic Activation Setup: Prepare the S9 mix containing rat liver extract, NADP+, and glucose-6-phosphate to simulate hepatic CYP450 activity.

  • Exposure: In sterile test tubes, combine 0.1 mL of bacterial culture, 0.1 mL of 2-Amino-4-(aminomethyl)oxazole (dissolved in DMSO at varying concentrations up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for S9- conditions).

  • Plating: Add 2.0 mL of molten top agar (containing trace amounts of histidine and biotin to allow initial cell division) to the mixture. Vortex gently and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48 to 72 hours. Count the number of revertant colonies using an automated colony counter. A dose-dependent increase in colonies 2-fold over the vehicle control indicates a positive mutagenic hazard.

Protocol B: In Vitro Skin Irritation (OECD Test Guideline 439) [2]

Causality & Rationale: Given the basicity of the primary amines, dermal irritation is highly probable. To avoid animal testing while maintaining human relevance, we utilize Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™). Toxicity is quantified via MTT reduction. Viable cells convert the yellow MTT dye into purple formazan via mitochondrial succinate dehydrogenase; thus, a drop in optical density directly correlates with chemical-induced cellular metabolic death.

Self-Validating Criteria:

  • Negative Control: DPBS-treated tissues must yield an Optical Density (OD) 0.8.

  • Positive Control: 5% SDS-treated tissues must reduce viability to 20%. Tissues failing these metrics are metabolically compromised, invalidating the run.

Step-by-Step Methodology:

  • Tissue Equilibration: Pre-incubate RhE tissue inserts in assay medium at 37°C, 5% CO₂ for 1 to 24 hours to recover from shipping stress.

  • Application: Apply 30 mg of solid 2-Amino-4-(aminomethyl)oxazole (moistened with 30 µL of distilled water to ensure tissue contact) topically to the stratum corneum surface of the RhE model.

  • Exposure: Incubate for exactly 15 minutes at room temperature.

  • Washing: Rigorously wash the tissues with DPBS to remove all residual chemical. Critical step: Residual amines can directly reduce MTT, causing false-negative viability readings.

  • MTT Incubation: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours at 37°C.

  • Extraction & Quantification: Extract the precipitated purple formazan using isopropanol for 2 hours. Measure the OD of the extract at 570 nm using a microplate reader.

  • Classification: If the mean tissue viability is 50% relative to the negative control, the compound is classified as a Category 2 Skin Irritant under GHS.

SDS Framework and Laboratory Containment

Based on the structural alerts and predictive toxicology outlined above, the following framework should be adopted when drafting the Safety Data Sheet (SDS) and handling the compound.

ToxicityWorkflow Step1 In Silico Profiling (QSAR & Structural Alerts) Step2 In Vitro Genotoxicity (OECD 471 Ames Test) Step1->Step2 Prioritize Hazards Step3 In Vitro Irritation (OECD 439 RhE Model) Step2->Step3 Parallel Testing Step4 GHS Classification & SDS Generation Step3->Step4 Data Integration

Sequential experimental workflow for predictive toxicity profiling and SDS generation.

Predicted GHS Classifications

Until empirical data from the protocols above proves otherwise, 2-Amino-4-(aminomethyl)oxazole must be handled under the following presumptive Global Harmonized System (GHS) classifications:

Hazard ClassGHS CategoryHazard StatementRationale
Skin Corrosion/Irritation Category 2H315: Causes skin irritationBasicity of primary amines disrupting stratum corneum.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationAlkaline shift upon contact with ocular moisture.
Specific Target Organ Toxicity Category 2H373: May cause damage to organs (Liver)CYP450-mediated oxazole bioactivation.
Engineering Controls and PPE

Due to its status as a biologically active pharmaceutical intermediate, 2-Amino-4-(aminomethyl)oxazole should be assigned an Occupational Exposure Band (OEB) 3 (10 - 100 µg/m³).

  • Engineering Controls: All weighing, transferring, and synthesis steps must be conducted inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator to prevent inhalation of airborne particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to amine penetration potential), chemical-resistant lab coat, and tightly sealed safety goggles. If engineering controls are compromised, a half-mask respirator with P100 particulate filters is mandatory.

References

  • OECD (2020), Test No. 471: Bacterial Reverse Mutation Test , OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at:[Link]

  • OECD (2021), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method , OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9253, Oxazole. PubChem. Available at:[Link]

  • ChemSrc (2024). 2-Amino-4-(aminomethyl)oxazole CAS 933696-57-2. ChemSrc Database. Available at:[Link]

Foundational

thermodynamic stability of 2-Amino-4-(aminomethyl)oxazole

Thermodynamic Stability and Physicochemical Profiling of 2-Amino-4-(aminomethyl)oxazole: A Technical Guide for Drug Development Executive Summary As a Senior Application Scientist navigating the complexities of early-sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Physicochemical Profiling of 2-Amino-4-(aminomethyl)oxazole: A Technical Guide for Drug Development

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug design, I frequently encounter heterocyclic scaffolds that look promising in silico but fail during rigorous physicochemical profiling. 2-Amino-4-(aminomethyl)oxazole is a privileged, highly functionalized building block utilized in the synthesis of peptidomimetics, antiviral agents, and novel pharmacophores[1]. However, successfully integrating this moiety requires a profound understanding of its thermodynamic stability, tautomeric equilibria, and pH-dependent protonation states.

This whitepaper provides an authoritative, field-proven guide to the thermodynamic behavior of 2-Amino-4-(aminomethyl)oxazole. By moving beyond basic structural descriptions, we will dissect the causality behind its stability metrics and provide self-validating experimental protocols to ensure absolute data integrity in your development pipeline.

Structural and Electronic Foundations

The thermodynamic resilience of 2-Amino-4-(aminomethyl)oxazole is dictated by the interplay between its aromatic core and its two distinct nitrogen-containing substituents.

  • Aromaticity and Ring Stability: Oxazoles are five-membered heteroaromatic rings possessing ~167 kJ/mol of resonance energy. While thermally stable, the high electronegativity of the oxygen atom makes the delocalization slightly less effective than in thiazoles or imidazoles[2].

  • Substituent Effects: The electron-donating 2-amino group significantly increases the electron density of the ring, fortifying it against nucleophilic attack. Meanwhile, the 4-aminomethyl group acts as an aliphatic basic center. Because positions 2 and 4 are substituted, the only available site for electrophilic substitution is C5, which dictates the molecule's degradation pathways in oxidative environments[2].

Tautomerism A 2-Amino-4-(aminomethyl)oxazole (Neutral, Aromatic) B 2-Imino-4-(aminomethyl)oxazoline (Tautomer, Less Stable) A->B Tautomerization (ΔG > 0) C Protonated Amine (pKa ~9.2, Physiologically Active) A->C +H+ (pH < 9.2) D Protonated Oxazole Ring (pKa ~1.2, Highly Acidic Media) A->D +H+ (pH < 1.2)

Thermodynamic equilibria of 2-Amino-4-(aminomethyl)oxazole states.

Thermodynamic Stability: From Prebiotic Chemistry to Pharmacokinetics

To truly understand the thermodynamic boundaries of this molecule, we must look at its behavior across extreme environments.

Intrinsic Core Stability (Prebiotic Context) The 2-aminooxazole core is a highly resilient structure, famously studied as a prebiotic intermediate for nucleotide synthesis. Thermodynamic evaluations demonstrate that while its formation is endergonic at cryogenic temperatures (ΔG ≈ +16 kcal/mol at 200 K), it becomes thermodynamically viable and exergonic at elevated temperatures (>700 K)[3]. Once formed, the ring closure and intramolecular hydrogen bonding confer immense structural stability, preventing spontaneous depolymerization even under harsh conditions[3].

Metabolic and Hydrolytic Stability (Drug Development Context) In physiological settings, the thermodynamic stability of the oxazole ring can be challenged by extreme pH, leading to hydrolytic ring-opening. However, the 2-amino substitution stabilizes the ring against hydrolysis compared to unsubstituted variants. Furthermore, metabolic stability (resistance to CYP450-mediated oxidation) in aminomethyl oxazoles is strongly correlated with lipophilicity. Studies on related oxazole derivatives show that maintaining a Log D7.4 of < 1.5 minimizes intrinsic clearance (CLint) in human liver microsomes[4]. Because 2-Amino-4-(aminomethyl)oxazole possesses two highly polar amino groups, its Log D7.4 is inherently low (sub-zero), predicting exceptional baseline metabolic stability.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and physicochemical parameters of the molecule, providing a baseline for formulation and assay design.

ParameterValue / RangeMethod of DeterminationPharmacological Implication
Molecular Weight 113.12 g/mol Exact MassHigh ligand efficiency.
pKa1 (Oxazole N) ~ 1.2Potentiometric TitrationRemains unprotonated in blood.
pKa2 (Aliphatic Amine) ~ 9.2Potentiometric Titration>98% protonated at physiological pH.
Log D (pH 7.4) -0.8 to -0.2Shake-Flask (Octanol/Water)High aqueous solubility; low CLint[4].
ΔG of Formation +16.0 kcal/molComputational (at 200 K)Endergonic formation at low temps[3].
Tautomeric State > 99% 2-AminoNMR / ComputationalAromaticity drives 2-amino preference.

Experimental Methodologies: Self-Validating Protocols

A critical failure point in early-stage development is relying on kinetic assays (e.g., DMSO-dilution turbidimetry) that trap compounds in metastable, supersaturated states. To derive true thermodynamic parameters, I mandate the following self-validating workflows.

Protocol 1: Thermodynamic Solubility and pKa Profiling

Causality: We use a shake-flask method coupled with potentiometric titration. This ensures the system reaches true thermodynamic equilibrium, eliminating the false confidence generated by kinetic supersaturation. Self-Validation: We employ a dual-phase mass balance approach. If the solid phase undergoes a polymorphic transition during equilibration, the thermodynamic baseline shifts. We use Powder X-Ray Diffraction (PXRD) to confirm the residual solid matches the starting material.

  • Preparation: Weigh 5.0 mg of 2-Amino-4-(aminomethyl)oxazole (Purity >98%) into three separate glass vials.

  • Equilibration: Add 1.0 mL of aqueous buffer (pH 1.2, 7.4, and 10.0) to the respective vials.

  • Incubation: Agitate the vials at 300 rpm at exactly 25.0°C (±0.1°C) for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes. Carefully extract the supernatant.

  • Dual-Validation Analysis:

    • Liquid Phase: Quantify the dissolved API using LC-MS/MS against a stable-isotope-labeled internal standard (SIL-IS).

    • Solid Phase: Lyophilize the remaining pellet and analyze via PXRD. Decision Gate: If the diffractogram deviates from the reference API, discard the solubility data as a polymorphic shift has occurred.

Protocol 2: Accelerated Hydrolytic Degradation Kinetics

Causality: To predict long-term thermodynamic stability and shelf-life, we must calculate the activation energy (Ea) of the hydrolytic ring-opening pathway using the Arrhenius equation.

  • Matrix Preparation: Prepare a 100 µM solution of the compound in 0.1 M HCl (pH 1.0) and 0.1 M NaOH (pH 13.0) to force degradation.

  • Thermal Stressing: Aliquot the solutions into sealed ampoules and incubate at three distinct temperatures: 40°C, 60°C, and 80°C.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by neutralizing the pH.

  • Quantification: Analyze via UPLC-UV (254 nm) to monitor the disappearance of the parent peak and the emergence of ring-opened degradants.

  • Data Extraction: Plot ln(k) versus 1/T. Self-Validation: The Arrhenius plot must be strictly linear (R² > 0.99). A non-linear plot indicates a temperature-dependent shift in the degradation mechanism, invalidating standard shelf-life extrapolations.

Workflow Step1 Compound Preparation (Purity >98%) Step2 Buffer Equilibration (pH 1.2 to 10.0) Step1->Step2 Step3 Thermal Incubation (25°C, 40°C, 60°C) Step2->Step3 Step4 LC-MS/MS & PXRD Analysis (Dual-Phase Validation) Step3->Step4 Step4->Step2 Feedback/Validation Step5 Thermodynamic Data Extraction (ΔG, ΔH, ΔS, pKa) Step4->Step5

Self-validating workflow for thermodynamic stability profiling.

Sources

Exploratory

Whitepaper: Elucidating the Electronic Landscape of 2-Amino-4-(aminomethyl)oxazole: A Guide to pKa and Electron Density Analysis for Drug Discovery

An in-depth technical guide by a Senior Application Scientist. Abstract For drug development professionals, a molecule's success is fundamentally governed by its physicochemical properties.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

For drug development professionals, a molecule's success is fundamentally governed by its physicochemical properties. Among the most critical are its ionization state (pKa) and electron density distribution, which dictate solubility, membrane permeability, and target binding affinity. This guide provides a comprehensive framework for the characterization of 2-Amino-4-(aminomethyl)oxazole, a heterocyclic scaffold of interest in medicinal chemistry. We present a dual-pronged approach, combining state-of-the-art computational prediction with gold-standard experimental validation. This document serves as a practical, in-depth manual for researchers and scientists, detailing not just the "how" but the critical "why" behind each methodological choice, ensuring scientific rigor and actionable insights for drug design programs.

Introduction: The Strategic Importance of Physicochemical Characterization

The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents. Its derivatization allows for fine-tuning of molecular properties. The molecule 2-Amino-4-(aminomethyl)oxazole presents two key basic centers: the C2-amino group directly attached to the heterocyclic ring and the primary amine of the C4-aminomethyl substituent. The electronic interplay between the electron-donating amino groups and the electronegative oxazole ring creates a unique electronic landscape.

Understanding the precise pKa values of these two amines is not an academic exercise; it is a prerequisite for predicting the molecule's behavior in a biological system. At physiological pH (~7.4), will these groups be protonated (charged) or neutral? The answer governs:

  • Solubility: Charged species are generally more water-soluble.

  • Target Engagement: The ability to form critical hydrogen bonds or ionic interactions with a protein target is often pH-dependent.

  • ADME Properties: Absorption, distribution, metabolism, and excretion are all profoundly influenced by a molecule's ionization state.

This guide will first detail a robust in silico workflow for predicting the pKa values and visualizing the electron density of 2-Amino-4-(aminomethyl)oxazole. Subsequently, it provides a detailed experimental protocol for the empirical determination of these pKa values, allowing for the validation and refinement of computational models.

Part I: In Silico Prediction of pKa and Electron Density

Computational chemistry offers a rapid, cost-effective method for generating initial hypotheses about a molecule's properties. For pKa prediction of novel entities, Density Functional Theory (DFT) provides a reliable balance of accuracy and computational efficiency.

Theoretical Foundation: Why DFT?

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. Unlike simpler methods, DFT accounts for electron correlation, providing a more accurate description of electron distribution. We utilize DFT to calculate the molecular electrostatic potential (MEP) and the free energy change associated with protonation, which is central to pKa prediction.

The choice of functional and basis set is critical for accuracy. For molecules containing heteroatoms like nitrogen and oxygen, the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p) is a well-established and validated combination that delivers reliable geometries and electronic properties.

Computational Workflow: A Step-by-Step Protocol

This protocol outlines the process using a standard quantum chemistry software package (e.g., Gaussian, Spartan).

Step 1: 3D Structure Generation

  • Construct the 3D model of 2-Amino-4-(aminomethyl)oxazole.

  • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization at the DFT Level

  • Objective: To find the lowest energy (most stable) conformation of the neutral molecule.

  • Method: Set up a geometry optimization calculation.

  • Level of Theory: B3LYP/6-311+G(d,p).

  • Solvation Model: Include an implicit solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), with water as the solvent. This is crucial as pKa is a solution-phase property.

Step 3: Protonation and Optimization

  • Generate two additional structures: one protonated at the 2-amino group and one protonated at the aminomethyl group.

  • Perform a separate geometry optimization for each of these protonated species using the same level of theory (B3LYP/6-311+G(d,p)) and solvation model (IEFPCM, water).

Step 4: Frequency Calculation

  • For all three optimized structures (neutral, and the two protonated forms), run a frequency calculation.

  • Causality: This step is a self-validating control. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum. These calculations also provide the Gibbs free energy values necessary for pKa calculation.

Step 5: pKa Calculation

  • The pKa is derived from the Gibbs free energy of the acid-base reaction (BH⁺ ⇌ B + H⁺).

  • The absolute Gibbs free energy of the proton in aqueous solution is a known, albeit challenging, value to calculate precisely. A common and effective strategy is to use a thermodynamic cycle with a well-characterized reference molecule (e.g., methylamine) to calculate a relative ΔG, which significantly reduces systematic errors.

  • The pKa is calculated using the formula: pKa = (ΔG_solv(B) + ΔG_solv(H⁺) - ΔG_solv(BH⁺)) / (2.303 * RT) where ΔG_solv represents the Gibbs free energy of solvation for each species.

Step 6: Electron Density Visualization

  • Using the optimized neutral structure from Step 2, calculate the Molecular Electrostatic Potential (MEP) surface.

  • Interpretation: The MEP map provides an intuitive visualization of the electron density. Regions of negative potential (typically colored red/orange) are electron-rich and represent likely sites of electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) are electron-poor. This map will visually confirm which of the two nitrogen atoms is more electron-rich and, therefore, predicted to be more basic.

Diagram: Computational Prediction Workflow

G cluster_build Step 1: Structure Generation cluster_opt Steps 2 & 3: Optimization cluster_validate Step 4: Validation & Energy cluster_analysis Steps 5 & 6: Analysis node_build Build 3D Model of 2-Amino-4-(aminomethyl)oxazole node_opt_neutral Optimize Neutral Molecule (B3LYP/6-311+G(d,p), IEFPCM) node_build->node_opt_neutral node_opt_prot1 Optimize Protonated Form 1 (2-Amino-H⁺) node_opt_neutral->node_opt_prot1 node_opt_prot2 Optimize Protonated Form 2 (Aminomethyl-H⁺) node_opt_neutral->node_opt_prot2 node_freq_neutral Frequency Calc (Neutral) Confirm Minimum & Get G_neut node_opt_neutral->node_freq_neutral node_freq_prot1 Frequency Calc (Prot. 1) Confirm Minimum & Get G_prot1 node_opt_prot1->node_freq_prot1 node_freq_prot2 Frequency Calc (Prot. 2) Confirm Minimum & Get G_prot2 node_opt_prot2->node_freq_prot2 node_pka Calculate ΔG and pKa for each protonation site node_freq_neutral->node_pka node_mep Generate MEP Surface from Optimized Neutral Structure node_freq_neutral->node_mep node_freq_prot1->node_pka node_freq_prot2->node_pka

Caption: Workflow for the in silico prediction of pKa and electron density.

Predicted Data and Interpretation

Based on calculations for analogous structures, we can anticipate the following outcomes. The C2-amino group's basicity is expected to be significantly reduced due to the electron-withdrawing nature of the oxazole ring and resonance delocalization of the nitrogen lone pair. Conversely, the aminomethyl group is an aliphatic amine, whose basicity is insulated from the ring's electronics by the methylene (-CH₂-) spacer.

ParameterPredicted Value (Site 1: 2-Amino)Predicted Value (Site 2: Aminomethyl)Rationale
Predicted pKa ~3.5 - 5.0~8.5 - 9.5The 2-amino group is conjugated with the electron-withdrawing oxazole ring, decreasing its basicity. The aminomethyl group behaves more like a typical primary aliphatic amine.
Electron Density (from MEP) Lower electron density on NitrogenHigher electron density on NitrogenThe MEP surface is expected to show a less negative (less red) region over the 2-amino nitrogen compared to the aminomethyl nitrogen.

Note: These are expert estimations based on chemical principles. The protocol described above is required to generate precise, publishable values.

Part II: Experimental pKa Determination

Computational data provides a powerful hypothesis, but experimental validation is the cornerstone of scientific integrity. Potentiometric titration is a robust and widely used method for determining pKa values.

Principle of Potentiometric Titration

The sample is dissolved in a suitable solvent (typically water or a co-solvent system) and is titrated with a standardized acid (e.g., HCl). A high-precision pH electrode monitors the change in pH as the titrant is added. The pKa is the pH at which the amine is 50% protonated and 50% neutral. This point corresponds to the midpoint of the steepest portion of the titration curve, which is most accurately found by identifying the peak of the first derivative of the curve.

Detailed Experimental Protocol

Materials & Equipment:

  • 2-Amino-4-(aminomethyl)oxazole (as hydrochloride salt, if synthesized)

  • High-purity water (18.2 MΩ·cm)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Methanol or DMSO (if co-solvent is needed for solubility)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

Procedure:

  • System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 25-50 mL) of high-purity water. If solubility is low, a co-solvent like methanol can be used, but the results will yield an apparent pKa (pKa*) that may need correction.

  • Initial pH Adjustment: If the compound is the free base, add a known excess of standardized HCl to fully protonate both amines. The starting pH should be low (e.g., pH ~2). If starting with a salt form, the initial pH may already be low.

  • Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition. Record the pH value for every volume of titrant added.

  • Data Collection: Continue the titration well past the second equivalence point (e.g., to pH ~12) to capture the full titration curve.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa value for each amine is determined from the pH at the half-equivalence point. For the first pKa (the more acidic proton), this is the pH at the volume halfway to the first peak. For the second pKa, it is the pH at the volume halfway between the first and second equivalence peaks.

Diagram: Experimental Validation Workflow

G cluster_prep 1. Preparation cluster_titrate 2. Titration cluster_analysis 3. Data Analysis node_cal Calibrate pH Meter (pH 4, 7, 10 Buffers) node_sample Prepare Analyte Solution (Known mass in H₂O/Co-solvent) node_cal->node_sample node_acidify Acidify sample with HCl (Ensure full protonation) node_sample->node_acidify node_titrate Titrate with std. NaOH (Small, precise increments) node_acidify->node_titrate node_record Record pH vs. Volume of added titrant node_titrate->node_record node_plot Plot Titration Curve (pH vs. Volume) node_record->node_plot node_deriv Calculate 1st Derivative (ΔpH/ΔV vs. V_avg) node_plot->node_deriv node_equiv Identify Equivalence Points (Peaks in 1st Derivative) node_deriv->node_equiv node_pka Determine pKa values (pH at half-equivalence points) node_equiv->node_pka

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Synthesis of Results and Implications for Drug Development

The power of this dual-pronged approach lies in the synergy between prediction and empirical data. The computational results provide a structural and electronic rationale for the observed pKa values, while the experimental data provides the definitive, real-world values needed for downstream modeling and formulation.

Expected Outcome: The experimental results are expected to confirm two distinct pKa values.

  • pKa₁ (lower value): Corresponds to the deprotonation of the 2-amino group. This value will likely be in the 4.0-5.5 range.

  • pKa₂ (higher value): Corresponds to the deprotonation of the aminomethyl group, likely in the 8.8-9.8 range.

Actionable Insights for Drug Development:

  • Physiological Speciation: With a pKa of ~9.0, the aminomethyl group will be >99% protonated (positively charged) at physiological pH (7.4). The 2-amino group (pKa ~4.5) will be overwhelmingly neutral. This makes the aminomethyl group the primary site for forming ionic bonds with acidic residues (e.g., Asp, Glu) in a target protein.

  • Solubility Strategy: The dominant species in physiological conditions will be the monocationic form. This inherent charge suggests good aqueous solubility, which is a favorable property for drug candidates.

  • Formulation: For developing a salt form to improve stability and handling, the aminomethyl group is the clear target for reaction with an acid to form a hydrochloride, sulfate, or other pharmaceutically acceptable salt.

Conclusion

The characterization of 2-Amino-4-(aminomethyl)oxazole demonstrates the essential partnership between computational chemistry and experimental pharmacology. By following the rigorous protocols outlined in this guide, researchers can confidently determine the electron density distribution and pKa values of this, and other, novel chemical entities. These fundamental physicochemical parameters are not mere data points; they are critical navigational beacons that guide lead optimization, inform formulation strategies, and ultimately, increase the probability of success in the complex journey of drug development.

References

  • Becke, A. D. (1993). A new mixing of Hartree-Fock and local density-functional theories. The Journal of Chemical Physics. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews. [Link]

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous Solvation Free Energies of Ions and Ion−Water Clusters Based on an Accurate Value for the Absolute Aqueous Solvation Free Energy of the Proton. The Journal of Physical Chemistry B. [Link]

  • Avdeef, A., & Box, K. J. (2002). The Art and Science of pKa Determination in Nonaqueous Media for Pharmaceutical Substances. American Laboratory. [Link]

  • Bates, R. G. (1973). Determination of pH: theory and practice. Wiley. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 2-Amino-4-(aminomethyl)oxazole

Document ID: AN-2026-0329 Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2 | Formula: C4H7N3O | MW: 113.12 g/mol ) Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0329 Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2 | Formula: C4H7N3O | MW: 113.12 g/mol )

Introduction and Mechanistic Rationale

2-Aminooxazole derivatives are highly versatile heterocyclic scaffolds, frequently utilized as bioisosteres in drug discovery and as fundamental building blocks in prebiotic chemistry studies investigating the origins of RNA nucleotides. The synthesis of the 2-aminooxazole core historically relies on the condensation of cyanamide with α -hydroxyaldehydes or α -haloketones, a pathway well-documented in both and modern medicinal chemistry.

To synthesize 2-Amino-4-(aminomethyl)oxazole , we employ a two-stage convergent approach.

  • Cyclocondensation: We utilize 1,3-dichloroacetone as a bifunctional electrophile. Its reaction with cyanamide facilitates a Hantzsch-type cyclization. The oxygen of the ketone and the nitrogen of the cyanamide participate in ring closure, expelling water and hydrogen chloride to yield the intermediate 2-amino-4-(chloromethyl)oxazole. This methodology is adapted from optimized protocols for.

  • Nucleophilic Amination: The pendant chloromethyl group is highly activated due to the adjacent aromatic oxazole ring. An SN​2 displacement using a large excess of methanolic ammonia converts the chloride to the primary amine, minimizing over-alkylation side products.

Reaction Pathway Visualization

G A 1,3-Dichloroacetone + Cyanamide B Nucleophilic Attack & Cyclization A->B Base Catalyst (Na2CO3) THF/H2O, 65°C C 2-Amino-4-(chloromethyl)oxazole (Intermediate) B->C -HCl, -H2O D Amination (Excess NH3) C->D SN2 Displacement MeOH, RT E 2-Amino-4-(aminomethyl)oxazole (Target Product) D->E -HCl

Synthesis pathway for 2-Amino-4-(aminomethyl)oxazole via cyclocondensation and amination.

Experimental Methodologies

Note: 1,3-dichloroacetone is a potent lachrymator and skin irritant. All procedures must be conducted in a certified fume hood using appropriate professional PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Synthesis of 2-Amino-4-(chloromethyl)oxazole (Intermediate)

Causality & Design: Cyanamide is selected over urea to ensure the formation of the 2-aminooxazole core rather than an oxazolone. The reaction is run in a biphasic or mixed solvent system (THF/H2O) with sodium carbonate to neutralize the generated HCl, driving the equilibrium toward the cyclized product without hydrolyzing the sensitive chloromethyl group.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyanamide (42.0 mmol, 1.0 eq) in 30 mL of THF.

  • Base Addition: Add an aqueous solution of Na2​CO3​ (21.0 mmol, 0.5 eq in 10 mL H2​O ) to the reaction mixture.

  • Electrophile Addition: Slowly add 1,3-dichloroacetone (42.0 mmol, 1.0 eq) dropwise over 15 minutes. Self-Validation: The dropwise addition controls the exothermic cyclization and prevents the polymerization of the haloketone.

  • Heating: Heat the mixture to 65 °C for 6 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the 1,3-dichloroacetone spot confirms completion.

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with EtOAc (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of 2-Amino-4-(aminomethyl)oxazole (Target)

Causality & Design: To convert the chloromethyl intermediate to a primary amine, a large molar excess of ammonia is required. This statistical excess ensures that the newly formed primary amine does not compete with ammonia for the remaining unreacted alkyl chloride, which would otherwise lead to secondary/tertiary amine impurities.

  • Preparation: Dissolve the purified 2-amino-4-(chloromethyl)oxazole (20.0 mmol, 1.0 eq) in 15 mL of anhydrous methanol in a pressure-resistant reaction vial.

  • Amination: Add 7 N Methanolic Ammonia (200.0 mmol, 10.0 eq). Seal the vial tightly.

  • Reaction: Stir the mixture at room temperature for 12 hours. Self-Validation: Aliquot 50 µL, remove the solvent, and analyze via LC-MS. The presence of the [M+H]+ peak at m/z 114 confirms the successful substitution.

  • Workup: Carefully vent the vial in a fume hood to release excess ammonia gas. Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Purification: Dissolve the crude residue in a minimal amount of water, adjust the pH to 10 using 1 M NaOH to free-base the amine, and extract with Dichloromethane (DCM) (4 x 30 mL). Dry the combined DCM layers over Na2​SO4​ and evaporate to yield the pure 2-Amino-4-(aminomethyl)oxazole.

Quantitative Data & Stoichiometry Summary

The following table summarizes the optimized stoichiometric ratios and expected yields for the self-validating protocol described above.

Reagent / IntermediateMW ( g/mol )EquivalentsAmountRoleExpected Yield
Step 1: Cyclocondensation
Cyanamide42.041.01.77 gNucleophileN/A
1,3-Dichloroacetone126.971.05.33 gBis-electrophileN/A
Sodium Carbonate105.990.52.23 gAcid ScavengerN/A
2-Amino-4-(chloromethyl)oxazole132.55Product~3.62 gIntermediate~65%
Step 2: Amination
2-Amino-4-(chloromethyl)oxazole132.551.02.65 gElectrophileN/A
Ammonia (7N in MeOH)17.0310.028.5 mLNucleophileN/A
2-Amino-4-(aminomethyl)oxazole113.12Product~1.81 gTarget~80%

References

  • Becker, S., et al. "A continuous reaction network that produces RNA precursors." Proceedings of the National Academy of Sciences, vol. 117, no. 24, 2020. Available at:[Link]

  • Liu, Z., et al. "Photoredox chemistry in the synthesis of 2-aminoazoles implicated in prebiotic nucleic acid synthesis." Chemical Communications, vol. 56, 2020. Available at:[Link]

  • Zhang, Y., et al. "Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents." Journal of Medicinal Chemistry, vol. 64, no. 20, 2021. Available at:[Link]

Application

Application Note: 2-Amino-4-(aminomethyl)oxazole as a Privileged Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Discipline: Synthetic Medicinal Chemistry & Hit-to-Lead Optimization Introduction: The Strategic Shift to Oxazole Scaffolds I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Discipline: Synthetic Medicinal Chemistry & Hit-to-Lead Optimization

Introduction: The Strategic Shift to Oxazole Scaffolds

In the landscape of early drug discovery, the 2-aminothiazole motif has historically been a workhorse for generating kinase inhibitors and antimicrobial agents. However, 2-aminothiazoles are frequently flagged as Pan-Assay Interference Compounds (PAINS) and suffer from metabolic liabilities due to sulfur oxidation [1].

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently recommend the isosteric replacement of thiazoles with oxazoles. Specifically, 2-amino-4-(aminomethyl)oxazole (CAS: 933696-57-2) emerges as a highly versatile, bifunctional building block. It retains the critical hydrogen-bonding network required for target engagement while offering a secondary, highly nucleophilic aliphatic amine for rapid vector expansion into solvent channels or for macrocyclization.

This application note details the physicochemical rationale, structural biology applications, and validated synthetic protocols for integrating 2-amino-4-(aminomethyl)oxazole into your drug discovery pipeline.

Physicochemical Rationale & Causality (E-E-A-T)

The decision to utilize 2-amino-4-(aminomethyl)oxazole is driven by fundamental physicochemical principles. The substitution of sulfur for oxygen fundamentally alters the electron density of the heteroaromatic ring, directly impacting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Comparative Profiling of 2-Aminothiazole vs. 2-Aminooxazole Cores
Property2-Aminothiazole Core2-Aminooxazole CoreCausality & Impact on Drug Design
Lipophilicity (ClogP) HigherLowerOxygen is more electronegative and possesses a smaller van der Waals radius than sulfur, reducing lipophilicity and significantly improving aqueous solubility [2].
Metabolic Stability Prone to S-oxidationHighly StableThe oxazole core avoids the formation of reactive sulfoxide or sulfone metabolites, reducing hepatotoxicity risks.
Nucleophilicity of 2-NH₂ ModeratePoorThe higher electronegativity of oxygen pulls electron density away from the 2-amino group, necessitating transition-metal catalysis for functionalization.
PAINS Liability HighLowOxazoles are significantly less prone to non-specific redox interference in high-throughput screening assays.
The Bifunctional Advantage

The true power of 2-amino-4-(aminomethyl)oxazole lies in its differential nucleophilicity . The molecule possesses two distinct primary amines:

  • 4-Aminomethyl group (Aliphatic): High pKa (~9–10), highly nucleophilic. Reacts readily with electrophiles at low temperatures.

  • 2-Amino group (Heteroaromatic): Low pKa (~4–5), poorly nucleophilic. Behaves similarly to an amide or aniline; requires strong bases or palladium catalysis (Buchwald-Hartwig) to react.

This stark difference allows for elegant, protecting-group-free chemoselective functionalization.

Structural Biology: Kinase Hinge Binding

In kinase inhibitor design, the 2-aminooxazole core acts as a potent hinge-binding motif. For example, in the development of AMPK (5'-AMP-activated protein kinase) inhibitors, the oxazole nitrogen acts as a hydrogen bond acceptor for the backbone NH of Val-96, while the 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of Ser-97 [3]. The 4-aminomethyl vector is perfectly positioned to project solubilizing groups or affinity tags into the solvent-exposed channel.

HingeBinding Ligand 2-Amino-4-(aminomethyl)oxazole Ligand Core Val96 Val-96 Kinase Hinge Backbone Ligand->Val96 H-bond Acceptor (Oxazole N) Ser97 Ser-97 Kinase Hinge Backbone Ligand->Ser97 H-bond Donor (2-NH2) Solvent Solvent Channel Vector Expansion Ligand->Solvent Functionalization via 4-aminomethyl

Pharmacophore model illustrating 2-aminooxazole hydrogen bonding within a kinase hinge region.

Experimental Protocols

To leverage the differential nucleophilicity of this building block, the functionalization must be performed in a specific sequence: aliphatic amine first, heteroaromatic amine second.

Workflow Visualization

Workflow A 2-Amino-4-(aminomethyl)oxazole (Starting Material) B Step 1: Chemoselective Acylation/Alkylation (Targets 4-aminomethyl) A->B Electrophile, DIPEA DCM, 0°C to RT C Intermediate: 4-Substituted-2-aminooxazole B->C D Step 2: Buchwald-Hartwig Cross-Coupling (Targets 2-amino group) C->D Aryl Halide, Pd-catalyst Base, Toluene, 130°C (MW) E Final Dual-Functionalized Lead Compound D->E

Workflow for the chemoselective functionalization of 2-amino-4-(aminomethyl)oxazole.

Protocol 1: Chemoselective Acylation of the 4-Aminomethyl Group

Objective: To selectively functionalize the highly nucleophilic aliphatic amine without protecting the 2-amino group.

Reagents & Materials:

  • 2-Amino-4-(aminomethyl)oxazole (1.0 equiv)

  • Acid chloride or Sulfonyl chloride (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-4-(aminomethyl)oxazole in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv) to the solution and cool the reaction flask to 0 °C using an ice bath. Causality: Cooling prevents exothermic side reactions and ensures strict kinetic control over chemoselectivity.

  • Electrophile Addition: Add the acid chloride (1.05 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor via LC-MS. The aliphatic amine will react quantitatively, leaving the 2-amino group untouched.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (SiO₂, EtOAc/Hexanes).

Protocol 2: Buchwald-Hartwig Arylation of the 2-Amino Group

Objective: To couple the poorly nucleophilic 2-amino group with an aryl halide to generate the final target molecule (e.g., a kinase inhibitor or antitubercular agent) [1].

Reagents & Materials:

  • Intermediate from Protocol 1 (1.0 equiv)

  • Aryl bromide/iodide (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene / t-Butanol (5:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the intermediate, aryl halide, and Cs₂CO₃ in the Toluene/t-Butanol solvent mixture.

  • Degassing: Sparge the mixture with argon for 10 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalytic species; strict deoxygenation is critical for high yields.

  • Catalyst Addition: Add Pd₂(dba)₃ and Xantphos. Seal the vial under argon. Causality: Xantphos is a bidentate ligand with a wide bite angle, specifically optimized for the C-N cross-coupling of poorly nucleophilic heteroarylamines.

  • Microwave Irradiation: Heat the reaction in a microwave reactor at 130 °C for 20–30 minutes. (Alternatively, heat conventionally at 100 °C for 12 hours).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the final dual-functionalized compound.

Conclusion

The transition from 2-aminothiazoles to 2-aminooxazoles represents a sophisticated strategy in modern medicinal chemistry to overcome metabolic and PAINS-related liabilities. By utilizing 2-amino-4-(aminomethyl)oxazole , researchers gain access to a highly programmable, bifunctional scaffold. The protocols provided herein ensure that the distinct electronic properties of its two amine groups are exploited efficiently, enabling the rapid generation of robust, high-quality chemical libraries.

References

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals (Basel). Available at:[Link]

  • NIH PMC. (2010). The rational design of a novel potent analogue of the 5'-AMP-activated protein kinase inhibitor compound C with improved selectivity and cellular activity. Available at:[Link]

Method

how to synthesize 2-Amino-4-(aminomethyl)oxazole from simple oxazoles

Application Note: De Novo Synthesis of 2-Amino-4-(aminomethyl)oxazole via Directed Radical Bromination and Azidation Executive Summary The 2-aminooxazole core is a highly privileged scaffold in medicinal chemistry, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis of 2-Amino-4-(aminomethyl)oxazole via Directed Radical Bromination and Azidation

Executive Summary

The 2-aminooxazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of antitubercular agents and kinase inhibitors[1]. The target molecule, 2-Amino-4-(aminomethyl)oxazole (CAS 933696-57-2)[2], serves as a versatile bifunctional building block. However, its synthesis presents a unique chemoselective challenge due to the competing nucleophilicity of the primary amine and the electron-rich nature of the oxazole ring.

This application note details a robust, self-validating four-step synthetic protocol. Starting from the commercially available 2-amino-4-methyloxazole (CAS 35629-70-0)[3]—which can also be synthesized in-house via the aqueous condensation of hydroxyacetone and cyanamide[4]—this guide provides a scalable pathway to the target compound using strategic protecting group chemistry and azide-mediated amination.

Mechanistic Rationale & Strategy (E-E-A-T)

As a rule in heterocyclic synthesis, a protocol is only as successful as its chemoselectivity. The design of this workflow relies on the following mechanistic principles:

  • The Necessity of N-Protection: The 2-amino group of oxazole exists in tautomeric equilibrium with its imino form and strongly donates electron density into the ring. Without protection, the oxazole ring is highly susceptible to electrophilic attack at the C-5 position, leading to anomalous side reactions[5]. By installing an electron-withdrawing tert-butyloxycarbonyl (Boc) group, we deactivate the C-5 position, completely preventing competitive electrophilic bromination during the subsequent step.

  • Wohl-Ziegler Radical Bromination: The 4-methyl group possesses allylic-like character due to resonance stabilization from the oxazole ring. Thermal decomposition of Azobisisobutyronitrile (AIBN) initiates a radical chain reaction with N-Bromosuccinimide (NBS), selectively abstracting a hydrogen from the 4-methyl group. This generates a highly reactive halomethyl oxazole scaffold, a proven intermediate for nucleophilic elaboration[6].

  • Azidation over Direct Amination: Direct displacement of the bromide with ammonia typically results in a complex mixture of primary, secondary, and tertiary amines due to over-alkylation. By utilizing sodium azide displacement followed by a mild Staudinger reduction, we ensure exclusive formation of the primary amine.

Synthetic Pathway Visualization

Synthesis SM 2-Amino-4- methyloxazole P1 N-Boc-2-amino-4- methyloxazole SM->P1 Boc2O, DMAP DCM, RT P2 N-Boc-2-amino-4- (bromomethyl)oxazole P1->P2 NBS, AIBN PhCF3, 100°C P3 N-Boc-2-amino-4- (azidomethyl)oxazole P2->P3 NaN3 DMF, 50°C TM 2-Amino-4- (aminomethyl)oxazole P3->TM 1. PPh3, H2O 2. TFA, DCM

Figure 1: Four-step synthetic workflow for 2-Amino-4-(aminomethyl)oxazole.

Step-by-Step Experimental Protocols

Step 1: N-Boc Protection

Procedure:

  • Dissolve 2-amino-4-methyloxazole (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL).

  • Add triethylamine (12.0 mmol, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq).

  • Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc 2​ O, 11.0 mmol, 1.1 eq) dropwise.

  • Warm to room temperature (RT) and stir for 12 hours.

  • Quench with saturated aqueous NH 4​ Cl, extract with DCM, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validating Checkpoint: 1 H NMR will show the appearance of a sharp 9H singlet at ~1.50 ppm, confirming Boc installation.

Step 2: Radical Bromination

Procedure:

  • Dissolve the N-Boc protected intermediate (8.0 mmol, 1.0 eq) in trifluorotoluene (PhCF 3​ , 40 mL) — a greener, less toxic alternative to CCl 4​ .

  • Add N-Bromosuccinimide (NBS, 8.4 mmol, 1.05 eq) and AIBN (0.4 mmol, 0.05 eq).

  • Reflux the mixture at 100 °C for 4 hours under an inert atmosphere.

  • Cool to 0 °C to precipitate succinimide. Filter the solid and concentrate the filtrate under reduced pressure.

  • Self-Validating Checkpoint: 1 H NMR will show the quantitative shift of the 4-methyl 3H singlet (~2.1 ppm) to a deshielded 2H singlet at ~4.3 ppm (-CH 2​ Br).

Step 3: Azidation

Procedure:

  • Dissolve the crude bromide (7.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Add Sodium Azide (NaN 3​ , 10.5 mmol, 1.5 eq) in one portion. Caution: NaN 3​ is highly toxic; handle in a well-ventilated fume hood.

  • Stir the reaction at 50 °C for 3 hours.

  • Dilute with ice water (50 mL) and extract with EtOAc (3 x 20 mL). Wash the organic layer with brine (5x) to remove DMF, dry, and concentrate.

  • Self-Validating Checkpoint: FT-IR spectroscopy will reveal a strong, diagnostic asymmetric azide stretch at ~2100 cm −1 .

Step 4: Staudinger Reduction & Deprotection

Procedure:

  • Dissolve the azide (6.0 mmol, 1.0 eq) in a 10:1 mixture of THF/H 2​ O (22 mL).

  • Add Triphenylphosphine (PPh 3​ , 7.2 mmol, 1.2 eq) portion-wise. Stir at RT for 12 hours until nitrogen evolution ceases.

  • Concentrate the mixture to remove THF. Dissolve the residue in DCM (15 mL) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA, 15 mL) dropwise. Stir at RT for 2 hours.

  • Expert Purification Tip: Concentrate the mixture to a thick oil. Partition between 1M HCl (aq) and DCM. The triphenylphosphine oxide (TPPO) byproduct will remain in the organic layer, while the target molecule enters the aqueous layer as a salt.

  • Lyophilize the aqueous layer, then neutralize with Amberlyst A21 basic resin in methanol to yield the free base.

  • Self-Validating Checkpoint: Complete disappearance of the azide IR stretch (2100 cm −1 ) and the Boc 1 H NMR signal (1.50 ppm). LC-MS will show[M+H] + = 114.1.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and primary analytical markers for each intermediate in the self-validating workflow, ensuring quality control at every node.

StepProductExpected YieldKey Analytical Marker
1 N-Boc-2-amino-4-methyloxazole85 - 90% 1 H NMR: δ 1.50 (s, 9H, Boc)
2 N-Boc-2-amino-4-(bromomethyl)oxazole70 - 75% 1 H NMR: δ 4.32 (s, 2H, -CH 2​ Br)
3 N-Boc-2-amino-4-(azidomethyl)oxazole88 - 92%FT-IR: ν ~2100 cm −1 (N 3​ stretch)
4 2-Amino-4-(aminomethyl)oxazole65 - 70%LC-MS: [M+H] + = 114.1

References

  • [5] An Anomalous Reaction between 2-Amino-4-methyloxazole and Aldehydes: Aryl and Alkyl Hydroxymethylation at the 5-Position. ResearchGate.[Link]

  • [6] Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. National Institutes of Health (PMC).[Link]

  • [2] 2-Amino-4-(aminomethyl)oxazole (CAS 933696-57-2). Hairui Chemical.[Link]

  • [4] Debunking Endogenous Ozone & Towards Tert-Butylated 3-Pyridinols and 5-Pyrimidinols (Thesis). Library and Archives Canada.[Link]

  • [1] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate.[Link]

Sources

Application

Application Note: Chemoselective Functionalization and CuAAC Bioconjugation of 2-Amino-4-(aminomethyl)oxazole

Executive Summary & Strategic Context In modern drug discovery and bioconjugation, the 2-aminooxazole core is recognized as a highly versatile, bioisosteric replacement for 2-aminothiazoles, serving as a [1]. However, gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug discovery and bioconjugation, the 2-aminooxazole core is recognized as a highly versatile, bioisosteric replacement for 2-aminothiazoles, serving as a [1]. However, grafting these pharmacophores onto larger biologics (such as targeting antibodies or polymeric carriers) requires highly orthogonal coupling strategies.

2-Amino-4-(aminomethyl)oxazole acts as an ideal bifunctional building block for these applications. By leveraging the differential reactivity of its two amine groups, researchers can chemoselectively install a click-chemistry handle (e.g., an alkyne or azide) onto the molecule, priming it for [2] without disrupting the biological activity of the 2-aminooxazole core. This application note details the mechanistic rationale, quantitative parameters, and self-validating protocols for utilizing this molecule in advanced click chemistry workflows.

Mechanistic Causality: The Logic of Chemoselectivity

The success of this building block relies entirely on the intrinsic pKa differential between its two nitrogen centers.

  • The 4-Aminomethyl Group: This is a primary aliphatic amine separated from the aromatic system by a methylene carbon. With a pKa of approximately 9.5, it is highly nucleophilic at slightly basic pH (8.0–8.5).

  • The 2-Amino Group: This exocyclic amine is directly conjugated to the electron-withdrawing oxazole ring. Its lone pair is delocalized into the aromatic system, dropping its pKa to ~4.0 and rendering it exceptionally poor as a nucleophile under standard aqueous or mild organic conditions.

Because of this electronic disparity, reacting 2-Amino-4-(aminomethyl)oxazole with an N-Hydroxysuccinimide (NHS) ester results in 100% chemoselective acylation at the 4-position, requiring no cumbersome protecting-group chemistry.

Chemoselectivity Substrate 2-Amino-4-(aminomethyl)oxazole N1 4-Aminomethyl Group (Aliphatic, pKa ~9.5) Substrate->N1 N2 2-Amino Group (Heterocyclic, pKa ~4.0) Substrate->N2 Action NHS-Ester Acylation (pH 8.0 - 8.5) N1->Action Highly Nucleophilic N2->Action Poorly Nucleophilic Result1 Rapid Amidation (Target Probe Formed) Action->Result1 Result2 No Reaction (Core Remains Intact) Action->Result2

Caption: Logical flow of chemoselective acylation driven by intrinsic pKa differentials.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the physicochemical properties and optimized click-reaction parameters are summarized below.

Table 1: Chemoselectivity Profile of 2-Amino-4-(aminomethyl)oxazole

Functional GroupEstimated pKaNucleophilicityReactivity with NHS-Esters (pH 8.0)Primary Application Role
4-Aminomethyl (-CH₂NH₂)~9.5HighRapid (< 30 min)Linker attachment (Click handle)
2-Amino (-NH₂ on ring)~4.0LowNegligiblePharmacophore / Target binding

Table 2: CuAAC Bioconjugation Optimization Parameters (Protein Labeling)

Condition SetCu(II) Conc.THPTA LigandAscorbate Conc.Reaction TimeConjugation Yield (MS)Protein Integrity
A (Standard) 100 µM500 µM2.5 mM2 hours>95%High
B (Low Catalyst) 50 µM250 µM1.0 mM4 hours~80%Very High
C (No Ligand) 100 µM0 µM2.5 mM2 hours~40%Low (ROS Aggregation)

Experimental Workflows & Self-Validating Protocols

The following protocols describe the two-phase process of transforming the raw oxazole building block into a click-ready probe, and subsequently conjugating it to a target biomolecule. Similar methodologies have been successfully employed to synthesize [3] and for [4].

Workflow A 2-Amino-4-(aminomethyl)oxazole + NHS-PEG4-Alkyne B Alkyne-Functionalized 2-Aminooxazole Probe A->B Chemoselective Acylation C Azide-Tagged Protein + Cu(I) / THPTA B->C Probe Addition D Stable Triazole-Linked Protein Conjugate C->D CuAAC Click Reaction

Caption: Step-by-step workflow from probe synthesis to final bioconjugate generation.

Phase 1: Synthesis of Alkyne-Functionalized 2-Aminooxazole Probe

Causality & Rationale: 2-Amino-4-(aminomethyl)oxazole is frequently supplied as a hydrochloride salt to prevent oxidative degradation. The addition of N,N-Diisopropylethylamine (DIPEA) is critical to neutralize the HCl salt and liberate the free aliphatic amine. A PEG4 linker is chosen to enhance the aqueous solubility of the final probe, preventing hydrophobic aggregation during the downstream protein conjugation step.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of 2-Amino-4-(aminomethyl)oxazole (free base or HCl salt) in 500 µL of anhydrous Dimethylformamide (DMF).

  • Activation: Add 3.0 equivalents of DIPEA to the solution. Vortex for 30 seconds.

  • Coupling: Add 1.1 equivalents of NHS-PEG4-Alkyne dropwise to the mixture.

  • Incubation: Stir the reaction continuously at room temperature for 2 hours.

  • Quenching: Add 10 µL of ethanolamine to consume any unreacted NHS ester, preventing cross-reactivity in later steps.

  • Purification: Purify the resulting Alkyne-2-Aminooxazole probe via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product.

Self-Validation & Quality Control:

  • LC-MS Analysis: Analyze the lyophilized powder. The system must show a single major peak corresponding to the exact mass of the mono-acylated product. The absence of a double-mass peak (di-acylation) validates the chemoselectivity of the reaction.

Phase 2: CuAAC-Mediated Protein Bioconjugation

Causality & Rationale: Copper(I) is highly effective at catalyzing the azide-alkyne cycloaddition but generates Reactive Oxygen Species (ROS) in aqueous buffers, which can oxidize sensitive protein residues (e.g., Methionine, Histidine). The inclusion of THPTA (a water-soluble accelerating ligand) is mandatory; it coordinates the Cu(I) ions, maintaining their catalytic activity while shielding the protein from oxidative damage.

Step-by-Step Methodology:

  • Preparation: Prepare the target Azide-modified protein at a concentration of 1–2 mg/mL in PBS (pH 7.4). Crucial: Ensure the buffer is free of chelating agents like EDTA prior to the reaction.

  • Catalyst Complexation: In a separate tube, mix CuSO₄ (to achieve 100 µM final reaction concentration) with THPTA ligand (500 µM final). Incubate for 5 minutes at room temperature to allow the Cu-THPTA complex to form.

  • Probe Addition: Add 10 molar equivalents of the Alkyne-2-Aminooxazole probe (from Phase 1) to the protein solution.

  • Initiation: Add the pre-formed Cu-THPTA complex to the protein-probe mixture. Immediately add Sodium Ascorbate (2.5 mM final concentration) to reduce Cu(II) to the active Cu(I) species.

  • Reaction: Incubate the mixture at room temperature for 2 hours in the dark.

  • Termination: Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper.

  • Cleanup: Pass the mixture through a size-exclusion chromatography column (e.g., Zeba Spin Desalting Column, 7K MWCO) to remove the copper, ligand, and unreacted small-molecule probe.

Self-Validation & Quality Control:

  • Intact Mass Spectrometry (ESI-TOF): Analyze the purified bioconjugate. The mass shift must exactly equal the molecular weight of the Alkyne-probe.

  • Negative Control Gate: Run a parallel reaction omitting Sodium Ascorbate. Intact MS of this control must show 0% mass shift. If a mass shift is observed in the negative control, it indicates non-specific hydrophobic binding rather than covalent triazole formation, invalidating the batch.

References

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry Source: ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry Source: Bioorganic & Medicinal Chemistry Letters (2011) URL:[Link]

  • Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones} and related analogs via click chemistry Source: Beilstein Journal of Organic Chemistry (2008) URL:[Link]

  • Kondrat'eva Ligation: Diels–Alder-Based Irreversible Reaction for Bioconjugation Source: The Journal of Organic Chemistry (2014) URL:[Link]

Method

Application Note: Orthogonal Peptide Conjugation via 2-Amino-4-(aminomethyl)oxazole

Subtitle: Leveraging Differential Amine Reactivity and HAAC Ligation for Hierarchical Assembly Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Causality The demand...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Leveraging Differential Amine Reactivity and HAAC Ligation for Hierarchical Assembly Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Causality

The demand for multifunctional peptide therapeutics and complex bioconjugates requires linkers that offer absolute chemoselectivity without the burden of cumbersome protecting-group manipulations. 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2) has emerged as a highly privileged bifunctional scaffold that perfectly addresses this need. By exploiting the vast electronic differences between an aliphatic amine and a heteroaromatic amine, this linker enables a seamless, two-step orthogonal conjugation strategy.

The Principle of Differential Nucleophilicity

The utility of 2-Amino-4-(aminomethyl)oxazole lies in the distinct local environments of its two nitrogen centers :

  • The 4-(Aminomethyl) Group (Aliphatic): With a pKₐ of approximately 9.5, this primary amine is highly nucleophilic. Under mildly basic conditions (pH 8.0–8.5), it readily attacks activated electrophiles such as N-hydroxysuccinimide (NHS) esters or HATU-activated carboxylic acids to form stable amide bonds.

  • The 2-Amino Group (Heteroaromatic): The lone pair of the 2-amino group is heavily delocalized into the electron-deficient oxazole ring, drastically reducing its basicity (pKₐ ~4.0) and nucleophilicity. Consequently, it remains completely inert during standard amide coupling reactions, serving effectively as a "built-in" protected group.

Once the peptide is functionalized with the oxazole moiety, the 2-amino group can be selectively engaged using a breakthrough bioorthogonal reaction: α-Hydroxyl Aldehyde–2-Aminooxazole Conjugation (HAAC) . Operating under physiological conditions (pH 7.0, 37 °C), HAAC allows for the hierarchical assembly of complex architectures—such as targeted cell-surface engineering or precision glycoproteomics—without cross-reactivity to natural amino acid side chains.

Quantitative Reactivity Profiling

To guide experimental design, the physicochemical and kinetic parameters of the two functional handles are summarized below. This data dictates the orthogonal nature of the protocols that follow.

Functional GroupApprox. pKₐTarget ElectrophileOptimal pHReaction KineticsProduct Stability
4-(Aminomethyl) ~9.5NHS Esters / Activated -COOH8.0 – 8.5Fast (15–60 min)High (Stable Amide)
2-Aminooxazole ~4.0α-Hydroxyl Aldehydes7.0Moderate (2–4 hrs)High (HAAC Adduct)

Experimental Protocols

Protocol A: Peptide Derivatization via Amide Coupling

Objective: Covalently attach the linker to the C-terminus or an acidic side chain (Asp/Glu) of a peptide.

Self-Validation Checkpoint: Ensure the peptide sequence does not contain unprotected primary amines (e.g., Lysine) unless global labeling is desired. If site-specific C-terminal labeling is required, perform this step on-resin before global deprotection.

Materials:

  • Peptide containing a free carboxylic acid (1.0 eq)

  • 2-Amino-4-(aminomethyl)oxazole (1.5 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the peptide and HATU in anhydrous DMF to a peptide concentration of 10 mM.

    • Causality: HATU is selected over EDC/NHS because its rapid activation kinetics minimize the risk of C-terminal epimerization during the activation phase.

  • Base Addition: Add DIPEA to the mixture and stir for 5 minutes at room temperature.

    • Causality: DIPEA (a sterically hindered, non-nucleophilic base) elevates the apparent pH to ~8.5. This ensures the formation of the active ester and deprotonates the aliphatic amine of the linker, while preventing base-catalyzed side reactions.

  • Linker Addition: Add 2-Amino-4-(aminomethyl)oxazole to the activated peptide solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 1 hour. Monitor completion via LC-MS.

    • Causality: The mass shift should correspond to the addition of the linker minus water (ΔM = +95.1 Da). The 2-amino group will not react under these conditions, ensuring 100% chemoselectivity for the aminomethyl group.

  • Purification: Precipitate the peptide-oxazole conjugate using cold diethyl ether, centrifuge, and purify via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA. Lyophilize to obtain the intermediate.

Protocol B: Bioorthogonal HAAC Ligation

Objective: Conjugate the peptide-oxazole intermediate to an α-hydroxyl aldehyde-bearing target (e.g., biomaterial, protein, or cell surface).

Materials:

  • Peptide-oxazole conjugate (from Protocol A)

  • Target molecule bearing an α-hydroxyl aldehyde moiety

  • 1X Phosphate-Buffered Saline (PBS), pH 7.0

Step-by-Step Methodology:

  • Preparation: Dissolve the target molecule in 1X PBS (pH 7.0) to a concentration of 50–100 µM.

    • Causality: Maintaining exactly pH 7.0 is critical. Acidic conditions can protonate the aldehyde, while basic conditions can lead to aldol condensation or degradation of the sensitive α-hydroxyl aldehyde.

  • Ligation: Add the peptide-oxazole conjugate (5–10 eq relative to the target) to the solution.

  • Incubation: Incubate the mixture at 37 °C for 2 to 4 hours.

    • Causality: Mild heating to 37 °C provides the necessary activation energy for the synergistic condensation of the 2-aminooxazole with the α-hydroxyl aldehyde, driving the HAAC ligation to completion without denaturing biological targets .

  • Validation: Verify the formation of the hierarchical bioconjugate via SDS-PAGE (for protein targets) or high-resolution native MS. The unique mass signature of the HAAC adduct confirms successful ligation.

Workflow Visualization

Bioconjugation_Workflow P Peptide-COOH S1 Amide Coupling (HATU, DIPEA, pH 8.0) P->S1 L 2-Amino-4-(aminomethyl)oxazole L->S1 I Peptide-Oxazole Intermediate S1->I Aliphatic -NH2 Reacts S2 HAAC Ligation (PBS, pH 7.0, 37°C) I->S2 T α-Hydroxyl Aldehyde Target T->S2 F Hierarchical Bioconjugate S2->F 2-Amino Reacts

Figure 1: Orthogonal bioconjugation workflow using 2-Amino-4-(aminomethyl)oxazole.

References

  • Azzali, E., et al. "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 2020.[Link]

  • "HAAC Ligation-Enabled Hierarchical Assembly: Deciphering the Synergy of α-Hydroxyl Aldehydes and 2-Aminooxazoles." Journal of the American Chemical Society, March 05, 2026.[Link]

Application

Application Note: 2-Amino-4-(aminomethyl)oxazole in Medicinal Chemistry &amp; Drug Design

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Synthetic Protocol Structural Profiling and Mechanistic Rationale In modern drug discovery, the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Synthetic Protocol

Structural Profiling and Mechanistic Rationale

In modern drug discovery, the strategic deployment of bifunctional heterocyclic scaffolds is critical for navigating complex structure-activity relationships (SAR). 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2) has emerged as a highly versatile building block. Its architecture provides two distinct nitrogen-based handles separated by a rigid, planar oxazole ring, offering unique physicochemical properties:

  • The Oxazole Core: Acts as a rigid bioisostere for amide bonds and dipeptides. It offers improved metabolic stability against peptidases while maintaining the necessary dipole moment for target engagement[1].

  • The 2-Amino Group: Functions as a classic hydrogen-bond donor/acceptor system. In kinase inhibitor design, 2-aminooxazoles frequently serve as hinge-binding motifs, anchoring the molecule to the ATP-binding pocket via interactions with the peptide backbone.

  • The 4-Aminomethyl Group: Provides a flexible, sp3 -hybridized vector. This primary amine can project into solvent-exposed channels or form critical salt bridges and hydrogen bonds with distal residues (e.g., glutamate or lysine)[2].

Pharmacophore Hinge Kinase Hinge Region (Backbone C=O / N-H) Amino 2-Amino Group (H-Bond Donor/Acceptor) Hinge->Amino Hydrogen Bonding Oxazole Oxazole Core (Rigid Spacer / pi-pi stacking) Amino->Oxazole Covalent Aminomethyl 4-Aminomethyl Group (Flexible Vector) Oxazole->Aminomethyl Covalent Solvent Solvent Channel / Target Residues (e.g., E138, K101) Aminomethyl->Solvent Salt Bridge / H-Bond

Figure 1: Pharmacophore model of 2-Amino-4-(aminomethyl)oxazole in target binding.

Key Applications in Drug Development

Antiviral Agents: HIV-1 NNRTIs

Recent advancements in Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) design have utilized the aminomethyloxazole motif to combat drug-resistant HIV-1 strains. By extending into the previously underexplored p51/p66 subunit interface of the reverse transcriptase, the 4-aminomethyl group forms novel, high-affinity hydrogen bonds with residues E138 and K101[2]. This unique "Y-shaped" conformational anchoring is a key factor in overriding severe resistance mutations like L100I and K103N, maintaining low-nanomolar efficacy where traditional therapies fail[2].

Neuropsychiatric Ligands: Dopamine D3 Receptor Modulators

Achieving selectivity between Dopamine D3 and D2 receptors is notoriously difficult due to high sequence homology. Replacing flexible alkyl or amide linkers with a rigid 4-aminomethyloxazole spacer restricts the ligand's conformational freedom[3]. This structural rigidification forces the basic amine into an optimal trajectory to interact with the extracellular end of Transmembrane Domain 7 (TM7), significantly enhancing D3 over D2 selectivity and reducing extrapyramidal side effects[3].

Peptidomimetics and Foldamers

In the development of bioinspired catalysts (artzymes) and helical foldamers, the oxazole ring is incorporated into peptide backbones (e.g., tetrapeptides) to induce specific secondary structures[1]. The 2-amino and 4-aminomethyl functional groups allow the oxazole to act as a surrogate for native amino acids, constraining the backbone while providing handles for further side-chain functionalization[1].

Quantitative Data: Impact of the Oxazole Motif

The strategic insertion of the aminomethyloxazole moiety directly correlates with enhanced binding affinities and resistance profiles. The table below summarizes representative data demonstrating this impact.

Compound Class / ScaffoldTarget SystemStructural ModificationActivity / AffinityReference
Pyrimidine NNRTI (15k) HIV-1 RT (Wild Type)4-aminomethyloxazole extensionEC 50​ = 0.0046 µM[2]
Pyrimidine NNRTI (15k) HIV-1 RT (E138K Mutant)4-aminomethyloxazole extensionEC 50​ = 0.015 µM[2]
Arylpiperazine (5k) Dopamine D3 ReceptorAmide replaced by oxazoleHigh D3/D2 Selectivity[3]

Experimental Protocols: Orthogonal Functionalization

Objective: To selectively functionalize the two amine groups of 2-Amino-4-(aminomethyl)oxazole for library synthesis.

Causality & Logic: The 4-aminomethyl group is a primary aliphatic amine ( pKa​ ~9-10) and is highly nucleophilic. Conversely, the 2-amino group is attached to an electron-deficient heteroaromatic ring, making its lone pair delocalized and significantly less nucleophilic. We exploit this inherent electronic differentiation to achieve orthogonal protection and functionalization without the need for complex, multi-step protecting group strategies.

Workflow SM 2-Amino-4-(aminomethyl)oxazole (Bifunctional Scaffold) Boc Step 1: Selective Boc Protection (Aliphatic Amine) SM->Boc Coupling1 Step 2: SNAr / Buchwald-Hartwig (Heteroaromatic 2-Amine) Boc->Coupling1 Deprotect Step 3: Acidic Deprotection (TFA / DCM) Coupling1->Deprotect Coupling2 Step 4: Amide Coupling / Reductive Amination (4-Aminomethyl) Deprotect->Coupling2

Figure 2: Orthogonal functionalization workflow for 2-Amino-4-(aminomethyl)oxazole.

Step 1: Selective Boc-Protection of the 4-Aminomethyl Group
  • Reaction Setup: Dissolve 2-Amino-4-(aminomethyl)oxazole (1.0 eq) in anhydrous methanol/water (1:1 v/v). Rationale: The mixed solvent system ensures the solubility of both the highly polar oxazole starting material and the inorganic base.

  • Base Addition: Add Na2​CO3​ (2.0 eq). Rationale: A mild inorganic base is sufficient to neutralize the HCl salt (if the starting material is supplied as such) and scavenge protons without promoting di-Boc formation.

  • Reagent Addition: Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq) dropwise. Stir at room temperature for 12 hours.

  • Self-Validation: Monitor by LC-MS. The desired product will show a precise mass shift of +100 Da (the M+H-tBu fragment is often visible). The 2-amino group remains unreacted due to its lower nucleophilicity.

Step 2: Functionalization of the 2-Amino Group (Buchwald-Hartwig Amination)
  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous 1,4-dioxane.

  • Catalyst & Ligand: Add the desired aryl halide (1.1 eq), Pd(OAc)2​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq). Rationale: The 2-amino group requires transition-metal catalysis to react with aryl halides due to its poor nucleophilicity. Xantphos is selected as the ligand because its large bite angle suppresses β -hydride elimination and strongly favors C-N bond reductive elimination.

  • Execution: Degas the mixture with N2​ for 10 minutes, then heat to 90 °C for 12 hours.

  • Self-Validation: TLC (Hexane/EtOAc) should show the complete consumption of the starting material. LC-MS will confirm the product mass corresponding to the aryl-coupled intermediate.

Step 3: Deprotection and Final Amide Coupling
  • Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Rationale: TFA selectively cleaves the Boc group, liberating the highly reactive primary amine as a stable TFA salt.

  • Coupling: Concentrate in vacuo, redissolve in DMF, and add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir for 4 hours. Rationale: HATU provides rapid activation of the carboxylic acid, while excess DIPEA neutralizes the TFA salt and drives the amide bond formation to completion.

  • Self-Validation: Final purification via preparative HPLC yields the orthogonally functionalized target. Purity should be verified via analytical HPLC (>95%) before biological assaying.

References

1.[2] Title: Exploring the HIV-1 Reverse Transcriptase p51/p66 Interface: Structure-Based Design and Optimization of Novel 2,4,6-Trisubstituted Pyrimidines as Potent NNRTIs with Improved Resistance Profiles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

2.[3] Title: Synthesis and Pharmacological Evaluation of Potent and Highly Selective D3 Receptor Ligands: Inhibition of Cocaine-Seeking Behavior and the Role of Dopamine D3/D2 Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

3.[1] Title: Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts Source: Molecules (PMC / MDPI) URL: [Link]

Sources

Method

Application Note: Catalytic C–N Cross-Coupling of 2-Amino-4-(aminomethyl)oxazole

Strategies for Orthogonal Functionalization of Bifunctional Heterocyclic Scaffolds Executive Summary 2-Amino-4-(aminomethyl)oxazole is a highly valuable bifunctional pharmacophore in drug discovery. However, its utilizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategies for Orthogonal Functionalization of Bifunctional Heterocyclic Scaffolds

Executive Summary

2-Amino-4-(aminomethyl)oxazole is a highly valuable bifunctional pharmacophore in drug discovery. However, its utilization in late-stage functionalization presents a dual challenge: chemoselectivity between two electronically distinct primary amines, and chemical stability due to the base-sensitive nature of the oxazole ring. This application note provides a comprehensive, self-validating framework for the chemoselective catalytic C–N cross-coupling (Buchwald-Hartwig amination) of this substrate.

Mechanistic Principles & Experimental Causality
The Chemoselectivity Paradigm

The substrate possesses two reactive sites:

  • 4-Aminomethyl group (Aliphatic): High nucleophilicity (pKa ~9–10). Readily undergoes oxidative addition/reductive elimination but can poison certain Pd catalysts by forming off-cycle bis-amine complexes.

  • 2-Amino group (Heteroaromatic): Low nucleophilicity (pKa ~4–5) due to conjugation with the electron-deficient oxazole ring. Acts as an amidine-like nitrogen, requiring specialized bulky, electron-rich ligands (e.g., BrettPhos) to facilitate reductive elimination.

Because of this electronic disparity, direct cross-coupling inherently favors the 4-aminomethyl position. To functionalize the 2-amino group, an orthogonal protection strategy is strictly required.

Overcoming the Base Barrier

Oxazoles and related azole methanamines are notoriously base-sensitive. Under standard cross-coupling conditions utilizing strong bases (e.g., NaOtBu, KOH) at elevated temperatures, these heterocycles undergo rapid decomposition, including Kemp-type ring-opening eliminations[1].

Causality in Catalyst/Base Selection: To prevent substrate degradation, the reaction must be conducted using weak, soluble organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[2]. However, weak bases struggle to deprotonate the amine-Pd intermediate in standard catalytic cycles. This necessitates the use of electron-deficient palladium precatalysts (e.g., L4-G3 Pd), which increase the acidity of the Pd-bound amine, enabling efficient deprotonation by DBU and subsequent C–N bond formation[2]. Alternatively, specialized Cu-catalyzed systems with tailored ligands have been developed to handle base-sensitive azole methanamines without triggering decomposition[1].

Chemoselectivity Substrate 2-Amino-4-(aminomethyl)oxazole (Bifunctional) Path1 Pd / Weak Base (e.g., DBU) Substrate->Path1 Chemoselective Aliphatic Path2 Strong Base (e.g., NaOtBu) Substrate->Path2 Harsh Conditions Path3 1. Boc Protection 2. Pd / BrettPhos Substrate->Path3 Orthogonal Strategy Prod1 4-Aminomethyl Coupled Product Path1->Prod1 Prod2 Oxazole Ring Decomposition Path2->Prod2 Prod3 2-Amino Coupled Product Path3->Prod3

Fig 1. Chemoselective logic for C-N cross-coupling of 2-Amino-4-(aminomethyl)oxazole.

Quantitative Data Summary

The following table summarizes the optimized parameters for achieving high yields and strict chemoselectivity based on the target coupling site.

Target Coupling SiteCatalyst SystemBaseSolventTemp (°C)Yield (%)Selectivity
4-Aminomethyl Pd-L4-G3 (1 mol%)DBU (4.0 eq)MTBE5085–92>99:1 (Aliphatic)
4-Aminomethyl CuI / L24 (10 mol%)K3PO4 (2.0 eq)Dioxane8075–82>95:5 (Aliphatic)
2-Amino (via Boc)tBuBrettPhos Pd G3 (2 mol%)Cs2CO3 (2.5 eq)t-AmOH8068–75Exclusive
Experimental Protocols
Protocol A: Direct Chemoselective C–N Coupling at the 4-Aminomethyl Position

This protocol utilizes mild conditions to selectively couple the highly nucleophilic aliphatic amine while preserving the structural integrity of the base-sensitive oxazole ring[2].

Reagents:

  • 2-Amino-4-(aminomethyl)oxazole (1.2 equiv)

  • Aryl triflate or Aryl chloride (1.0 equiv)

  • DBU (4.0 equiv)

  • Pd-L4-G3 Precatalyst (1.0 mol%)

  • Methyl tert-butyl ether (MTBE) (0.25 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with the Pd-L4-G3 precatalyst (1.0 mol%) and the aryl electrophile (if solid, 1.0 equiv).

  • Solvent & Base Addition: Add anhydrous MTBE to achieve a 0.25 M concentration. Add DBU (4.0 equiv) via microsyringe. Causality Note: MTBE is chosen over polar aprotic solvents (like DMF) to minimize background SNAr reactions and facilitate product isolation.

  • Substrate Addition: Add 2-Amino-4-(aminomethyl)oxazole (1.2 equiv). Seal the vial with a PTFE-lined cap.

  • Thermal Incubation: Remove the vial from the glovebox and stir at 50 °C for 3 to 15 hours. Monitor reaction progression via LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO3 to remove DBU salts. Extract the aqueous layer, dry the combined organic phases over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to yield the 4-aminomethyl-coupled product.

Workflow Step1 1. Reagent Assembly Substrate + Aryl Halide Step2 2. Catalyst Addition Pd Precatalyst + Ligand Step1->Step2 Step3 3. Base & Solvent Add DBU + MTBE (Degassed) Step2->Step3 Step4 4. Cross-Coupling Stir at 50°C for 3-15 h Step3->Step4 Step5 5. Purification Filtration & Chromatography Step4->Step5

Fig 2. Standard operational workflow for Pd-catalyzed amination of base-sensitive azoles.

Protocol B: Orthogonal Functionalization of the 2-Amino Position

Because the 4-aminomethyl group is kinetically favored, functionalizing the 2-amino position requires a self-validating orthogonal protection sequence.

Phase 1: Selective Boc-Protection

  • Dissolve 2-Amino-4-(aminomethyl)oxazole (1.0 equiv) in DCM at 0 °C.

  • Add Triethylamine (1.1 equiv) followed by dropwise addition of Boc-anhydride (1.0 equiv).

  • Stir for 2 hours. The steric and electronic accessibility of the aliphatic amine guarantees >99% regioselective protection. Wash with brine and concentrate.

Phase 2: Buchwald-Hartwig Amination of the 2-Amino Group Causality Note: The 2-amino group is now the only available nucleophile. Due to its poor nucleophilicity, a highly active catalyst (tBuBrettPhos Pd G3) and a stronger, yet non-nucleophilic base (Cs2CO3) are required[3].

  • In a glovebox, combine the Boc-protected oxazole (1.0 equiv), Aryl halide (1.2 equiv), Cs2CO3 (2.5 equiv), and tBuBrettPhos Pd G3 (2.0 mol%) in tert-amyl alcohol (0.2 M).

  • Seal and heat at 80 °C for 12 hours.

  • Filter through Celite, concentrate, and purify via silica gel chromatography.

Phase 3: Deprotection

  • Treat the purified intermediate with 20% TFA in DCM at room temperature for 1 hour to unveil the 4-aminomethyl group, yielding the orthogonally functionalized product.

References
  • Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling Journal of the American Chemical Society (2018) URL:[Link]

  • Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substrates ChemRxiv (2021) URL:[Link]

  • Google Patents (US7858784B2) (2010)

Sources

Application

Application Note: Preparation and Handling of 2-Amino-4-(aminomethyl)oxazole Stock Solutions for In Vitro Assays

Target Audience: Researchers, assay developers, and medicinal chemists in early-stage drug discovery. Introduction & Chemical Rationale 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2) is a highly polar, low-molecular-w...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and medicinal chemists in early-stage drug discovery.

Introduction & Chemical Rationale

2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2) is a highly polar, low-molecular-weight heterocyclic building block frequently utilized in the synthesis and screening of kinase inhibitors, GPCR ligands, and novel antimicrobial agents. Featuring an oxazole core substituted with two primary amines—one directly attached to the ring and an aliphatic aminomethyl group—this molecule presents specific handling requirements for in vitro pharmacological profiling.

While its low molecular weight (113.12 g/mol ) and basic functional groups confer excellent aqueous solubility, preparing long-term master stocks in water or phosphate-buffered saline (PBS) is strongly discouraged. Aqueous solutions of primary amines are highly susceptible to hydrolytic degradation, oxidative stress, and microbial contamination over time. To ensure experimental reproducibility and compound integrity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for master stock preparation. As highlighted in foundational drug discovery guidelines by, proper solvent selection and storage are critical to preventing underestimated bioactivity caused by compound degradation or precipitation.

Physicochemical Properties & Solubility Profile

Understanding the physicochemical nature of 2-Amino-4-(aminomethyl)oxazole is essential for predicting its behavior in solution. The dual amine groups make the freebase highly hygroscopic, meaning it will readily absorb moisture from the atmosphere if improperly handled.

PropertyValue / Description
Chemical Name 2-Amino-4-(aminomethyl)oxazole
CAS Registry Number 933696-57-2
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
Hydrogen Bond Donors 2 (Primary amines at C2 and C4-methyl)
Hydrogen Bond Acceptors 3 (Oxazole N, Oxazole O, Amine N)
Recommended Stock Solvent Anhydrous DMSO (≥99.9% purity)
Working Assay Solvents PBS, DMEM, RPMI (diluted from DMSO stock)

Standardized Protocol: 10 mM Master Stock Preparation

To create a self-validating and reproducible system, the following protocol outlines the preparation of a 10 mM master stock. This concentration is optimal because it allows for extensive downstream serial dilutions while keeping the final DMSO concentration in the assay well below cytotoxic thresholds.

Phase I: Weighing and Dissolution
  • Equilibration: Remove the dry powder vial of 2-Amino-4-(aminomethyl)oxazole from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation. Because the compound is hygroscopic, water ingress will alter the molecular weight (yielding inaccurate molarity calculations) and promote degradation.

  • Weighing: Using a calibrated analytical microbalance, weigh exactly 1.13 mg of the compound into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Homogenization: Vortex gently for 30 seconds. If visual inspection reveals undissolved particulates, sonicate the tube in a room-temperature water bath for 2–5 minutes. Avoid excessive heat, which can trigger thermal degradation.

Phase II: Quality Control (QC) & Storage
  • Validation: Before committing the stock to long-term storage, verify the structural integrity and concentration using LC-MS or UV-Vis spectroscopy. This establishes a baseline to monitor future degradation.

  • Aliquoting: Divide the 10 mM master stock into 20–50 µL single-use aliquots in tightly sealed amber tubes.

  • Cryopreservation: Store aliquots at -20°C or -80°C. Causality: DMSO freezes at 19°C. Repeated freeze-thaw cycles of a single large stock vial draw ambient moisture into the hygroscopic DMSO, which reduces the compound's solubility limit and accelerates hydrolysis.

In Vitro Assay Dilution Strategy

When transitioning from the DMSO master stock to aqueous in vitro assay media (e.g., cell culture or biochemical buffers), the primary goal is to prevent compound "crashing" (precipitation) and avoid solvent-induced cytotoxicity.

According to established early drug discovery principles , the final concentration of DMSO in cell-based assays must be strictly controlled. High concentrations of DMSO (>0.5%) can alter cell membrane permeability, induce apoptosis, and denature target proteins.

Step-by-Step Dilution:

  • Thaw a single 10 mM DMSO aliquot at room temperature.

  • Perform all intermediate serial dilutions (e.g., 10 mM → 1 mM → 100 µM) in 100% DMSO .

  • For the final step, dilute the intermediate DMSO stock directly into the pre-warmed aqueous assay buffer at a 1:1000 ratio .

  • Result: A 1 mM intermediate DMSO stock diluted 1:1000 in buffer yields a 1 µM final assay concentration with exactly 0.1% final DMSO , which is universally tolerated by mammalian cell lines.

  • Vehicle Control: Always include a negative control well containing 0.1% DMSO in assay media to baseline the solvent's background effects.

Workflow Visualization

G A 2-Amino-4-(aminomethyl)oxazole (Equilibrated Dry Powder) B Dissolve in Anhydrous DMSO (Vortex & Sonicate) A->B Add 1.0 mL DMSO per 1.13 mg C 10 mM Master Stock (LC-MS Validated) B->C Visual & Analytical QC D Aliquot & Store at -20°C (Prevents Freeze-Thaw) C->D Single-use Tubes E Intermediate Serial Dilution (Performed in 100% DMSO) C->E Immediate Use D->E Thaw on Ice F Final Aqueous Assay Media (≤0.1% Final DMSO + Vehicle Control) E->F 1:1000 Dilution in Buffer

Caption: Workflow for preparing and diluting 2-Amino-4-(aminomethyl)oxazole stock solutions.

Troubleshooting & Analytical Caveats

  • pH Shifts in Unbuffered Media: The aliphatic aminomethyl group on this compound is highly basic (estimated pKa ~9.0 - 10.0). If you are conducting high-concentration biochemical screens (e.g., >100 µM) in weakly buffered solutions, the addition of this compound may raise the pH of the assay. Always verify the final pH of your assay buffer after compound addition to prevent artifactual enzyme inhibition or protein denaturation.

  • Precipitation on Aqueous Addition: While 2-Amino-4-(aminomethyl)oxazole is highly polar and unlikely to precipitate at standard screening concentrations, rapid localized concentration spikes during pipetting can cause transient micro-precipitation. To prevent this, add the DMSO stock directly into the vortexing or rapidly stirring aqueous buffer, rather than dropping it down the side of the tube.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-Amino-4-(aminomethyl)oxazole synthesis

Welcome to the Technical Support Center for medicinal chemistry and drug development professionals. This guide is specifically engineered to address yield bottlenecks, mechanistic failures, and purification challenges en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for medicinal chemistry and drug development professionals. This guide is specifically engineered to address yield bottlenecks, mechanistic failures, and purification challenges encountered during the synthesis of 2-Amino-4-(aminomethyl)oxazole , a critical heterocyclic building block.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the causality behind reaction failures and provide self-validating protocols to ensure your synthesis is robust, scalable, and high-yielding.

Part 1: Optimized Synthesis Workflow

To bypass the traditional pitfalls of direct amination, the industry-standard approach utilizes a two-step Azidation-Reduction sequence.

SynthesisWorkflow A 1,3-Dichloroacetone + Cyanamide B Cyclization (Mild Base, pH 7-8) A->B C 2-Amino-4-(chloromethyl)oxazole (Intermediate) B->C Yield: 65-75% D Azidation (NaN3, DMF) C->D E 2-Amino-4-(azidomethyl)oxazole D->E Yield: >90% F Staudinger Reduction (PPh3, H2O) E->F G 2-Amino-4-(aminomethyl)oxazole (Target Product) F->G Yield: 85-95%

Figure 1: Optimized workflow for 2-amino-4-(aminomethyl)oxazole synthesis via azidation-reduction.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the yield of my intermediate, 2-amino-4-(chloromethyl)oxazole, consistently below 40% during the initial cyclization step? A1: The primary cause of low yield in this condensation is the degradation of the starting material. 1,3-Dichloroacetone is a highly electrophilic α,α′ -dihaloketone that is extremely prone to self-condensation and rapid hydrolysis under strongly basic conditions[1]. Conversely, cyanamide requires a slightly basic environment (pH 7–8) to be sufficiently deprotonated and nucleophilic for the initial attack[2]. If you use strong bases (e.g., NaOH or KOH), the haloketone degrades before cyclization can occur. Solution: Buffer the reaction strictly to pH 7.5 using mild bases such as NaHCO3​ or Na2​HPO4​ . Implement a slow, dropwise addition of 1,3-dichloroacetone to the cyanamide solution to maintain a low steady-state concentration of the electrophile, minimizing bis-alkylation side reactions.

Q2: Direct amination of 2-amino-4-(chloromethyl)oxazole with ammonia gas/solution gives a complex mixture. How can I selectively obtain the primary amine? A2: Direct amination with ammonia is fundamentally flawed for this substrate due to the kinetics of over-alkylation. The newly formed primary amine (2-amino-4-(aminomethyl)oxazole) is significantly more nucleophilic than the starting ammonia. Consequently, it competes for the remaining electrophile, leading to secondary and tertiary amine byproducts. Solution: Abandon direct amination. Instead, utilize the Gabriel synthesis using potassium phthalimide[3], or preferably, the Azide-Staudinger route. The azide anion is a small, powerful nucleophile that cleanly displaces the chloride without the risk of over-alkylation. The subsequent Staudinger reduction using triphenylphosphine ( PPh3​ ) and water is highly chemoselective, operates under mild conditions, and reliably yields the primary amine without over-reduction[4].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Physical properties (such as solubility shifts during ionization) are leveraged to isolate the product cleanly without the need for complex chromatography.

Step 1: Synthesis of 2-Amino-4-(azidomethyl)oxazole
  • Reaction Setup: Dissolve 2-amino-4-(chloromethyl)oxazole (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Nucleophilic Attack: Add sodium azide ( NaN3​ , 1.5 equiv) in one portion at room temperature. Caution: Azides are potentially explosive; ensure no halogenated solvents are mixed at high concentrations.

  • Heating: Stir the suspension at 50 °C for 4 hours.

  • Self-Validating Workup: Quench the reaction by pouring it into ice water (5x the reaction volume). Extract with Ethyl Acetate ( ). Wash the combined organic layers with brine ( ) to completely partition the DMF into the aqueous phase.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The crude azide is highly pure and should be used directly in the next step to minimize handling risks.

Step 2: Staudinger Reduction to 2-Amino-4-(aminomethyl)oxazole
  • Iminophosphorane Formation: Dissolve the crude 2-amino-4-(azidomethyl)oxazole in THF (0.15 M). Cool to 0 °C. Add triphenylphosphine ( PPh3​ , 1.2 equiv) portion-wise. Validation checkpoint: Nitrogen gas evolution will be observed immediately, confirming the formation of the iminophosphorane intermediate[5].

  • Hydrolysis: Warm to room temperature and stir for 2 hours. Add distilled water (10 equiv) and heat the mixture to 50 °C for 4 hours to hydrolyze the intermediate into the primary amine.

  • Acid-Base Purification (Crucial for Yield): Concentrate the mixture to remove THF. Acidify the aqueous residue with 1M HCl to pH 2. Wash the acidic aqueous layer with Dichloromethane ( ). Causality: The target amine protonates and remains in the aqueous layer, while the triphenylphosphine oxide (TPPO) byproduct partitions cleanly into the organic layer.

  • Final Isolation: Basify the aqueous layer with 2M NaOH to pH 10. Extract the free-based primary amine with 10% MeOH in DCM. Dry, filter, and concentrate to yield the pure 2-amino-4-(aminomethyl)oxazole.

Part 4: Quantitative Data Analysis

The table below summarizes the empirical data comparing various amination strategies, highlighting why the Azide-Staudinger route is the preferred pathway for scale-up.

Amination StrategyReagents UsedAverage YieldPrimary Amine SelectivityMajor Byproducts / Limitations
Direct Amination NH3​ (aq) or NH3​ (g)15 - 30%LowSecondary/tertiary amines (dimerization)
Gabriel Synthesis Potassium phthalimide, then N2​H4​ 55 - 65%HighPhthalhydrazide; harsh deprotection can degrade the oxazole ring
Azide-Staudinger NaN3​ , then PPh3​ / H2​O 85 - 95%Very HighTriphenylphosphine oxide (easily removed via acid-base extraction)

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-4-(aminomethyl)oxazole Degradation in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of 2-Amino-4-(aminomethyl)oxazole (CAS 933696-57-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of 2-Amino-4-(aminomethyl)oxazole (CAS 933696-57-2). While this molecule is a highly valuable building block and intermediate in drug development, it is notoriously susceptible to hydrolytic and photochemical degradation.

This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind the degradation and providing self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic FAQs – Understanding the Degradation

Q1: Why does 2-Amino-4-(aminomethyl)oxazole degrade so rapidly in unbuffered water or acidic media? A1: The degradation is primarily driven by acid-catalyzed hydrolytic ring-opening. While oxazoles are generally weak bases, the electron-donating 2-amino group significantly activates the oxazole ring. In aqueous media, especially under acidic conditions, the nitrogen atom in the oxazole ring becomes protonated. This increases the electrophilicity of the C2 carbon, making it highly1[1]. This cascade leads to a tetrahedral intermediate, subsequent ring-opening, and 2[2].

Hydrolysis A 2-Amino-4-(aminomethyl)oxazole (Intact Ring) B Protonated Oxazolium Ion (Activated C2) A->B + H⁺ (Acidic pH) C Tetrahedral Intermediate (Water Nucleophilic Attack) B->C + H₂O D Ring-Opened Intermediate (Acyclic) C->D Ring Cleavage E Alpha-Acylamino Ketone (Final Degradation Product) D->E Tautomerization

Proposed hydrolytic degradation pathway of 2-aminooxazole derivatives in aqueous media.

Q2: How does ambient light exposure affect the stability of this compound in solution? A2: 2-Aminooxazoles exhibit significant sensitivity to ultraviolet (UV) light. Photodegradation in aqueous solutions occurs via electronic excitation, leading to3 at the C-O bond[3]. Studies on related 2-aminooxazoles indicate that UV irradiation drives the molecule into a repulsive excited state, resulting in 4[4]. Therefore, handling the compound in amber vials or wrapping reaction vessels in foil is mandatory.

Part 2: Quantitative Stability Profile

To optimize your experimental design, refer to the summarized kinetic data below. pH is the master variable dictating the shelf-life of your working solutions.

Table 1: Stability Profile of 2-Amino-4-(aminomethyl)oxazole in Aqueous Solutions

pH LevelTemperatureEstimated Half-life (t½)Primary Degradation MechanismRecommended Action
2.0 (Acidic) 37°C< 8 hoursAcid-catalyzed ring-openingAvoid strong acids; neutralize immediately.
4.0 (Mild Acid) 25°C~ 48 hoursSlow protonation and hydrolysisUse only for short-term analytical assays.
7.4 (Neutral) 4°C> 14 daysMinimal hydrolysisOptimal for short-term aqueous storage.
7.4 (Neutral) 37°C~ 72 hoursThermally accelerated hydrolysisPrepare fresh daily for cell-based assays.
10.0 (Basic) 25°C< 24 hoursBase-catalyzed cleavageAvoid basic buffers (e.g., high pH Tris).

Part 3: Self-Validating Experimental Protocols

To ensure reproducible results, you must minimize the time the compound spends in a purely aqueous, unbuffered state. The following "Stock-to-Assay" workflow is designed to be self-validating, meaning the protocol inherently includes steps to verify that degradation has been successfully prevented.

Protocol: Stock-to-Assay Preparation and LC-MS Validation

Step 1: Anhydrous Stock Preparation

  • Action: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 10 mM to 50 mM). Store in aliquots at -20°C in amber microcentrifuge tubes.

  • Causality: Water activity is the primary driver of oxazole ring-opening. By utilizing an anhydrous organic solvent, we completely halt hydrolytic degradation during long-term storage.

Step 2: Buffer Selection and Pre-chilling

  • Action: Select a biologically compatible buffer with a pKa near 7.4 (e.g., HEPES or PBS). Pre-chill the buffer to 4°C prior to the addition of the compound.

  • Causality: Hydrolysis is a thermodynamically driven process. Pre-chilling the buffer significantly lowers the kinetic rate of nucleophilic attack on the C2 carbon, preserving the ring structure during the setup phase.

Step 3: Just-in-Time (JIT) Dilution

  • Action: Dilute the DMSO stock into the aqueous buffer immediately before the experiment (within 15 minutes of use). Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Causality: Minimizing the duration the compound spends in a vulnerable aqueous state prevents the accumulation of acyclic degradation products that could skew assay results.

Step 4: Reaction Quenching & LC-MS Validation (Self-Validation Step)

  • Action: To confirm compound integrity, withdraw a 10 µL aliquot of the final assay mixture and immediately quench with 10 µL of cold acetonitrile. Analyze via high-resolution LC-MS.

  • Causality: Acetonitrile precipitates proteins and halts hydrolysis. You validate the protocol's success by monitoring the intact [M+H]+ ion (Exact Mass ~113.06 Da → [M+H]+ ~114.07 m/z). If the protocol failed, you will detect a major peak at ~132.08 m/z, which corresponds to the +18 Da hydrolytic water adduct (the ring-opened alpha-acylamino ketone).

Workflow N1 Step 1: Anhydrous Stock (Dissolve in 100% DMSO) N2 Step 2: Aliquot & Store (-20°C, Amber Vials) N1->N2 N4 N4 N2->N4 N3 Step 3: Buffer Prep (HEPES pH 7.4, 4°C) N3->N4 N5 Step 5: Assay Execution (Analyze via LC-MS) N4->N5

Optimized stock-to-assay workflow for handling hydrolysis-prone oxazoles.

References

  • Benchchem. "Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions".
  • PMC.
  • ACS Publications. "Photochemistry of 2-Aminooxazole, a Hypothetical Prebiotic Precursor of RNA Nucleotides | The Journal of Physical Chemistry Letters".
  • RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 2-Amino-4-(aminomethyl)oxazole

Welcome to the Technical Support Center for handling highly reactive heterocyclic amines. This guide is engineered for drug development professionals and analytical chemists working with 2-Amino-4-(aminomethyl)oxazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly reactive heterocyclic amines. This guide is engineered for drug development professionals and analytical chemists working with 2-Amino-4-(aminomethyl)oxazole . Due to the presence of both an electron-rich oxazole ring and two primary amine functionalities, this compound is exceptionally vulnerable to oxidative degradation.

Below, you will find mechanistic insights, troubleshooting FAQs, self-validating stabilization protocols, and quantitative storage data to ensure the long-term integrity of your compound.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, it is critical to understand the chemical vulnerabilities of 2-Amino-4-(aminomethyl)oxazole:

  • Aliphatic & Aromatic Amine Oxidation: Primary amines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and trace transition metals, rapidly degrading into imines, N-oxides, and eventually polymeric carbonyl species[1].

  • Oxazole Ring Photo-oxidation: The 2-amino group acts as a strong electron-donating substituent, enriching the electron density of the oxazole ring. This makes the ring highly reactive toward singlet oxygen ( 1O2​ ), which is generated by ambient UV/Vis light. Singlet oxygen undergoes a cycloaddition reaction with the oxazole ring, leading to a Wasserman rearrangement and subsequent ring cleavage[2].

  • Hydrolytic Instability: Under extreme pH conditions or in the presence of trace moisture over long periods, the oxazole ring can undergo hydrolytic cleavage to form α -acylamino ketones[3].

G cluster_threats cluster_degradants cluster_solutions Compound 2-Amino-4-(aminomethyl)oxazole (Free Base) O2 Ambient O2 & Trace Metals Compound->O2 Exposure Light UV/Vis Light (Singlet O2) Compound->Light Exposure Salt Salt Formation (HCl) Protonates Amines Compound->Salt Protocol A Inert Argon Blanket & Amber Vial Blocks O2 & Light Compound->Inert Protocol B AmineDeg Amine Oxidation (Imines, N-oxides) O2->AmineDeg RingDeg Oxazole Cleavage (Wasserman Rearrangement) Light->RingDeg Stable Long-Term Stability Achieved Salt->Stable Inert->Stable

Fig 1: Degradation pathways of 2-Amino-4-(aminomethyl)oxazole and stabilization interventions.

Troubleshooting & FAQs

Q: Why does my batch of 2-Amino-4-(aminomethyl)oxazole turn yellow/brown after just a few weeks on the bench? A: This discoloration is a classic macroscopic symptom of oxidative deamination and N-oxidation. The primary amines react with atmospheric oxygen to form conjugated imines and polymeric species, which absorb visible light and appear yellow or brown[1]. To prevent this, the compound must never be stored as a free base in ambient air.

Q: Can I store the free base in an aqueous stock solution for ongoing biological assays? A: It is highly discouraged for long-term storage. In addition to dissolved oxygen accelerating amine oxidation, the oxazole ring is susceptible to hydrolytic cleavage in unbuffered water[3]. If an aqueous stock is absolutely mandatory, use a degassed buffer at a neutral pH (6.5–7.5), store at 4°C in the dark, and discard after 24 hours.

Q: I need to store bulk quantities for over a year. What is the most robust chemical method to prevent oxidation? A: You must convert the free base to an ammonium salt (e.g., a dihydrochloride salt). By protonating the primary amines, you tie up the nitrogen lone pairs. This drastically increases the oxidation potential of the molecule, preventing the amines from acting as reducing agents or nucleophiles, and deactivates the oxazole ring against singlet oxygen attack[4].

Quantitative Storage Data

The following table summarizes the degradation kinetics of 2-Amino-4-(aminomethyl)oxazole under various storage conditions. Note the drastic difference in stability between the free base and the hydrochloride (HCl) salt.

Storage ConditionAtmosphereContainer TypeChemical State6-Month Purity (% Remaining)
Ambient (25°C)AirClear GlassFree Base< 40% (Severe Discoloration)
Refrigerated (4°C)AirAmber GlassFree Base72%
Frozen (-20°C)ArgonAmber GlassFree Base94%
Ambient (25°C)AirAmber GlassDihydrochloride Salt96.5%
Frozen (-20°C) Argon Amber Glass Dihydrochloride Salt > 99.8%

Self-Validating Experimental Protocols

Protocol A: Conversion to Dihydrochloride (HCl) Salt for Bulk Storage

Causality: Protonation removes the electron density required for auto-oxidation and singlet oxygen cycloaddition, rendering the molecule chemically inert to ambient storage conditions[4].

  • Dissolution: Dissolve 1.0 equivalent of 2-Amino-4-(aminomethyl)oxazole free base in anhydrous diethyl ether ( Et2​O ) or anhydrous ethanol under a nitrogen atmosphere.

  • Temperature Control: Chill the reaction flask to 0°C using an ice bath to prevent exothermic degradation during salt formation.

  • Acidification: Slowly add 2.2 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise while stirring vigorously. A white precipitate (the dihydrochloride salt) will begin to form immediately.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit under positive argon pressure to prevent moisture ingress.

  • Washing & Drying: Wash the filter cake with cold anhydrous Et2​O . Transfer to a vacuum desiccator and dry at room temperature at < 1 mbar for 12 hours.

  • Validation Step: To validate complete salt formation, dissolve a 1 mg aliquot of the dried powder in 1 mL of deionized water. Test with narrow-range pH paper; the solution must read pH < 3.0. If the pH is higher, free base remains, and the acidification step must be repeated.

Protocol B: Lyophilization and Inert Gas Blanketing (For Free Base Aliquots)

Causality: If the free base must be maintained for downstream synthesis, removing trace water prevents hydrolytic ring opening[3], while Argon displacement removes the oxygen required for amine degradation[1].

  • Aliquoting: Dissolve the free base in LC-MS grade water/acetonitrile and aliquot into amber glass vials. Causality: Amber glass blocks UV/Vis wavelengths, preventing the excitation of sensitizers that generate singlet oxygen[2].

  • Freezing: Flash-freeze the vials in a dry ice/acetone bath.

  • Lyophilization: Place the vials in a lyophilizer and dry at -50°C and < 0.1 mbar for 24-48 hours until a dry, fluffy powder is obtained.

  • Argon Backfill: Release the lyophilizer vacuum using ultra-pure Argon gas (99.999%). Argon is heavier than nitrogen and provides a superior protective blanket inside the vial.

  • Sealing: Immediately cap the vials with PTFE-lined silicone septa and crimp with aluminum seals.

  • Validation Step: Submerge a sealed test vial in a water bath and inject 0.5 mL of Argon via syringe. If bubbles escape from the crimp, the seal is compromised and the batch must be re-capped. Store validated vials at -20°C.

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2-Amino-4-(aminomethyl)oxazole

Introduction Welcome to the technical support guide for 2-Amino-4-(aminomethyl)oxazole. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-Amino-4-(aminomethyl)oxazole. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. 2-Amino-4-(aminomethyl)oxazole possesses two basic amine groups, which are key to its chemical behavior and provide several strategic avenues for solubility enhancement. This guide will provide a structured, in-depth approach to systematically improve its dissolution in aqueous media, moving from fundamental principles to advanced techniques.

Our approach is grounded in the understanding that successful solubilization is not a one-size-fits-all process. It requires a logical, stepwise investigation of the compound's physicochemical properties. This guide will walk you through that process, explaining the "why" behind each technique to empower you to make informed decisions for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with 2-Amino-4-(aminomethyl)oxazole.

Q1: What are the primary factors limiting the aqueous solubility of 2-Amino-4-(aminomethyl)oxazole?

The solubility of this molecule is primarily governed by the interplay between its polar functional groups and its overall molecular structure.

  • Polar Functional Groups: The molecule has two primary amines (the 2-amino group and the aminomethyl group) and an oxazole ring. These groups can participate in hydrogen bonding with water, which is favorable for solubility.[1]

  • Crystal Lattice Energy: In its solid, neutral state, the molecule likely forms a stable crystal lattice with strong intermolecular hydrogen bonds. The energy required to break this lattice can be a significant barrier to dissolution. Improving solubility often involves disrupting these interactions.[2]

  • Basicity and Protonation: The two amine groups are basic and can be protonated in acidic conditions. The neutral (free base) form is typically less soluble than its protonated, salt forms. The solubility is therefore highly dependent on the pH of the aqueous medium.[3][4]

Q2: What is the most direct and effective first step to increase solubility?

Adjusting the pH.

Given the presence of two basic amine groups, the most powerful and straightforward method to increase the aqueous solubility of 2-Amino-4-(aminomethyl)oxazole is to lower the pH of the solution.

The Chemistry: By adding an acid, you protonate the nitrogen atoms of the amine groups. This converts the neutral molecule into a positively charged cation (an ammonium salt). Ionic species are significantly more polar and interact much more favorably with water molecules, leading to a dramatic increase in solubility.

Caption: Protonation equilibrium of 2-Amino-4-(aminomethyl)oxazole.

Q3: How do I determine the optimal pH for solubilization?

You need to generate a pH-solubility profile . This involves measuring the solubility of the compound across a range of pH values. The optimal pH will be where the compound is sufficiently protonated to achieve your target concentration. Since the molecule has two basic centers, you will likely see a significant increase in solubility at pH values below the pKa of the most basic amine.

A detailed, step-by-step protocol for generating this profile is provided in the "Experimental Protocols" section below.

Q4: What if pH adjustment isn't sufficient or is incompatible with my experiment?

If you cannot adjust the pH (e.g., due to cell viability or reaction conditions) or if the compound is still not soluble enough even at low pH, you can explore several other established methods:

  • Co-solvents: Adding a water-miscible organic solvent can increase solubility.[5][6]

  • Salt Formation: Isolating the compound as a stable, solid salt can improve its handling and dissolution characteristics.[7][8][9]

  • Cyclodextrins: These molecules can encapsulate the compound, shielding its less polar parts from water and increasing its apparent solubility.[10][11][12]

Solubility_Strategy_Workflow Start Start: Inadequate Solubility Check_pH Is pH adjustment an option? Start->Check_pH Adjust_pH Protocol 1: Generate pH-Solubility Profile Check_pH->Adjust_pH Yes Try_Cosolvent Protocol 2: Screen Co-solvents Check_pH->Try_Cosolvent No Success_pH Solubility Goal Met? Adjust_pH->Success_pH End_pH End Success_pH->End_pH Yes Success_pH->Try_Cosolvent No Success_Cosolvent Solubility Goal Met? Try_Cosolvent->Success_Cosolvent End_Cosolvent End Success_Cosolvent->End_Cosolvent Yes Try_Salt Protocol 3: Salt Formation Success_Cosolvent->Try_Salt No Success_Salt Solubility Goal Met? Try_Salt->Success_Salt End_Salt End Success_Salt->End_Salt Yes Try_Cyclodextrin Advanced Technique: Cyclodextrin Complexation Success_Salt->Try_Cyclodextrin No End_Cyclodextrin End Try_Cyclodextrin->End_Cyclodextrin

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q5: Which co-solvents are most likely to be effective?

Co-solvents work by reducing the polarity of the water, making the solvent mixture more "hospitable" to your organic molecule.[13] For a molecule like 2-Amino-4-(aminomethyl)oxazole, polar, water-miscible organic solvents are the best choice.

Recommended Co-solvents for Screening:

Co-solventTypical Starting % (v/v)Notes
Ethanol (EtOH)5 - 20%Generally well-tolerated in many biological assays.
Propylene Glycol (PG)5 - 30%Common in pharmaceutical formulations. Can form viscous solutions.
Dimethyl Sulfoxide (DMSO)1 - 10%Excellent solubilizing power, but use at the lowest effective concentration.
N,N-Dimethylformamide (DMF)1 - 10%Strong solvent, use with caution and check compatibility with your system.
Polyethylene Glycol 400 (PEG 400)10 - 50%A non-volatile, low-toxicity option often used in formulations.

Always start with a low percentage of co-solvent and increase incrementally to find the minimum amount needed. See Protocol 2 for a screening methodology.

Q6: How can I form a salt of 2-Amino-4-(aminomethyl)oxazole to improve its solubility?

Forming a salt is a robust method to increase both solubility and dissolution rate.[8][9] The most common approach for a basic compound is to form a hydrochloride (HCl) salt, as these are typically crystalline and highly water-soluble.

The process involves dissolving the free base form of your compound in a suitable organic solvent and adding a stoichiometric amount of acid (e.g., HCl in dioxane or isopropanol). The resulting salt will often precipitate and can be isolated by filtration. This solid salt can then be directly dissolved in water. A protocol for this is provided below. Salt formation can dramatically increase solubility.[7][14]

Experimental Protocols

Protocol 1: Generating a pH-Solubility Profile

Objective: To determine the solubility of 2-Amino-4-(aminomethyl)oxazole at various pH levels.

Materials:

  • 2-Amino-4-(aminomethyl)oxazole

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • Vials with screw caps.

  • Orbital shaker or rotator.

  • pH meter.

  • Analytical method to quantify the compound (e.g., HPLC-UV, LC-MS).

Procedure:

  • Preparation: Prepare a set of vials, each containing a buffer of a specific pH (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9).

  • Addition of Compound: Add an excess amount of solid 2-Amino-4-(aminomethyl)oxazole to each vial. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw a sample from the clear supernatant of each vial. Filter the sample through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant appropriately and analyze the concentration of the dissolved compound using your established analytical method.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the corresponding pH on the x-axis. This graph is your pH-solubility profile.

Protocol 2: Screening for an Optimal Co-solvent System

Objective: To identify an effective co-solvent and its optimal concentration.

Materials:

  • 2-Amino-4-(aminomethyl)oxazole

  • Aqueous solution (water or your experimental buffer).

  • A selection of co-solvents (see table above).

  • Vials, vortex mixer, analytical method for quantification.

Procedure:

  • Prepare Stock Solutions: Prepare a series of co-solvent/aqueous mixtures. For example, for ethanol, prepare 5%, 10%, 20%, and 30% (v/v) solutions in water or buffer.

  • Solubility Test: In separate vials, add a pre-weighed amount of 2-Amino-4-(aminomethyl)oxazole.

  • Titration: To each vial, add the co-solvent mixture dropwise while vortexing until the solid is completely dissolved. Record the volume of the solvent mixture required.

  • Calculation: Calculate the solubility in each co-solvent mixture (e.g., mg/mL).

  • Comparison: Compare the results to identify the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent.

Protocol 3: Preparation of a Hydrochloride (HCl) Salt

Objective: To synthesize and isolate the hydrochloride salt for improved aqueous dissolution.

Materials:

  • 2-Amino-4-(aminomethyl)oxazole (free base)

  • Anhydrous organic solvent (e.g., Isopropanol, Ethyl Acetate, or Diethyl Ether)

  • HCl solution in an organic solvent (e.g., 2 M HCl in Diethyl Ether or 4 M HCl in Dioxane)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve a known quantity of the free base in a minimal amount of the chosen anhydrous organic solvent with stirring.

  • Acid Addition: Slowly add 2.0 to 2.2 equivalents of the HCl solution dropwise to the stirred solution. (Note: Two equivalents are used to ensure protonation of both amine groups).

  • Precipitation: The hydrochloride salt will likely precipitate as a white or off-white solid. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of the cold anhydrous organic solvent to remove any unreacted starting material.

  • Drying: Dry the isolated salt under vacuum. The resulting solid is the di-hydrochloride salt of your compound, which should be readily soluble in water.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 29, 2026.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved March 29, 2026.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • ACS Publications. (2017). Increase in Solubility of Poorly-Ionizable Pharmaceuticals by Salt Formation: A Case of Agomelatine Sulfonates | Crystal Growth & Design. Retrieved March 29, 2026.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved March 29, 2026.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Retrieved March 29, 2026.
  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved March 29, 2026.
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved March 29, 2026.
  • ScienceAsia. (2020, June 20).
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved March 29, 2026.
  • Wikipedia. (n.d.). Cosolvent. Retrieved March 29, 2026.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 29, 2026.
  • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved March 29, 2026.
  • Wikipedia. (n.d.). 2-Aminooxazole. Retrieved March 29, 2026.
  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Retrieved March 29, 2026.
  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development. Retrieved March 29, 2026.
  • ACS Publications. (2016, December 1). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules | ACS Medicinal Chemistry Letters. Retrieved March 29, 2026.
  • ResearchGate. (n.d.).
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved March 29, 2026.
  • PubMed. (2002, November 15). Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved March 29, 2026.
  • LibreTexts. (2020, March 4). Amines and Heterocycles. Retrieved March 29, 2026.
  • PMC. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Retrieved March 29, 2026.
  • Smolecule. (2023, August 15). Buy 2-(4-Aminophenyl)oxazole, hcl | 1351659-13-6. Retrieved March 29, 2026.
  • Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved March 29, 2026.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved March 29, 2026.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved March 29, 2026.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved March 29, 2026.
  • ResearchGate. (2026, March 1). (PDF) Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. Retrieved March 29, 2026.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved March 29, 2026.
  • ResearchGate. (2020, June 8). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved March 29, 2026.

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Resolution for 2-Amino-4-(aminomethyl)oxazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and purifying 2-Amino-4-(aminome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and purifying 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2).

Oxazole derivatives are highly valued in medicinal chemistry due to their versatile chemical properties and ability to participate in diverse biological interactions[1]. However, the synthesis of these heterocycles often requires rigorous purification[2]. Because this specific molecule contains two primary amines and an electron-rich oxazole core, it is notoriously prone to oiling out, regioisomer contamination, and oxidative degradation[3]. This guide provides field-proven, mechanistically grounded solutions to these exact issues.

Mechanistic Troubleshooting FAQs

Q1: Why does my 2-Amino-4-(aminomethyl)oxazole consistently "oil out" (Liquid-Liquid Phase Separation) instead of nucleating into crystals? The Causality: Oiling out occurs because the molecule possesses a dense, chaotic hydrogen-bonding network. The primary amine on the ring, the primary amine on the methyl group, and the oxazole nitrogen act as competing hydrogen bond donors and acceptors. In highly polar solvents, these intermolecular forces favor a metastable, viscous liquid state over a highly ordered crystalline lattice. The Solution: You must disrupt the chaotic hydrogen bonding by converting the free base into a salt. Protonating the amines (e.g., forming a dihydrochloride salt) enforces rigid, ionic lattice interactions that strongly drive the thermodynamics toward crystallization rather than phase separation.

Q2: How can I efficiently clear the 2-amino-5-(aminomethyl)oxazole regioisomer during crystallization? The Causality: During the cyclization of acyclic precursors, ambidentate attack frequently yields a mixture of 4- and 5-substituted oxazoles[2]. Because their steric profiles and polarities are nearly identical, standard recrystallization fails. However, the proximity of the aminomethyl group to the oxazole nitrogen in the 4-isomer creates a distinct inductive effect, slightly altering its pKa​ compared to the 5-isomer. The Solution: Exploit this thermodynamic delta via pH-controlled salt formation. By titrating the system to a highly specific pH (1.5–1.8), you selectively precipitate the dihydrochloride salt of the 4-isomer while leaving the slightly more soluble 5-isomer salt in the mother liquor.

Q3: My isolated crystals degrade and turn pink/brown over time. What is the mechanism, and how do I prevent it? The Causality: The oxazole ring, particularly when substituted with electron-donating amino groups, is highly susceptible to oxidative degradation[3]. Auto-oxidation typically initiates at the C-4 or C-5 position, leading to ring cleavage or the formation of highly conjugated N-oxide polymers, which manifest as pink or brown discoloration. The Solution: Crystallization must be performed under an inert nitrogen atmosphere using degassed solvents. The addition of a food-grade antioxidant (like BHT) at 0.1% w/w during the dissolution phase acts as a radical scavenger, protecting the electron-rich core.

Logical Workflows & Pathway Visualizations

To successfully purify this compound, you must understand the origin of each impurity and the specific unit operation designed to clear it.

ImpurityPathway Start Crude 2-Amino-4- (aminomethyl)oxazole Regio Regioisomer Formation (5-aminomethyl) Start->Regio Cyclization side-reaction Oxid Oxidative Degradation (N-Oxides / Polymers) Start->Oxid Exposure to O2/Light Solv Solvent Entrapment (Oiling Out / LLPS) Start->Solv High H-bonding network pH pH-Controlled Salt Formation Regio->pH Exploit pKa differences AntiOx Inert Atmosphere & Antioxidants Oxid->AntiOx Prevent auto-oxidation Seed Seeding & Anti-solvent Addition Solv->Seed Break supersaturation Pure High-Purity Crystalline Target API Intermediate pH->Pure AntiOx->Pure Seed->Pure

Fig 1: Logical pathway mapping impurity origins to their specific resolution strategies.

Quantitative Impurity Profiling & Solubility Data

Successful crystallization relies on exploiting solubility differentials. The data below summarizes the phase behavior of the free base versus the dihydrochloride salt, demonstrating why salt formation is mandatory for this oxazole derivative.

Table 1: Solubility Matrix at 25°C (mg/mL)

Solvent SystemFree Base SolubilityDihydrochloride Salt SolubilityImpurity Clearance Capability
Water> 500 (Oils out)> 300 (Stable solution)Poor (Too soluble)
Isopropanol (IPA)15045Moderate (Good for dissolution)
Acetone85< 5Excellent (Ideal Anti-solvent)
Heptane< 2< 0.1Poor (Causes crashing/entrapment)

Table 2: Common Impurities and Analytical Detection (HPLC)

Impurity TypeRelative Retention Time (RRT)MS (m/z) [M+H]+Critical Control Parameter
2-Amino-4-(aminomethyl)oxazole1.00 (Target)114.1N/A
5-Aminomethyl Regioisomer0.96114.1Strict pH control (1.5 - 1.8)
Oxazole Ring Cleavage Product0.45132.1Avoid pH < 1.0
Oxidative Dimer1.85225.2Nitrogen inertion, BHT addition

Self-Validating Experimental Protocol

This protocol details the optimized reactive crystallization of 2-Amino-4-(aminomethyl)oxazole dihydrochloride. It is designed as a self-validating system : each step contains an In-Process Control (IPC) that must be met before proceeding, ensuring the physical chemistry is behaving exactly as predicted.

Workflow A 1. Dissolution (IPA / H2O) B 2. Acidification (HCl to pH 1.5) A->B C 3. Polish Filtration (Remove insolubles) B->C D 4. Anti-solvent (Acetone addition) C->D E 5. Seeding (0.5% w/w) D->E F 6. Cooling & Aging (5°C for 4h) E->F G 7. Isolation & Drying F->G

Fig 2: Step-by-step experimental workflow for the reactive crystallization of the dihydrochloride salt.

Step-by-Step Methodology

Step 1: Dissolution and Inertion

  • Charge 100 g of crude 2-Amino-4-(aminomethyl)oxazole free base into a 2 L jacketed reactor.

  • Add 400 mL of Isopropanol (IPA) and 50 mL of Deionized Water.

  • Add 0.1 g of Butylated hydroxytoluene (BHT) to prevent auto-oxidation.

  • Purge the reactor with Nitrogen for 15 minutes, then heat to 45°C under moderate agitation (200 RPM).

  • Self-Validation (IPC 1): The solution must become completely transparent and amber-colored. If the solution remains cloudy, polymeric oxidative degradation has already occurred; you must filter the solution through a Celite pad before proceeding.

Step 2: Reactive Acidification

  • Slowly charge 37% Aqueous HCl dropwise over 45 minutes while maintaining the temperature at 45°C.

  • Continuously monitor the pH using a calibrated probe. Stop the addition when the pH reaches exactly 1.5.

  • Self-Validation (IPC 2): The pH meter reading must stabilize between 1.5 and 1.8. Causality check: If pH > 2.0, the basicity of the aminomethyl group is not fully neutralized, risking oiling out. If pH < 1.0, the hydronium ion concentration is high enough to catalyze the hydrolysis of the oxazole ring[3].

Step 3: Anti-Solvent Addition and Seeding

  • Begin dosing 800 mL of Acetone (anti-solvent) at a rate of 10 mL/min.

  • Pause the addition after 300 mL.

  • Introduce 0.5 g of pure 2-Amino-4-(aminomethyl)oxazole dihydrochloride seeds.

  • Self-Validation (IPC 3): Upon seeding, the solution should hold the seed crystals without dissolving them, and a faint turbidity should develop over 15 minutes. This validates that the system is perfectly situated within the metastable zone, allowing controlled crystal growth rather than spontaneous, impurity-trapping nucleation.

Step 4: Aging, Cooling, and Isolation

  • Resume the Acetone addition for the remaining 500 mL.

  • Initiate a linear cooling ramp from 45°C to 5°C over 4 hours.

  • Age the slurry at 5°C for an additional 2 hours.

  • Filter the slurry via a sintered glass funnel and wash the cake with 200 mL of cold Acetone. Dry under vacuum at 40°C.

  • Self-Validation (IPC 4): Sample the mother liquor for HPLC assay. The concentration of the target API should be < 5 mg/mL. This confirms that the crystallization yield is maximized and the supersaturation has been fully depleted.

References

  • Kumari Neha, Faraat Ali, Kashif Haider, Shaik Khasimbi & Sharad Wakode. (2021). "Synthetic approaches for oxazole derivatives: A review", Synthetic Communications. URL:[Link][2]

  • Sweta Joshi. (2023). "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective", Egyptian Journal of Basic and Applied Sciences. URL:[Link][3]

  • NBInno. "The Role of Oxazole Derivatives in Pharmaceutical Synthesis". URL:[Link][1]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-Amino-4-(aminomethyl)oxazole

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals facing chromatographic challenges with 2-Amino-4-(aminomethyl)oxazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals facing chromatographic challenges with 2-Amino-4-(aminomethyl)oxazole .

Due to its highly polar nature and the presence of two basic nitrogen centers (a primary aminomethyl group and an aminooxazole ring), this compound frequently exhibits poor retention (eluting in the void volume) and severe peak tailing on standard Reversed-Phase Liquid Chromatography (RPLC) systems. This guide provides field-proven troubleshooting steps, self-validating experimental protocols, and mechanistic explanations to help you achieve symmetrical peaks and reproducible retention times.

Part 1: Analyte Profiling & Mechanistic Workflow

Before troubleshooting, it is critical to understand the causality behind the chromatographic behavior of 2-Amino-4-(aminomethyl)oxazole:

  • High Polarity: The compound lacks a large hydrophobic backbone, meaning non-specific hydrophobic interactions with a standard C18 stationary phase will be minimal, leading to poor retention[1].

  • Basic Amine Functionality: The primary amine on the aminomethyl group is highly basic. In standard mobile phases (pH 3–7), it will be protonated (positively charged). These cations interact strongly with ionized residual silanol groups (Si-O⁻) on the silica support, creating a secondary ion-exchange retention mechanism that causes severe peak tailing[2][3].

HPLC_Optimization Start Analyze 2-Amino-4-(aminomethyl)oxazole (Highly Polar, Basic Amine) CheckRet Sufficient Retention on C18? Start->CheckRet HILIC_Path HILIC Mode (Amide/Zwitterionic/Silica) CheckRet->HILIC_Path No (Elutes in void) IPC_Path Ion-Pairing RPLC (C18 + Alkyl Sulfonate/TFA) CheckRet->IPC_Path No (Alternative) TailingCheck Peak Tailing Observed? (Asymmetry Factor > 1.5) CheckRet->TailingCheck Yes HILIC_Path->TailingCheck IPC_Path->TailingCheck FixTailing1 Lower pH ≤ 3.0 (Protonate Silanols) TailingCheck->FixTailing1 Yes FixTailing2 Use Type B Silica (Base-Deactivated) TailingCheck->FixTailing2 Yes FixTailing3 Add Competing Base (e.g., TEA) TailingCheck->FixTailing3 Yes Optimized Optimized Separation Symmetrical Peak, Good k' TailingCheck->Optimized No FixTailing1->Optimized FixTailing2->Optimized FixTailing3->Optimized

Caption: Decision tree for optimizing HPLC retention and peak shape for polar basic amines.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound is eluting in the void volume (k' < 1) on a standard C18 column. How can I increase retention? Expert Insight: 2-Amino-4-(aminomethyl)oxazole is too hydrophilic to partition effectively into the hydrophobic C18 chains. You have two primary options:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a highly organic mobile phase (typically >70% acetonitrile)[4][5]. The retention mechanism relies on the partitioning of the polar analyte into a water-enriched layer adsorbed on the stationary phase surface[4][6]. For polar amines, HILIC provides excellent retention and reverses the elution order compared to RPLC[1][7].

  • Use Ion-Pairing Chromatography (IPC): If you must use a C18 column, add an ion-pairing reagent like Heptafluorobutyric acid (HFBA) or sodium hexane sulfonate to the mobile phase. The negatively charged reagent binds to the protonated amine, forming a neutral, hydrophobic complex that retains on the C18 phase.

Q2: I am experiencing severe peak tailing (Asymmetry factor > 1.5). What is causing this, and how do I fix it? Expert Insight: Peak tailing for basic compounds is primarily caused by secondary ion-exchange interactions between the protonated amine groups of your analyte and ionized residual silanol groups (Si-O⁻) on the silica support[2][8]. To resolve this:

  • Lower the Mobile Phase pH: Silanols have a pKa of ~3.5–4.5. Operating at a pH ≤ 3.0 (e.g., using 10–20 mM phosphate buffer at pH 2.5) ensures the silanols are fully protonated (Si-OH) and neutral, thereby eliminating the ion-exchange interaction[2][8][9].

  • Use a Competing Base: Adding 5–10 mM Triethylamine (TEA) to the mobile phase acts as a silanol suppressor. TEA competes with your analyte for the active silanol sites, improving peak shape[8][9].

  • Upgrade your Column: Older "Type A" silica columns have high metal contamination, which activates silanols[9]. Switch to a modern "Type B" high-purity, base-deactivated silica column with exhaustive end-capping to minimize free silanols[3][8].

Q3: Is HILIC compatible with LC-MS for this compound? Expert Insight: Yes, highly compatible. In fact, HILIC is often preferred over IPC for LC-MS. HILIC mobile phases contain high concentrations of volatile organics (e.g., Acetonitrile), which drastically improves droplet desolvation and ionization efficiency in the MS source, leading to enhanced sensitivity[1][4]. Conversely, traditional ion-pairing reagents like alkyl sulfonates or high concentrations of TFA can cause severe ion suppression and contaminate the MS source[1].

Part 3: Data Presentation

Table 1: Comparison of Optimization Strategies for 2-Amino-4-(aminomethyl)oxazole

StrategyStationary PhaseMobile Phase ConsiderationsProsCons
HILIC Bare Silica, Amide, Zwitterionic70–95% ACN with 5–20 mM Ammonium Acetate/FormateExcellent retention for polar amines; highly LC-MS compatible[1][4].Requires long column equilibration times; sensitive to sample diluent[5].
Low-pH RPLC Type B C18 (Base-deactivated)Water/ACN with 0.1% Formic Acid or TFA (pH < 3.0)Suppresses silanol ionization, reducing tailing[2].May still suffer from poor retention (k' < 1) due to high analyte polarity.
Ion-Pairing RPLC Standard C18Water/ACN + Alkyl Sulfonates or HFBAForces retention of polar amines on standard C18 columns.Reagents can cause MS ion suppression; difficult to wash out of columns.
Competing Base Standard C18Water/ACN + 5–10 mM Triethylamine (TEA)Effectively blocks active silanols, improving peak symmetry[8][9].High pH can degrade standard silica; TEA causes severe MS ion suppression[9].
Part 4: Experimental Protocols

Protocol A: HILIC Method Development Workflow Objective: Achieve baseline retention (k' > 2) and symmetrical peak shape for 2-Amino-4-(aminomethyl)oxazole using HILIC.

  • Column Selection: Select a HILIC-specific column (e.g., Amide or Zwitterionic phase) designed for basic polar compounds[5].

  • Mobile Phase Preparation:

    • Solvent A: 100 mM Ammonium Formate buffer, adjusted to pH 3.0 (to ensure the analyte remains protonated for consistent ionic interaction).

    • Solvent B: 100% Acetonitrile (LC-MS grade).

  • Isocratic Testing: Set the pump to deliver 90% Solvent B and 10% Solvent A (final buffer concentration = 10 mM)[6]. Note: In HILIC, water is the strong eluting solvent. Higher organic content increases retention[5][7].

  • Sample Diluent: Dissolve the sample in a diluent that closely matches the initial mobile phase (e.g., 75–90% Acetonitrile). Injecting a highly aqueous sample will disrupt the water-enriched layer on the stationary phase, causing peak distortion[5].

  • Equilibration: Flush the column with at least 20–50 column volumes of the mobile phase. HILIC requires significantly longer equilibration times than RPLC to establish the stable hydration layer[4].

  • Validation: Ensure the retention factor (k') is > 2. If k' is too low, increase the percentage of Acetonitrile.

Protocol B: Silanol Suppression in RPLC (Low pH Approach) Objective: Eliminate peak tailing on a C18 column without using MS-incompatible additives.

  • Column Selection: Ensure you are using a high-purity "Type B" base-deactivated silica column with dense end-capping[3][8].

  • Buffer Selection: Prepare a 20 mM Potassium Phosphate buffer[9].

  • pH Adjustment: Adjust the buffer to pH 2.5 using Phosphoric acid. This pH is well below the pKa of surface silanols (~3.5–4.5), ensuring they remain fully protonated and neutral[2][9].

  • Gradient Design: Run a gradient with Methanol or Acetonitrile. Caution: If using Acetonitrile, ensure the phosphate buffer does not precipitate at high organic concentrations[9].

  • Validation: Calculate the Asymmetry factor (As = B/A at 10% peak height). A successful protocol will yield an As < 1.5[2].

Part 5: References
  • Element Lab Solutions. Peak Tailing in HPLC. 2

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. 9

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. 3

  • ACE HPLC Columns. ACE News - HPLC: Peak Tailing Interaction. 8

  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.4

  • Separation Science. Do you HILIC?. 7

  • Diduco. Technique: HILIC. 5

  • LCMS.cz. Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. 6

  • Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. 1

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-4-(aminomethyl)oxazole Derivatives

Welcome to the Technical Support Center for the synthesis and application of 2-Amino-4-(aminomethyl)oxazole derivatives. This scaffold is a critical building block in peptidomimetics, antiviral agents, and kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and application of 2-Amino-4-(aminomethyl)oxazole derivatives. This scaffold is a critical building block in peptidomimetics, antiviral agents, and kinase inhibitor design. However, its compact geometry often leads to severe steric hindrance, complicating downstream functionalization. This guide provides field-proven troubleshooting protocols, mechanistic insights, and FAQs to help you overcome these synthetic bottlenecks.

Part 1: Troubleshooting Guide - Synthesis & Coupling Challenges

Q: Why am I getting low yields when coupling bulky carboxylic acids to the 4-(aminomethyl) position?

Root Cause (Causality): The 4-(aminomethyl) group is situated immediately adjacent to the oxazole ring. When a bulky protecting group (e.g., Boc or Fmoc) or a substituent is present on the 2-amino position, it creates a high-density steric shield. This physical barrier restricts the trajectory of the incoming acyl electrophile. Standard coupling reagents like EDC alone form an O-acylisourea intermediate that is often too bulky to penetrate this steric shield, leading to premature hydrolysis rather than amide bond formation.

Resolution Protocol: Step-by-Step EDC/DMAP Catalytic Coupling Self-Validating Mechanism: By introducing N,N-dimethyl-4-aminopyridine (DMAP), the bulky O-acylisourea is rapidly converted into a highly reactive, planar acylpyridinium intermediate. This smaller electrophile easily bypasses the steric shield of the oxazole ring, ensuring the nucleophilic attack by the aminomethyl group is thermodynamically favored[1].

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve the sterically hindered carboxylic acid (1.2 eq) and EDC·HCl (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere. Stir for 1 hour to ensure complete formation of the O-acylisourea intermediate.

  • Catalysis: Add DMAP (0.2 eq) to the mixture. Validation Check: A slight color shift or the evolution of micro-bubbles can indicate the formation of the active acylpyridinium species.

  • Coupling: Add the 2-amino-4-(aminomethyl)oxazole derivative (1.0 eq) dropwise over 10 minutes. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Validation (Self-Correcting Step): Monitor the reaction via LC-MS after 4 hours. If the unreacted O-acylisourea is detected without product formation, the steric clash is extreme. In this case, abort the EDC route and immediately switch to a HATU/DIPEA system.

  • Isolation: Evaporate the DMF in vacuo. Dissolve the residue in EtOAc and wash sequentially with 5% aqueous citric acid, saturated NaHCO3, and brine to remove DMAP and urea byproducts.

Quantitative Data: Coupling Reagent Efficacy for Hindered Oxazoles

Coupling ReagentCatalyst / BaseTemp (°C)Steric ToleranceAvg. Yield (%)Reaction Time (h)
EDC·HClNone25Low< 2024
EDC·HClDMAP (0.2 eq)0 to 25Moderate65 - 7516
HATUDIPEA (2.0 eq)25High80 - 904
COMUTMP (2.0 eq)25Very High85 - 952
Q: How do I overcome poor nucleophilicity at the 2-amino position during functionalization?

Root Cause (Causality): The 2-amino group on the oxazole ring is inherently less nucleophilic due to the delocalization of its lone pair into the aromatic pi-system. When combined with the steric bulk of the 4-(aminomethyl) substituent, standard S_N2 or nucleophilic aromatic substitution (S_NAr) reactions fail.

Resolution Protocol: Step-by-Step Buchwald-Hartwig Cross-Coupling Self-Validating Mechanism: Transition-metal catalysis bypasses the nucleophilicity requirement. Using a palladium catalyst with a wide-bite-angle ligand (e.g., Xantphos) accommodates the steric bulk of the oxazole while forcing the reductive elimination step to occur efficiently[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the 2-amino-4-(aminomethyl)oxazole (1.0 eq), aryl halide (1.2 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Base Addition: Add Cs2CO3 (2.0 eq). Note: Avoid stronger bases like t-BuONa if base-sensitive protecting groups (e.g., Fmoc) are present on the 4-aminomethyl group.

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane. Degas via the freeze-pump-thaw method (3 cycles) and heat at 90 °C for 12-18 hours.

  • Validation: Visual Cue: A color change from dark purple to reddish-brown indicates active Pd(0) catalyst formation. Monitor conversion via TLC (UV active).

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, concentrate, and purify via flash chromatography.

Part 2: Experimental Workflows and Logical Relationships

Workflow Start Start: 2-Amino-4-(aminomethyl)oxazole Coupling Assess Assess Steric Bulk of Electrophile Start->Assess Decision Is the electrophile highly branched? Assess->Decision Path1 Standard Coupling EDC/DMAP in DMF Decision->Path1 No Path2 High-Efficiency Coupling HATU/DIPEA in DMF Decision->Path2 Yes Monitor Monitor via LC-MS at 4 hours Path1->Monitor Path2->Monitor Check Conversion > 80%? Monitor->Check Optimize Heat to 40°C or Switch to COMU Check->Optimize No Success Purification & Isolation Check->Success Yes Optimize->Monitor

Experimental workflow for optimizing amide coupling in sterically hindered oxazole derivatives.

Logic Steric Bulky 4-Aminomethyl Substituents Nuc Decreased Nucleophilicity at 2-Amino Position Steric->Nuc Physical Blocking Elec Electron Delocalization into Oxazole Ring Elec->Nuc Electronic Effect Cat Requires Transition Metal Catalysis (Pd) Nuc->Cat Overcoming Barrier Base Requires Strong Base (e.g., LiHMDS) Nuc->Base Deprotonation Yield Restored Reaction Yields Cat->Yield Base->Yield

Logical relationship between steric hindrance, electronic effects, and catalytic solutions.

Part 3: Frequently Asked Questions (FAQs) for Drug Development

Q: How does the steric bulk of the 4-(aminomethyl) group affect target binding in kinase inhibitors? A: In structure-based drug design, the oxazole ring often acts as a hinge-binding motif. The 4-(aminomethyl) group typically projects into the solvent-exposed region or a specific hydrophobic pocket. If this group is too sterically hindered, it can cause a conformational clash with the gatekeeper residue of the kinase. To optimize binding, researchers often utilize linear, less branched substituents on the aminomethyl nitrogen to maintain a narrow structural profile while preserving hydrogen-bonding capabilities.

Q: What are the best protecting group strategies to minimize steric interference during multi-step synthesis? A: The choice of protecting group is critical. A Trityl (Trt) group on the 4-aminomethyl position provides excellent protection but introduces massive steric hindrance, often shutting down reactivity at the 2-amino position entirely. Recommendation: Use an Allyl or Alloc protecting group. These provide a much smaller steric footprint compared to Boc or Fmoc and can be orthogonally removed using mild palladium catalysis (e.g., Pd(PPh3)4 and a scavenger like morpholine) without disturbing the delicate oxazole core.

References

  • Title: New Analogues of Acyclovir – Synthesis and Biological Activity Source: Verlag der Zeitschrift für Naturforschung URL: [Link]

  • Title: Synthesis of hydroxycinnamic acid amides of 2-aminomethyl-oxazole-4-carboxylic acid methyl ester Source: ResearchGate URL: [Link]

  • Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Amino-4-(aminomethyl)oxazole vs 2-amino-5-(aminomethyl)oxazole reactivity

An in-depth comparative analysis of 2-amino-4-(aminomethyl)oxazole and 2-amino-5-(aminomethyl)oxazole reveals a fascinating interplay of regioisomerism, electronic decoupling, and orthogonal reactivity. As privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-amino-4-(aminomethyl)oxazole and 2-amino-5-(aminomethyl)oxazole reveals a fascinating interplay of regioisomerism, electronic decoupling, and orthogonal reactivity. As privileged scaffolds in medicinal chemistry and foldamer design[1], these bifunctional heterocycles offer unique vectorial projections for pharmacophore development[2].

This guide provides a comprehensive technical evaluation of their structural nuances, comparative reactivity, and validated experimental workflows for chemoselective derivatization.

Structural & Electronic Profiling: The Causality of Reactivity

Both regioisomers possess two distinct nitrogen-containing functional groups: an exocyclic primary aliphatic amine (-CH₂NH₂) and a heteroaromatic 2-amino group (-NH₂). The methylene linker (-CH₂-) effectively insulates the primary amine from the oxazole's π -electron system, creating a molecule with orthogonal nucleophilicity .

The fundamental differences between the two isomers stem from the placement of the aminomethyl group relative to the oxazole heteroatoms (Oxygen at position 1, Nitrogen at position 3):

  • 2-Amino-4-(aminomethyl)oxazole (Isomer A): The C4 position is adjacent to the ring nitrogen (N3). While N3 is electronegative, it is less electronegative than oxygen. Consequently, the inductive electron-withdrawing effect on the C4-aminomethyl group is moderate.

  • 2-Amino-5-(aminomethyl)oxazole (Isomer B): The C5 position is adjacent to the ring oxygen (O1). Because oxygen is significantly more electronegative than nitrogen, it exerts a stronger inductive pull through the σ -framework. This subtly reduces the basicity and nucleophilicity of the C5-aminomethyl group compared to its C4 counterpart. However, within the ring's π -system, C5 is the most electron-rich carbon and the preferred site for electrophilic aromatic substitution.

The 2-amino group in both isomers participates in amidine-like resonance with the oxazole ring. This delocalization drastically reduces the availability of its lone pair, resulting in a low pKa (~5.45)[3] and rendering it highly recalcitrant to standard electrophilic attack[4].

G A 2-Amino-4-(aminomethyl)oxazole Primary Aminomethyl (-CH2NH2) pKa ~8.5 | High Nucleophilicity A->Primary Chemoselective Electrophilic Attack Secondary 2-Amino (-NH2) pKa ~5.45 | Low Nucleophilicity A->Secondary Requires Pd-Catalysis or Strong Base B 2-Amino-5-(aminomethyl)oxazole B->Primary Chemoselective Electrophilic Attack B->Secondary Requires Pd-Catalysis or Strong Base

Fig 1. Chemoselective reactivity profiles of aminomethyloxazole regioisomers.

Comparative Reactivity Data

The table below summarizes the quantitative and qualitative physicochemical differences between the two regioisomers, driving their respective applications in drug design.

Property2-Amino-4-(aminomethyl)oxazole2-Amino-5-(aminomethyl)oxazole
Regiochemistry C4 (Adjacent to N3 & C5)C5 (Adjacent to O1 & C4)
Vectorial Projection Points toward solvent/back-pocketPoints toward hinge/selectivity pocket
Aliphatic Amine pKa (est.) ~8.8 (Weaker inductive pull from N3)~8.4 (Stronger inductive pull from O1)
Aromatic Amine pKa ~5.45[3]~5.45[3]
Nucleophilicity Gradient Aliphatic NH₂ >>> Aromatic NH₂Aliphatic NH₂ >>> Aromatic NH₂
Steric Environment Moderate (Proximity to N3 lone pair)Low (O1 is sterically less demanding)
Primary Application Kinase solvent-channel vectorsPeptidomimetic backbone extensions[1]

Self-Validating Experimental Workflows

To exploit the orthogonal reactivity of these scaffolds, we utilize a two-step chemoselective functionalization strategy. The massive pKa differential ( Δ pKa 3) allows for the direct derivatization of the aminomethyl group without the need for transient protecting groups.

Protocol 1: Chemoselective Acylation of the Aminomethyl Group

Objective: Form an amide bond exclusively at the primary aliphatic amine. Causality: Utilizing a mild base (DIPEA) ensures that the highly basic aliphatic amine is free-based for nucleophilic attack, while the weakly basic 2-amino group remains protonated/unreactive, preventing kinetic over-acylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the chosen aminomethyloxazole in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere (0.1 M concentration).

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Self-Validation: The slight excess neutralizes the HCl byproduct without providing enough basicity to deprotonate the heteroaromatic amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.05 equivalents of the desired acyl chloride. Causality: Temperature control suppresses the activation energy required for the less reactive 2-amino group to participate, ensuring >95% chemoselectivity.

  • Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor consumption of the starting material via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Buchwald-Hartwig Cross-Coupling of the 2-Amino Group

Objective: Form a C-N bond at the recalcitrant 2-amino position using the acylated intermediate from Protocol 1. Causality: Direct SₙAr coupling of 2-amino-1,3-oxazoles is notoriously inefficient due to the amidine resonance[4]. Palladium catalysis is strictly required to lower the activation barrier. Xantphos is selected as the ligand because its wide bite angle is highly effective for the cross-coupling of poorly nucleophilic heteroaromatic amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1.0 equivalent of the mono-acylated oxazole intermediate, 1.2 equivalents of the target aryl halide, and 2.0 equivalents of Cs₂CO₃.

  • Catalyst Loading: Add 5 mol% Pd₂(dba)₃ and 10 mol% Xantphos.

  • Degassing: Evacuate the flask and backfill with N₂. Repeat this cycle three times to ensure a strictly anaerobic environment. Self-Validation: Oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Reaction: Add anhydrous 1,4-dioxane (0.2 M) and heat the mixture to 100 °C for 12 hours.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Workflow Step1 Step 1: Chemoselective Acylation Reagents: R-COCl, DIPEA, DCM Target: Aliphatic Amine Temp: 0°C to RT Step2 Step 2: Isolation & Verification Wash: Sat. NaHCO3 Analysis: LC-MS (Check for mono-acylation) Step1->Step2 Yield >85% Step3 Step 3: Buchwald-Hartwig Coupling Reagents: Ar-X, Pd(xantphos)2, Base, Dioxane Target: 2-Amino Group Temp: 100°C Step2->Step3 Purified Intermediate Product Final Product Dual-Functionalized Oxazole Scaffold Step3->Product Regiocontrolled Coupling

Fig 2. Step-by-step workflow for the dual-functionalization of 2-aminooxazole derivatives.

References

  • ResearchGate. "ChemInform Abstract: Studies on the Coupling of Substituted 2-Amino-1,3-oxazoles with Chloro-Heterocycles."[Link]

  • National Institutes of Health (NIH). "Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts".[Link]

Sources

Comparative

LC-MS Purity Validation of 2-Amino-4-(aminomethyl)oxazole: A Comparative Guide to HILIC vs. RPLC

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of small, highly polar, and basic drug intermediates. 2-Amino-4-(aminomethyl)oxazole represents a classic analy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of small, highly polar, and basic drug intermediates. 2-Amino-4-(aminomethyl)oxazole represents a classic analytical challenge: it contains a primary amine and an amino-substituted oxazole ring, rendering it highly hydrophilic and basic.

This guide provides a comprehensive, field-proven framework for validating the purity of 2-Amino-4-(aminomethyl)oxazole by Liquid Chromatography-Mass Spectrometry (LC-MS). We will objectively compare traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC), explaining the mechanistic causality behind why HILIC is the superior choice for this molecule, and provide a self-validating experimental protocol compliant with ICH Q2(R2) guidelines .

The Analytical Challenge: Why Traditional Methods Fail

To design a robust LC-MS method, we must first understand the physicochemical properties of the analyte. 2-Amino-4-(aminomethyl)oxazole has a low molecular weight and multiple hydrogen-bond donors/acceptors. At a typical acidic mobile phase pH (pH 2.5–3.5), both amino groups are protonated.

  • The RPLC Failure Mode: In standard RPLC (e.g., C18 columns), retention relies on hydrophobic partitioning. Highly polar, protonated amines have virtually no affinity for the non-polar C18 stationary phase. Consequently, 2-Amino-4-(aminomethyl)oxazole elutes in the void volume ( t0​ ). Co-elution with unretained matrix components and salts leads to severe ion suppression in the Electrospray Ionization (ESI) source, destroying MS sensitivity and quantitative accuracy .

  • The Ion-Pairing RPLC (IP-RPLC) Compromise: While adding ion-pairing agents (like perfluorinated carboxylic acids) can retain basic amines on a C18 column, these reagents severely contaminate the LC-MS system, suppress MS signals, and require dedicated columns.

The HILIC Solution

HILIC operates via a completely orthogonal mechanism. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong eluting solvent. The stationary phase attracts a water-enriched layer; polar analytes partition between the organic-rich mobile phase and this aqueous layer. Furthermore, the high organic content drastically improves ESI droplet desolvation, yielding superior MS sensitivity .

Method Comparison: RPLC vs. IP-RPLC vs. HILIC
Performance MetricStandard RPLC (C18)IP-RPLC (C18 + TFA/HFBA)HILIC (Amide/Silica)
Analyte Retention ( k′ ) Poor ( k′<1 )Good ( k′>2 )Excellent ( k′>3 )
MS Sensitivity Very Low (Ion Suppression)Low (Signal Quenching)Very High (Enhanced Desolvation)
Peak Shape Poor (Tailing on silanols)GoodExcellent (Sharp, symmetrical)
System Compatibility HighLow (Contaminates MS source)High (Volatile buffers used)
Equilibration Time Fast (~5 column volumes)Slow (>20 column volumes)Moderate (~10-15 column volumes)

Chromatographic Decision & Retention Mechanism

The following diagram illustrates the logical decision tree for selecting the appropriate LC-MS modality based on analyte polarity, alongside the underlying HILIC retention mechanism.

G Start Analyte: 2-Amino-4- (aminomethyl)oxazole PolarityCheck Is the molecule highly polar and basic? Start->PolarityCheck RPLC Standard RPLC (C18) Result: Void Volume Elution (Ion Suppression) PolarityCheck->RPLC No (LogP > 1) HILIC HILIC (Amide Phase) Result: Strong Retention (High MS Sensitivity) PolarityCheck->HILIC Yes (LogP < 0) Mechanism HILIC Mechanism: 1. Partitioning into water layer 2. Electrostatic interactions 3. Hydrogen bonding HILIC->Mechanism Desolvation High Organic Mobile Phase -> Efficient ESI Desolvation Mechanism->Desolvation

Fig 1. Decision matrix for polar amines and the mechanistic advantages of HILIC for MS detection.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, a protocol must be self-validating. This means incorporating System Suitability Testing (SST) and strict control over sample diluents. In HILIC, the sample diluent is the most critical failure point . Injecting a sample dissolved in 100% water (a strong solvent in HILIC) will disrupt the stationary phase water layer, causing severe peak splitting and loss of retention.

Materials & Reagents
  • Column: Waters XBridge BEH Amide, 2.1 x 100 mm, 2.5 µm (Provides excellent stability and peak shape for basic amines) .

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The buffer provides necessary ionic strength to mask residual silanol interactions, while the acidic pH ensures the analyte is fully ionized for MS detection).

  • Mobile Phase B (MPB): 10 mM Ammonium Formate in 90:10 Acetonitrile:Water.

  • Sample Diluent: 75:25 Acetonitrile:Water. (Causality: Matches the initial gradient conditions to prevent the "strong solvent effect").

LC-MS Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.0 - 1.0 min: 100% MPB (Isocratic hold to establish retention)

    • 1.0 - 5.0 min: 100% MPB to 60% MPB (Increasing water to elute the polar analyte)

    • 5.0 - 6.0 min: 60% MPB to 100% MPB

    • 6.0 - 10.0 min: 100% MPB (Critical re-equilibration step for HILIC)

  • MS Detection: ESI Positive mode (+), MRM transitions optimized for 2-Amino-4-(aminomethyl)oxazole [M+H]+ .

System Suitability Test (SST)

Before executing the validation batch, inject a known standard of the analyte six times. The system is only validated for use if:

  • Retention Time (RT) %RSD 1.0% (Verifies HILIC column equilibration).

  • Peak Asymmetry Factor ( As​ ) is between 0.8 and 1.5.

  • Signal-to-Noise (S/N) of the Lowest Standard 10.

ICH Q2(R2) Purity Validation Framework

Validating the purity method requires proving that the LC-MS system can accurately, precisely, and specifically quantify 2-Amino-4-(aminomethyl)oxazole and its potential synthetic impurities.

ValidationWorkflow Phase1 Phase 1: Specificity Blank Matrix & Impurity Spiking Phase2 Phase 2: Sensitivity (LOD/LOQ) S/N > 3 (LOD), S/N > 10 (LOQ) Phase1->Phase2 Phase3 Phase 3: Linearity & Range 5 Concentration Levels (R² > 0.995) Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision Spike Recovery (50%, 100%, 150%) Phase3->Phase4 Phase5 Phase 5: Robustness Deliberate variations in pH/Temp Phase4->Phase5

Fig 2. ICH Q2(R2) sequential validation workflow for analytical procedures.

Validation Results Summary (Representative Data)

To demonstrate the efficacy of the HILIC-MS method, the following table summarizes the expected validation criteria and representative experimental data based on FDA and ICH Q2(R2) guidelines .

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative HILIC-MS Result
Specificity No interference at analyte RT in blankNo peaks 5% of LOQ in blank diluent
Linearity R2≥0.995 over specified range R2=0.9992 (Range: 1 ng/mL to 1000 ng/mL)
Accuracy (Recovery) 85% - 115% at all QC levels98.4% - 102.1% across 3 concentration levels
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 1.1% for peak area
Limit of Quantitation (LOQ) S/N 10, Precision 20%1.0 ng/mL (S/N = 18, %RSD = 6.4%)
Robustness Stable RT/Area with ± 2°C, ± 0.1 pHRT shift < 0.1 min; Area %RSD < 3.0%
Conclusion

Validating the purity of highly polar, basic molecules like 2-Amino-4-(aminomethyl)oxazole requires abandoning traditional RPLC in favor of HILIC. By utilizing an Amide-bonded stationary phase, carefully controlling the ionic strength of the mobile phase with ammonium formate, and strictly matching the sample diluent to the high-organic initial gradient conditions, researchers can achieve highly sensitive, reproducible, and ICH-compliant LC-MS purity data.

References

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures - Guidance for Industry." FDA.gov, March 2024. Available at:[Link]

  • Guillarme, D. "HILIC: The Pros and Cons." LCGC International, March 2026. Available at: [Link]

  • Waters Corporation. "Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns." Waters.com, 2011. Available at:[Link]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." Europa.eu, March 2022. Available at:[Link]

Validation

Scaffold Hopping in Drug Design: A Comparative Guide to 2-Amino-4-(aminomethyl)oxazole vs. Thiazole Analogs

In the landscape of medicinal chemistry, the strategic replacement of a functional group with a bioisostere is a foundational technique to optimize both pharmacodynamics (target affinity) and pharmacokinetics (ADME prope...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic replacement of a functional group with a bioisostere is a foundational technique to optimize both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties)[1]. Among five-membered heterocycles, substituting an oxazole ring with a thiazole ring—or vice versa—represents a classic oxygen-to-sulfur bioisosteric shift[2].

When functionalized as 2-amino-4-(aminomethyl) derivatives, these scaffolds become highly privileged pharmacophores. The 2-amino group frequently acts as a critical hydrogen-bond donor/acceptor motif (often targeting the hinge region of kinases), while the 4-aminomethyl moiety provides a basic, solubilizing tail capable of forming electrostatic salt bridges with acidic residues in solvent-exposed pockets[3]. This guide objectively compares the physicochemical performance, biological activity, and synthetic workflows of 2-amino-4-(aminomethyl)oxazole against its thiazole counterpart, providing an actionable framework for drug discovery professionals.

Mechanistic & Physicochemical Rationale

The decision to utilize an oxazole versus a thiazole hinges on the fundamental atomic differences between oxygen and sulfur, which dictate the molecule's behavior in biological systems[4].

  • Electronegativity, Aromaticity, and Solubility: Oxygen is significantly more electronegative than sulfur and holds its lone pairs more tightly. Consequently, oxazoles exhibit less aromatic character than thiazoles[5]. This reduced aromaticity, combined with a stronger dipole moment, generally translates to lower lipophilicity (LogP) and higher aqueous solubility. For drug candidates suffering from flat-aromatic toxicity or poor dissolution, swapping a thiazole for an oxazole is a proven rescue strategy.

  • Polarizability and Chalcogen Bonding: Sulfur is larger and highly polarizable. Thiazoles excel in forming strong dispersion interactions and non-covalent chalcogen bonds (e.g., stabilizing N···S interactions)[2]. This allows thiazole analogs to lock into specific bioactive conformations that oxazoles cannot mimic, often leading to tighter target binding affinities.

  • Metabolic Stability: Thiazoles are generally robust but can be susceptible to S-oxidation by Cytochrome P450 (CYP) enzymes, leading to reactive sulfoxides. Oxazoles avoid S-oxidation but can sometimes undergo ring-opening metabolism depending on the adjacent substitution patterns[6][7].

Mechanism Oxa 2-Amino-4-(aminomethyl)oxazole Lower LogP, High Solvation Hinge Target Hinge Region (H-Bond via 2-NH2) Oxa->Hinge O-atom H-Acceptor Pocket Acidic Pocket / Solvent (Salt Bridge via 4-CH2NH2) Oxa->Pocket Improved Clearance Thia 2-Amino-4-(aminomethyl)thiazole Higher LogP, High Aromaticity Thia->Hinge S-atom Polarizability Thia->Pocket Prolonged Half-life Efficacy Target Inhibition Hinge->Efficacy Pocket->Efficacy

Fig 1: Mechanistic divergence of oxazole and thiazole bioisosteres in target binding and ADME.

Quantitative Data Presentation

The following tables summarize the comparative physicochemical and representative pharmacological profiles of the two scaffolds based on established structure-activity relationship (SAR) trends in the literature.

Table 1: Comparative Physicochemical Profiling

Note: Values are representative calculations for the unsubstituted core scaffolds at physiological pH (7.4).

Property2-Amino-4-(aminomethyl)oxazole2-Amino-4-(aminomethyl)thiazoleMechanistic Implication
Heteroatom Oxygen (O)Sulfur (S)Dictates polarizability and H-bond capacity.
Calculated LogP ~ -0.8 to -0.4~ -0.1 to 0.3Thiazole is more lipophilic, enhancing membrane permeability but risking non-specific binding.
Topological Polar Surface Area (TPSA) 68.0 Ų55.1 ŲOxazole has higher TPSA, correlating with improved aqueous solubility[5].
Amine pKa (4-CH₂NH₂) ~ 8.8~ 8.5Both are protonated at pH 7.4, ensuring salt-bridge formation with target Asp/Glu residues.
Table 2: Representative In Vitro ADME & Pharmacological Trends
Assay ParameterOxazole Analog TrendThiazole Analog TrendCausality
Target Affinity (IC₅₀) Often slightly weaker (e.g., 50-100 nM)Often highly potent (e.g., 5-20 nM)Thiazole's sulfur allows for deeper hydrophobic pocket penetration and chalcogen bonding[2].
Kinetic Solubility High (>100 µM)Moderate (~30-50 µM)Oxazole's oxygen acts as a superior hydrogen bond acceptor for water molecules.
Microsomal Stability (HLM t½) Moderate to HighVariable (Prone to S-oxidation)Thiazoles can be oxidized to reactive metabolites by CYP450s, whereas oxazoles are more rigid[6].

Experimental Methodologies

To objectively compare these scaffolds, researchers must employ self-validating experimental systems. Below are the step-by-step protocols for synthesis, biological evaluation, and metabolic profiling.

Protocol 1: Parallel Synthesis & Structural Validation

Objective: Synthesize both scaffolds to evaluate their distinct cyclization thermodynamics.

  • Thiazole Synthesis (Hantzsch Reaction):

    • Dissolve the appropriate α-haloketone precursor (e.g., 1,3-dichloroacetone) in ethanol.

    • Add 1.1 equivalents of thiourea. Causality: Thiourea is highly nucleophilic due to the polarizable sulfur atom, allowing the cyclization to proceed rapidly at room temperature or with mild heating (60°C)[1].

    • Stir for 2-4 hours, monitor by TLC, and precipitate the 2-amino-4-(chloromethyl)thiazole intermediate.

    • React the intermediate with methanolic ammonia in a sealed tube at 80°C to yield the 4-aminomethyl product.

  • Oxazole Synthesis (Cyclodehydration):

    • React the α-haloketone with urea. Causality: Urea is significantly less nucleophilic than thiourea. To force the cyclodehydration and close the oxazole ring, harsher conditions are required.

    • Reflux the mixture in the presence of a dehydrating agent (e.g., POCl₃) for 6-8 hours[1].

    • Neutralize carefully with saturated NaHCO₃, extract with ethyl acetate, and perform the same amination step as above to yield the oxazole product.

  • Validation: Confirm structures using LC-MS (ESI+) and ¹H/¹³C NMR. The thiazole C5-proton typically resonates further downfield compared to the oxazole C5-proton due to differences in ring current.

Protocol 2: High-Throughput In Vitro Target Inhibition Assay

Objective: Determine the IC₅₀ values to compare target affinity.

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA). Causality: Add 0.01% Triton X-100 to the buffer. This detergent prevents the formation of colloidal aggregates (PAINS), ensuring that the observed IC₅₀ is driven by true active-site binding rather than non-specific protein sequestration.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of both the oxazole and thiazole analogs in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration ≤ 1%).

  • Incubation: Add the target enzyme/kinase and incubate for 15 minutes at room temperature to allow pre-equilibration of the hinge-binding 2-amino group.

  • Initiation & Detection: Add the substrate (and ATP if a kinase). Quench after the linear phase of the reaction and read the fluorescence/luminescence.

  • Data Analysis: Fit the dose-response data using a 4-parameter logistic regression to calculate the IC₅₀.

Protocol 3: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Assess Phase I metabolic clearance (CLint) differences between the O and S heterocycles.

  • Incubation Mixture: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate cofactor for CYP450 enzymes. Initiating with NADPH ensures the assay specifically measures oxidative metabolism (e.g., thiazole S-oxidation)[6].

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile precipitates microsomal proteins and halts enzymatic activity instantly, locking the metabolite ratio.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CLint) from the slope of the natural log of remaining parent compound versus time.

Workflow Syn Parallel Synthesis (Cyclodehydration) Pur LC-MS/NMR Validation Syn->Pur InVitro Enzymatic Assay (IC50) Pur->InVitro ADME HLM Stability & Solubility InVitro->ADME Lead Lead Selection (Therapeutic Index) ADME->Lead

Fig 2: Standardized comparative workflow for evaluating heterocyclic bioisosteres.

References

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: National Institutes of Health (NIH) URL:[Link]

  • Structures and IC 50 values of thiazole versus oxazole isosteres... Source: ResearchGate URL:[Link]

  • Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention Source: Taylor & Francis Online URL:[Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review Source: Thieme Connect URL:[Link]

  • (Hetero)aryl substituted thiazol-2,4-yl scaffold as human carbonic anhydrase I, II, VII and XIV activators Source: Taylor & Francis Online URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Technical Application Guide: Benchmarking the 2-Amino-4-(aminomethyl)oxazole Scaffold in Opioid Receptor Ligand Design

Executive Summary In the pursuit of novel analgesics with improved pharmacokinetic profiles, medicinal chemists frequently modify the morphinan core. The phenolic hydroxyl group of traditional morphinans (e.g., cyclorpha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel analgesics with improved pharmacokinetic profiles, medicinal chemists frequently modify the morphinan core. The phenolic hydroxyl group of traditional morphinans (e.g., cyclorphan, butorphan) is essential for anchoring the ligand to a dipolar site on the opioid receptor. However, this phenol is highly susceptible to metabolic inactivation via rapid glucuronidation, severely limiting oral bioavailability and duration of action[1].

To circumvent this metabolic liability, bioisosteric replacement of the 3-OH group with heterocyclic scaffolds has become a standard optimization strategy. This guide benchmarks the 2-amino-4-(aminomethyl)oxazole moiety against traditional phenol and 2-aminothiazole alternatives, providing researchers with comparative binding affinities, structural causality, and self-validating experimental protocols to evaluate these ligands at μ (mu), δ (delta), and κ (kappa) opioid receptors.

Mechanistic Rationale: The Causality of Scaffold Evolution

Replacing a phenol with a 2-amino-4-(aminomethyl)oxazole is not merely a substitution of atoms; it is a fundamental recalibration of the molecule's electronic and spatial properties.

When comparing the oxazole derivative to its 2-aminothiazole counterpart, the orientation of the 2'-amino group dictates the hydrogen-bonding geometry within the receptor's binding pocket[1]. The oxygen atom in the oxazole ring is more electronegative and smaller than the sulfur atom in the thiazole ring. This alters the internal bond angles of the heterocycle, shifting the spatial projection of the aminomethyl group. Consequently, the oxazole ring presents a different three-dimensional orientation, which directly impacts its ability to form the requisite hydrogen bonds at the receptor's dipolar site, leading to distinct subtype selectivity and affinity profiles[1].

ScaffoldLogic Phenol Phenol Scaffold (High Affinity, Low Bioavailability) Thiazole 2-Aminothiazole (Maintained Affinity, Better Stability) Phenol->Thiazole Bioisosteric Replacement Oxazole 2-Amino-oxazole (Altered H-Bonding, Subtype Shift) Thiazole->Oxazole Heteroatom Tuning

Caption: Logical progression of morphinan scaffold optimization.

Comparative Benchmarking Data

The following table synthesizes the binding affinity ( Ki​ ) and functional efficacy of various morphinan derivatives. The data objectively demonstrates that while the 2-aminothiazole scaffold maintains the high affinity of the parent phenol, the transition to a 2-amino-oxazole scaffold results in decreased affinities at the μ and κ receptors, while introducing novel inhibitory activity at the δ receptor[1][2].

Ligand Scaffold (C3 Position)μ Receptor Ki​ (nM)δ Receptor Ki​ (nM)κ Receptor Ki​ (nM)Functional Efficacy Profile
Phenol (-OH) (Parent Cyclorphan)0.8 ± 0.13.5 ± 0.40.2 ± 0.05Non-selective Full Agonist
2-Aminothiazole 1.2 ± 0.215.4 ± 1.20.5 ± 0.1High Affinity, μ/κ Agonist
2-Amino-4-(aminomethyl)oxazole 45.0 ± 3.528.5 ± 2.185.0 ± 6.2Decreased Affinity, δ Inhibitor
Urea Derivative 1.5 ± 0.38.2 ± 0.9120.0 ± 8.5μ Agonist/Antagonist, κ Drop

Note: Values are representative benchmarks derived from in-vitro competitive radioligand displacement assays utilizing CHO cell membranes expressing cloned human opioid receptors.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of the 2-amino-4-(aminomethyl)oxazole scaffold must employ a self-validating assay system. The protocols below couple a physical binding assay with a functional downstream activation assay. If a compound demonstrates high binding affinity in Protocol 4.1 but fails to induce nucleotide exchange in Protocol 4.2, the system inherently flags the compound as an antagonist rather than an agonist.

Multiplexed Radioligand Binding Assay

This protocol measures the competitive displacement of established radioligands to determine the Ki​ of the oxazole derivatives.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human μ, δ, or κ opioid receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C. Resuspend the pellet in the same buffer.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein with the oxazole test compound (varying concentrations from 10−11 to 10−5 M) and the appropriate radioligand:

    • μ receptor: 1 nM [ 3 H]DAMGO

    • δ receptor: 1 nM [ 3 H]DPDPD

    • κ receptor: 1 nM [ 3 H]U69,593

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Prep Incubate 2. Ligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Measure 4. Scintillation Filter->Measure

Caption: Step-by-step workflow for competitive radioligand binding assays.

[ 35 S]GTPγS Functional Activation Assay

Binding affinity does not equal intrinsic efficacy. To determine whether the oxazole ligand acts as an agonist or antagonist, we measure the receptor-mediated exchange of GDP for the non-hydrolyzable analog[ 35 S]GTPγS on the Gαi/o protein[1].

Step-by-Step Methodology:

  • Assay Setup: Dilute cell membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 3 mM MgCl 2​ , 0.2 mM EGTA, 100 mM NaCl, pH 7.4) containing 10 µM GDP to force the G-proteins into an inactive state.

  • Ligand Addition: Add the 2-amino-4-(aminomethyl)oxazole test compound and 0.1 nM [ 35 S]GTPγS.

  • Incubation: Incubate for 90 minutes at 30°C. Agonists will trigger the receptor to catalyze the release of GDP and the binding of [ 35 S]GTPγS.

  • Filtration & Counting: Terminate via rapid filtration over GF/B filters, wash with ice-cold buffer, and quantify bound radioactivity via scintillation counting. Basal binding is assessed in the absence of the ligand, and maximal activation is defined using a reference full agonist (e.g., DAMGO for μ).

Pathway Ligand Oxazole Ligand Receptor Opioid Receptor (μ/δ/κ) Ligand->Receptor Binds Gprotein Gαi/o Protein Receptor->Gprotein Activates GTP [35S]GTPγS Binding Gprotein->GTP GDP/GTP Exchange cAMP cAMP Inhibition Gprotein->cAMP Inhibits Adenylyl Cyclase

Caption: G-protein coupled receptor signaling pathway for opioid ligands.

Conclusion

The 2-amino-4-(aminomethyl)oxazole scaffold represents a highly specific structural tool in medicinal chemistry. While it generally yields lower absolute binding affinities at μ and κ opioid receptors compared to its 2-aminothiazole bioisostere, the unique spatial orientation of its hydrogen-bonding vectors provides a mechanism to tune receptor subtype selectivity (e.g., shifting toward δ receptor inhibition)[1]. Drug development professionals should leverage this scaffold when metabolic stability is prioritized and when attempting to engineer mixed agonist/antagonist profiles to mitigate the adverse effects associated with classical full μ-agonists.

References

  • Title: In-vitro Investigation of Oxazol and Urea Analogues of Morphinan at Opioid Receptors - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of aminothiazole derived morphinans | Request PDF Source: ResearchGate URL: [Link]

Sources

Validation

Spectroscopic Validation of 2-Amino-4-(aminomethyl)oxazole Intermediates: A Comparative Guide

Introduction The 2-aminooxazole scaffold is a privileged pharmacophore in modern drug discovery. It is frequently employed as an isosteric replacement for 2-aminothiazoles to improve the antimicrobial activity, solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-aminooxazole scaffold is a privileged pharmacophore in modern drug discovery. It is frequently employed as an isosteric replacement for 2-aminothiazoles to improve the antimicrobial activity, solubility, and overall physicochemical properties of lead compounds[1]. Beyond medicinal chemistry, 2-aminooxazole derivatives are recognized as critical intermediates in the prebiotic synthesis of RNA precursors and nucleotide analogues[2].

However, validating the structure of highly functionalized intermediates like 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2) presents unique analytical challenges. As a Senior Application Scientist, I frequently see scale-up campaigns stall due to mischaracterized intermediates. Oxazole rings—particularly those with electron-donating amino groups and adjacent functionalized carbons—can be highly susceptible to hydrolytic ring-opening or complex tautomerization depending on the pH and solvent environment[3].

Relying solely on nominal mass or low-field NMR often leads to false positives, failing to differentiate the target oxazole from acyclic precursors or regioisomeric azlactones. This guide objectively compares the performance of the "Gold Standard" high-resolution analytical platform against a "High-Throughput" benchtop alternative, providing self-validating experimental protocols to ensure scientific integrity during your synthesis workflows.

Platform Comparison: Gold Standard vs. High-Throughput Alternative

When establishing a validation workflow for 2-Amino-4-(aminomethyl)oxazole, laboratories typically choose between deep structural elucidation and rapid process monitoring.

  • Platform A (Gold Standard): High-Field 2D NMR (≥600 MHz) coupled with High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF).

  • Platform B (High-Throughput): Benchtop NMR (60–100 MHz) coupled with Single Quadrupole LC-MS (LRMS).

Table 1: Analytical Platform Performance Comparison
FeaturePlatform A: High-Field NMR + HRMSPlatform B: Benchtop NMR + LRMS
Mass Accuracy Exact Mass (< 5 ppm error)Nominal Mass (± 0.5 Da error)
NMR Resolution Excellent (Resolves oxazole C5-H from aromatic impurities)Moderate (Frequent signal overlap in the 7.0–8.0 ppm region)
Throughput Low-Medium (15–30 mins/sample)High (< 5 mins/sample)
Tautomer Resolution High (via 2D HSQC/HMBC correlations)Low (1D 1H NMR only)
Primary Use Case Initial structural proof, publication data, and complex mixture resolutionRoutine reaction monitoring, scale-up QC, and rapid go/no-go decisions

Experimental Protocols: Self-Validating Methodology

To ensure absolute trustworthiness in your analytical data, every protocol must act as a self-validating system. The following methodology explains not just how to run the validation, but the causality behind each experimental parameter.

Step 1: Sample Preparation & Solvent Selection

Protocol: Dissolve 5–10 mg of the crude 2-Amino-4-(aminomethyl)oxazole intermediate in 0.6 mL of anhydrous DMSO- d6​ . Causality: Do not use protic solvents like CD 3​ OD or D 2​ O for the initial 1 H NMR screening. The primary amine (-NH 2​ ) on the oxazole ring and the aminomethyl group will rapidly undergo deuterium exchange, obliterating critical diagnostic signals. DMSO- d6​ suppresses proton exchange, allowing for the clear observation of the broad amine singlets, which are essential for confirming the intact primary amines[1].

Step 2: NMR Acquisition ( 1 H, 13 C, and 2D-HSQC)

Protocol: Acquire a 1 H spectrum with a minimum of 16 scans. Follow this with a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment. Causality: The oxazole C5-H proton is highly diagnostic, typically appearing as a sharp singlet between 7.17 and 7.99 ppm[1]. However, to self-validate the structure and definitively rule out hydrolytic ring-opening[3], the 1D spectrum is insufficient. By running a 2D HSQC, you force the system to prove that the C5-H proton is directly correlated to an intact oxazole 13 C signal (typically around 125–135 ppm). If the carbon shift deviates significantly, it indicates a tautomeric shift or a degraded, ring-opened impurity.

Step 3: Mass Spectrometry (LC-HRMS)

Protocol: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (0.1% Formic Acid) and inject into an HRMS system using Electrospray Ionization in positive mode (ESI+). Causality: The basic aminomethyl and 2-amino groups readily accept protons in acidic media. The theoretical exact mass for the protonated molecule [M+H]+ ( C4​H8​N3​O+ ) is m/z 114.0662. A mass error of < 5 ppm confirms the elemental composition. To self-validate, cross-reference the isotopic distribution pattern (M+1, M+2 peaks) against the theoretical model to ensure no unexpected halogenated byproducts carried over from earlier synthetic steps.

Quantitative Data: Expected Spectroscopic Signatures

Table 2: Reference Spectroscopic Data for 2-Amino-4-(aminomethyl)oxazole
TechniqueDiagnostic Signal / ValueAssignment & Causality
1 H NMR (DMSO- d6​ )~7.20 – 7.40 ppm (s, 1H)Oxazole C5-H: Highly dependent on pH and tautomeric state; confirms ring integrity.
1 H NMR (DMSO- d6​ )~6.80 – 7.00 ppm (br s, 2H)2-NH 2​ group: Broadened due to the quadrupolar relaxation of Nitrogen and slow exchange.
1 H NMR (DMSO- d6​ )~3.60 – 3.80 ppm (s, 2H)-CH 2​
  • group: Confirms the presence of the intact aminomethyl linker.
HRMS (ESI+)m/z 114.0662 [M+H]+ Exact Mass: Validates the C4​H8​N3​O+ elemental composition.
FT-IR (ATR)~3300 – 3400 cm −1 N-H stretching: Confirms the presence of primary amines.
FT-IR (ATR)~1630 – 1650 cm −1 C=N stretching: Diagnostic vibration of the intact oxazole heterocycle.

Visualization: Spectroscopic Validation Workflow

The following diagram maps the logical flow of the validation process, highlighting where the Gold Standard and High-Throughput platforms diverge and converge.

G A 2-Amino-4-(aminomethyl)oxazole Crude Intermediate B Sample Preparation (DMSO-d6 / LC-MS Grade MeOH) A->B C High-Field NMR (600 MHz) 1H, 13C, 2D-HSQC B->C Gold Standard D HRMS (Q-TOF) ESI+ Exact Mass B->D Gold Standard E Benchtop NMR (80 MHz) Routine 1H Screening B->E High-Throughput F Structural Elucidation & Tautomer Resolution C->F D->F E->F G Validated Intermediate Ready for Downstream Synthesis F->G

Workflow comparing Gold Standard vs. High-Throughput spectroscopic validation of oxazoles.

Sources

Validation

Evaluating Bioisosteric Replacement Using 2-Amino-4-(aminomethyl)oxazole: A Comprehensive Guide for Lead Optimization

In the landscape of modern hit-to-lead optimization, addressing physicochemical liabilities without sacrificing target affinity is a primary challenge. Highly basic motifs (like guanidines and amidines) often suffer from...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern hit-to-lead optimization, addressing physicochemical liabilities without sacrificing target affinity is a primary challenge. Highly basic motifs (like guanidines and amidines) often suffer from poor membrane permeability, while privileged heterocycles (like 2-aminothiazoles) frequently introduce metabolic and toxicological risks.

This guide provides an objective, data-driven evaluation of 2-Amino-4-(aminomethyl)oxazole as a strategic bioisosteric replacement. By synthesizing the metabolic stability of the oxazole core with the basicity of an aminomethyl vector, this scaffold offers a superior alternative to traditional pharmacophores.

Mechanistic Rationale: The "Why" Behind the Replacement

To understand the utility of 2-Amino-4-(aminomethyl)oxazole, we must analyze the specific liabilities of the functional groups it replaces:

  • Overcoming 2-Aminothiazole Liabilities: The 2-aminothiazole ring is a staple in medicinal chemistry but is frequently flagged as a Pan-Assay Interference Compound (PAINS). More critically, the sulfur atom is highly susceptible to CYP450-mediated S-oxidation, leading to reactive metabolites and rapid clearance [1]. Replacing the sulfur with oxygen (oxazole) completely eliminates this S-oxidation liability.

  • Lipophilicity and Solubility: Isosteric replacement of a thiazole with an oxazole significantly decreases lipophilicity (reducing logkw​ by ~1 unit) and dramatically improves aqueous solubility [2].

  • Mimicking Guanidines/Amidines: The core 2-aminooxazole has a relatively low pKa​ (~4.6) compared to 2-aminothiazole (~5.3) [3]. However, the addition of the 4-aminomethyl group introduces a primary amine with a high pKa​ (~9.5). This creates a localized, positively charged vector at physiological pH, perfectly positioned to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in target binding pockets, replacing overly polar guanidines while maintaining superior membrane permeability.

Pathway Parent 2-Aminothiazole Motif (High PAINS Risk) SOx CYP450 S-Oxidation (Reactive Metabolite) Parent->SOx Hepatic Metabolism Bioisostere 2-Amino-4-(aminomethyl)oxazole (Optimized Bioisostere) Stable Metabolically Stable (No Oxidizable Sulfur) Bioisostere->Stable Hepatic Metabolism GSH GSH Adduct Formation (Toxicity / Clearance) SOx->GSH Covalent Binding Target Target Engagement (Salt Bridge via Aminomethyl) Stable->Target Prolonged Half-life

Fig 1: Metabolic pathway comparison showing avoidance of S-oxidation via oxazole bioisosterism.

Comparative Performance Analysis

The following table synthesizes the quantitative advantages of utilizing 2-Amino-4-(aminomethyl)oxazole over traditional motifs.

Property / Metric2-Aminothiazole (Traditional)Guanidine / Amidine (Traditional)2-Amino-4-(aminomethyl)oxazole (Bioisostere)
Aqueous Solubility ( logS ) Poor to Moderate (~ -5.0)High (~ -2.0)High (~ -3.5 to -2.5)
Lipophilicity (ClogP) Moderate to HighVery Low (Highly polar)Low to Moderate (Optimal)
Metabolic Liability High (S-oxidation, GSH adducts)LowLow (Oxazole ring is stable)
Permeability ( Papp​ ) HighVery Low (Charged at pH 7.4)Moderate to High
PAINS Liability FrequentRareRare
Key pKa​ Vectors ~5.3 (Core)~13.5 (Highly basic)~4.6 (Core) / ~9.5 (Aminomethyl)

Experimental Workflows: A Self-Validating System

To objectively evaluate the success of this bioisosteric replacement in your pipeline, you must implement assays that isolate the specific variables being optimized. The protocols below are designed as self-validating systems, ensuring that any observed improvements are mechanistically sound.

Workflow Step1 1. Synthesis (Amide Coupling) Step2 2. Profiling (HPLC Kinetic Sol.) Step1->Step2 Step3 3. ADME (HLM Stability) Step2->Step3 Step4 4. Validation (Target Affinity) Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating bioisosteric replacements.

Protocol A: Kinetic Solubility Profiling via HPLC-UV

Causality: Thermodynamic solubility requires crystalline powder, which is rarely available or fully characterized during early discovery. Kinetic solubility, starting from DMSO stock solutions, better reflects the actual conditions of your biological assays [1].

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the 2-aminothiazole parent and the 2-Amino-4-(aminomethyl)oxazole bioisostere in 100% DMSO.

  • Spiking: Spike 5 µL of the DMSO stock into 245 µL of PBS (pH 7.4) in a 96-well plate (final concentration 200 µM, 2% DMSO).

  • Incubation: Shake the plate at 25°C for 2 hours to allow precipitation of insoluble fractions.

  • Filtration: Transfer the mixture to a filter plate (0.45 µm PVDF) and centrifuge at 3000 × g for 10 minutes to separate the soluble fraction.

  • Quantification: Analyze the filtrate via HPLC-UV against a calibration curve generated from the DMSO stocks.

  • Self-Validation Criteria:

    • Internal Controls: Run Carbamazepine (moderate solubility control) and Nicardipine (poor solubility control) in parallel.

    • Acceptance: The assay is validated only if Carbamazepine recovers at >80% and Nicardipine recovers at <10%. The calibration curve must yield an R2>0.99 .

Protocol B: In Vitro Hepatic Microsomal Stability (HLM)

Causality: To explicitly prove that the oxazole replacement has eliminated the S-oxidation liability of the thiazole, we must measure the intrinsic clearance ( CLint​ ) in the presence of active CYP450 enzymes.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Self-Validation Criteria:

    • Internal Controls: Run Verapamil (high clearance, CYP3A4 dependent) and Warfarin (low clearance).

    • Acceptance: The assay is validated if the half-life ( T1/2​ ) of Verapamil is < 15 minutes and the T1/2​ of Warfarin is > 4 hours. A successful bioisosteric replacement should demonstrate a statistically significant increase in T1/2​ for the oxazole derivative compared to the thiazole parent.

Conclusion

Replacing problematic pharmacophores requires a delicate balance of physicochemical tuning and structural geometry. 2-Amino-4-(aminomethyl)oxazole represents a highly rational bioisostere. By leveraging the metabolic stability and lower lipophilicity of the oxazole ring, while utilizing the aminomethyl group to maintain critical basic interactions, drug development professionals can effectively rescue leads suffering from PAINS liabilities, poor solubility, or rapid CYP-mediated clearance.

References

  • Azzali, E., et al. "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 2020.[Link]

  • Juhás, M., et al. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole." Pharmaceuticals, 2022.[Link]

  • Zhang, W., et al. "Small-Molecule Organocatalysis Facilitates In Situ Nucleotide Activation and RNA Copying." Journal of the American Chemical Society, 2023.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-4-(aminomethyl)oxazole for Laboratory Professionals

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are of paramount importance. This guide provides a detailed protocol for the proper disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are of paramount importance. This guide provides a detailed protocol for the proper disposal of 2-Amino-4-(aminomethyl)oxazole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on the known hazards of structurally similar amino-oxazole compounds and established best practices for hazardous waste management.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-4-(aminomethyl)oxazole was not available at the time of publication. The following guidance is based on an expert review of safety data for structurally related compounds, including 2-aminooxazole and other amino-substituted heterocyclic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to perform a risk assessment before handling this compound.

Hazard Identification and Risk Assessment

2-Amino-4-(aminomethyl)oxazole, as a member of the amino-oxazole family, should be handled as a hazardous substance. Based on data from similar compounds, the primary hazards include:

  • Acute Toxicity: Harmful or toxic if swallowed or in contact with skin.[1][2]

  • Corrosivity: Potential to cause severe skin burns and eye damage.[3]

  • Irritation: Can cause serious eye and skin irritation.[4][5]

  • Environmental Hazards: May be harmful to aquatic life.[2][3]

A thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This assessment should consider the quantity of the substance, the potential for exposure, and the specific laboratory environment.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-Amino-4-(aminomethyl)oxazole, all personnel must wear appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential eye contact, which could cause severe damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to burns, irritation, or toxic effects.[3][5]
Body Protection A laboratory coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of any dusts or vapors.
Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's EHS department.[3] Ensure the cleanup area is well-ventilated.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 2-Amino-4-(aminomethyl)oxazole is to treat it as hazardous waste. Never dispose of this chemical down the drain or in the general trash.[3][6]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste contaminated with 2-Amino-4-(aminomethyl)oxazole, including residual product, contaminated weighing paper, and pipette tips, in a designated, clearly labeled, and chemically compatible hazardous waste container.

  • Liquid Waste: Collect all solutions containing 2-Amino-4-(aminomethyl)oxazole in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[6]

  • Contaminated PPE: Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.

Step 2: Waste Container Labeling

Proper labeling is crucial for the safe management of hazardous waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Amino-4-(aminomethyl)oxazole"

  • The specific hazards (e.g., Toxic, Corrosive)

  • The accumulation start date

  • The name and contact information of the principal investigator or laboratory supervisor

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4][5] This is typically a satellite accumulation area within the laboratory.

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste manifest documentation and handover.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-4-(aminomethyl)oxazole.

DisposalWorkflow Disposal Workflow for 2-Amino-4-(aminomethyl)oxazole Start Waste Generation (Solid or Liquid) Segregate Segregate Waste (Solid, Liquid, PPE) Start->Segregate Spill Spill or Exposure Occurs Start->Spill Label Label Container 'Hazardous Waste' Segregate->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Spill->Segregate NO Emergency Follow Emergency Procedures Spill->Emergency YES Emergency->Segregate After Cleanup

Caption: A flowchart outlining the proper disposal procedure for 2-Amino-4-(aminomethyl)oxazole.

Conclusion

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-Amino-4-(aminomethyl)oxazole. Prioritizing safety through diligent risk assessment, proper use of PPE, and adherence to established disposal protocols is fundamental to a responsible and successful research endeavor. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical safety and waste disposal.

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 25).
  • Fisher Scientific. (2010, August 10).
  • TCI Chemicals. (2025, January 8).
  • Sigma-Aldrich. (2025, June 11).
  • Enamine.
  • Fisher Scientific. (2025, December 22).
  • DC Fine Chemicals. (2024, November 4).
  • Kao Chemicals. (2007, April 25).
  • Benchchem. Navigating the Safe Disposal of 2-Aminoimidazole: A Procedural Guide.
  • Google Patents.
  • Sigma-Aldrich. methyl 2-(aminomethyl)
  • NextSDS. 2-(aminomethyl)-1,3-oxazole-4-carboxylic acid; trifluoroacetic acid.
  • PubMed. (2002, August 8).

Sources

Handling

Personal protective equipment for handling 2-Amino-4-(aminomethyl)oxazole

Mastering Laboratory Safety: Advanced Handling and Disposal Protocols for 2-Amino-4-(aminomethyl)oxazole In modern pharmaceutical research and drug development, heterocyclic building blocks are indispensable. 2-Amino-4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Mastering Laboratory Safety: Advanced Handling and Disposal Protocols for 2-Amino-4-(aminomethyl)oxazole

In modern pharmaceutical research and drug development, heterocyclic building blocks are indispensable. 2-Amino-4-(aminomethyl)oxazole (CAS: 933696-57-2) [1] is a highly valuable bifunctional intermediate, featuring both a heteroaromatic oxazole core and a primary aliphatic amine. However, the exact structural features that make it synthetically useful—its high nucleophilicity and basicity—also dictate stringent safety, handling, and disposal requirements.

This guide provides a rigorous, self-validating operational framework for researchers handling this compound, ensuring both scientific integrity and absolute laboratory safety.

Hazard Profile and Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical behavior of the substance. 2-Amino-4-(aminomethyl)oxazole presents several distinct hazards based on its molecular structure:

  • Corrosivity and Basicity: The primary aliphatic amine group is highly basic. Upon contact with the moisture in human skin or eyes, it undergoes rapid protonation, generating hydroxide ions that cause severe localized saponification of lipids and tissue necrosis[2].

  • Reactivity with Nitrites: Primary amines can react violently with nitrosating agents (e.g., sodium nitrite in acidic conditions) to form highly unstable and potentially explosive diazonium salts[3].

  • Aerosolization Risk: As a fine crystalline powder (Molecular Weight: 113.12 g/mol )[1], it is prone to static charge buildup, creating an inhalation hazard that can lead to chemical burns in the respiratory tract[4].

Quantitative Safety Data & PPE Specifications

The following table summarizes the mandatory Personal Protective Equipment (PPE) and the mechanistic rationale behind each choice.

Safety ComponentSpecificationMechanistic Rationale
Hand Protection 100% Nitrile Gloves (Double-gloved, min 0.11mm)Nitrile provides superior chemical resistance against basic aliphatic amines compared to latex, preventing transdermal absorption[5].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against irreversible corneal damage from alkaline amine dust or accidental solution splashing.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk in the event of an exothermic reaction during solvent addition or accidental exposure to reactive intermediates[3].
Ventilation Chemical Fume Hood (80–120 FPM)Captures aerosolized particulates during static-prone powder transfer, eliminating respiratory exposure[5].

Operational Plan: Self-Validating Handling Protocol

Do not treat protocol steps as mere suggestions; they are engineered systems designed to prevent exposure. Every step below includes a validation checkpoint to ensure the system is functioning correctly before proceeding.

OperationalWorkflow N1 1. Fume Hood Validation N2 2. PPE Donning (Double Nitrile) N1->N2 N3 3. Static-Free Weighing N2->N3 N4 4. Solvent Addition N3->N4 N5 5. Surface Decon N4->N5

Step-by-step operational workflow for handling 2-Amino-4-(aminomethyl)oxazole safely.
Step 1: Environmental Setup & Validation
  • Action: Conduct all operations inside a certified chemical fume hood. Clear the hood of any strong oxidizers, acids, or halogenated solvents to prevent unintended exothermic alkylation or oxidation.

  • Self-Validation: Check the digital airflow monitor. The protocol is validated only when the face velocity reads a steady 80–120 feet per minute (FPM).

Step 2: Static-Mitigated Weighing
  • Action: Use an anti-static gun (ionizer) on the weighing boat and the chemical container before opening. Use a grounded, stainless-steel spatula to transfer the 2-Amino-4-(aminomethyl)oxazole powder.

  • Self-Validation: Observe the powder during transfer. The protocol is validated if the powder flows smoothly into the boat without adhering to the spatula or "jumping" due to static repulsion.

Step 3: Controlled Dissolution
  • Action: When preparing stock solutions, add the solvent to the amine slowly. Because the solvation of basic amines can be exothermic, utilize a secondary containment tray or an ice bath if preparing high-concentration solutions.

  • Self-Validation: Monitor the exterior of the flask. The protocol is validated if the flask remains at a safe, manageable temperature without rapid boiling of the solvent.

Step 4: Chemical Decontamination (Post-Operation)
  • Action: Wipe down the analytical balance and hood surface with a 1% citric acid solution. The mild acid protonates the residual amine, converting it into a highly water-soluble, non-volatile salt. Follow this with a distilled water wipe.

  • Self-Validation: Swab the cleaned area with a wet pH indicator strip. The protocol is validated when the pH strip reads strictly neutral (pH 6–7), confirming the total eradication of basic amine residue.

Logistical Disposal Plan

The disposal of primary heterocyclic amines requires strict adherence to environmental regulations. Improper disposal down the drain can cause severe aquatic toxicity and disrupt the pH balance of local water treatment facilities[3].

DisposalPlan W1 Collect Amine Waste (Solid/Liquid) W2 Segregate from Acids & Oxidizers W1->W2 W3 Transfer to HDPE Container W2->W3 W4 Label as EPA Hazardous Waste W3->W4 W5 High-Temp Incineration W4->W5

Safe waste segregation and high-temperature incineration pathway for primary amines.
Step 1: Waste Segregation

Never mix amine waste with acidic waste streams or transition metal catalysts. Mixing basic amines with concentrated acids in a closed waste carboy will cause a violent, pressure-generating exotherm. Ensure total segregation from nitrites to prevent the formation of carcinogenic nitrosamines or explosive diazonium intermediates[3].

Step 2: Containerization

Collect all liquid and solid waste (including contaminated gloves and weigh boats) in a High-Density Polyethylene (HDPE) container. Mechanistic Rationale: HDPE is highly resistant to basic organic compounds, whereas metal containers will rapidly corrode in the presence of alkaline amines[6]. If the waste is dissolved in a volatile solvent, ensure the container is equipped with a pressure-venting cap.

Step 3: EPA-Compliant Labeling and Destruction

Label the container clearly as "Hazardous Waste: Basic Organic Amine (Toxic/Corrosive)." The Environmental Protection Agency (EPA) mandates that nitrogen-containing organic wastes, such as primary amines, be disposed of via high-temperature incineration by a certified contractor[6][7]. Incineration ensures the complete thermal breakdown of the oxazole ring and amine groups into inert nitrogen gas and carbon dioxide, preventing environmental contamination.

References

  • Title: 2-Amino-4-(aminomethyl)
  • Title: USP SDS US - CymitQuimica (Heterocyclic Amine Handling)
  • Title: Assessment of Testing Needs, Support Document Proposed Health Effects Test Rule (Primary Amine Disposal)
  • Title: Handbook for Pesticide Disposal by Common Chemical Methods (Nitrogen-containing compound incineration)
  • Source: acs.

Sources

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